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  • Product: 1-(1,5-Naphthyridin-3-yl)ethanone
  • CAS: 1246088-62-9

Core Science & Biosynthesis

Foundational

1-(1,5-Naphthyridin-3-yl)ethanone chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(1,5-Naphthyridin-3-yl)ethanone Introduction The 1,5-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, form...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(1,5-Naphthyridin-3-yl)ethanone

Introduction

The 1,5-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar geometry and the presence of two hydrogen bond-accepting nitrogen atoms make it an exceptional pharmacophore for interacting with various biological targets. Within this important class of heterocycles, 1-(1,5-Naphthyridin-3-yl)ethanone emerges as a pivotal synthetic intermediate. The acetyl group at the C3 position serves as a versatile chemical handle, enabling a wide array of subsequent modifications for the construction of complex molecular architectures and diverse compound libraries.

This technical guide provides a comprehensive overview of the core chemical properties of 1-(1,5-Naphthyridin-3-yl)ethanone. We will delve into its physicochemical characteristics, explore robust synthetic strategies, analyze its chemical reactivity, detail its spectroscopic signature, and discuss its significant potential as a building block in drug discovery and materials science. This document is designed to be a practical resource, blending established chemical principles with actionable, field-proven insights.

Physicochemical and Structural Properties

1-(1,5-Naphthyridin-3-yl)ethanone is a solid at room temperature.[3] Its core structure consists of a fused bicyclic aromatic system containing two pyridine rings. The electron-withdrawing nature of the nitrogen atoms and the acetyl group significantly influences the electron density distribution across the rings, impacting both its reactivity and its interactions with biological macromolecules.

PropertyValueSource
CAS Number 1246088-62-9[3][4]
Molecular Formula C₁₀H₈N₂O[4]
Molecular Weight 172.18 g/mol [4]
Exact Mass 172.0637 amu[4]
Physical Form Solid[3]
SMILES CC(=O)c1cnc2cccnc2c1[3]
InChI Key QBCLQROIFXPZDW-UHFFFAOYSA-N[3][4]

Synthesis and Purification

While a specific, peer-reviewed synthesis for 1-(1,5-Naphthyridin-3-yl)ethanone is not prominently documented, its structure can be achieved through established methodologies for naphthyridine synthesis. The choice of strategy depends on the availability of starting materials and the desired scale of the reaction. A logical and robust approach involves a cyclization reaction, building the naphthyridine core from a suitably functionalized pyridine precursor. The Gould-Jacobs reaction is a classic and reliable method for this purpose.[1]

Proposed Synthetic Strategy: Modified Gould-Jacobs Reaction

The causality behind this choice rests on the commercial availability of 3-aminopyridine derivatives and the high-yielding nature of the Gould-Jacobs reaction for forming the 4-oxo-1,4-dihydro-1,5-naphthyridine ring system. The subsequent steps to install the acetyl group are standard, reliable transformations.

Synthetic_Workflow A 3-Aminopyridine C Condensation Intermediate A->C Heat B Diethyl 2-acetylmalonate B->C D Thermal Cyclization (Gould-Jacobs) C->D High-boiling solvent (~250 °C) E 4-Hydroxy-3-acetyl-1,5-naphthyridine D->E High-boiling solvent (~250 °C) F Halogenation (e.g., POCl₃) E->F G 4-Chloro-3-acetyl-1,5-naphthyridine F->G H Reductive Dehalogenation G->H H₂, Pd/C I 1-(1,5-Naphthyridin-3-yl)ethanone (Target Molecule) H->I H₂, Pd/C

Caption: Proposed synthetic workflow for 1-(1,5-Naphthyridin-3-yl)ethanone.
Detailed Experimental Protocol

This protocol is a representative, self-validating system based on established chemical transformations for this class of compounds.

Step 1: Synthesis of 4-Hydroxy-3-acetyl-1,5-naphthyridine (E)

  • Reagents & Setup: In a round-bottom flask equipped with a condenser and a Dean-Stark trap, combine 3-aminopyridine (1.0 eq), diethyl 2-acetylmalonate (1.05 eq), and toluene.

  • Condensation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress. Continue heating until no more water is evolved (typically 3-5 hours).

  • Solvent Removal: Remove the toluene under reduced pressure to yield the crude condensation intermediate.

  • Cyclization: Add the crude intermediate to a high-boiling solvent such as diphenyl ether. Heat the mixture to 250 °C with vigorous stirring for 30-60 minutes. The cyclization product will precipitate upon heating.

  • Work-up: Allow the mixture to cool to room temperature. Dilute with hexanes to facilitate precipitation. Collect the solid product by vacuum filtration, wash thoroughly with hexanes, and dry to yield the 4-hydroxy-3-acetyl-1,5-naphthyridine.

Step 2: Synthesis of 4-Chloro-3-acetyl-1,5-naphthyridine (G)

  • Chlorination: In a flask equipped with a reflux condenser and a gas trap, suspend the product from Step 1 (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate.

  • Extraction & Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 1-(1,5-Naphthyridin-3-yl)ethanone (I)

  • Dehalogenation: Dissolve the chlorinated intermediate from Step 2 (1.0 eq) in ethanol or methanol in a hydrogenation vessel. Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of H₂ (typically 1-3 atm) using a balloon or a Parr hydrogenator.

  • Reaction: Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the final product, 1-(1,5-Naphthyridin-3-yl)ethanone. Further purification can be achieved by recrystallization if necessary.

Chemical Reactivity

The reactivity of 1-(1,5-Naphthyridin-3-yl)ethanone is dictated by two key domains: the heterocyclic naphthyridine core and the exocyclic acetyl group. Understanding these domains is crucial for designing subsequent synthetic transformations.

Reactivity_Map cluster_core Core Reactivity cluster_acetyl Acetyl Group Reactivity A 1-(1,5-Naphthyridin-3-yl)ethanone B N-Alkylation / N-Oxidation (at N1, N5) A->B Electrophiles C Electrophilic Substitution (e.g., at C4, C8) A->C Electrophiles D Nucleophilic Substitution (if activated, e.g., C2, C4, C6, C8) A->D Nucleophiles E Reduction to Alcohol A->E Reducing Agents (e.g., NaBH₄) F α-Halogenation A->F Halogens (e.g., Br₂) G Condensation Reactions (Aldol, Claisen-Schmidt) A->G Aldehydes/Ketones

Caption: Key reactivity sites of 1-(1,5-Naphthyridin-3-yl)ethanone.
Reactivity of the 1,5-Naphthyridine Core
  • N-Functionalization: The lone pairs on the pyridine nitrogen atoms (N1 and N5) are nucleophilic and can readily react with alkyl halides to form quaternary N-alkylnaphthyridinium salts or with peroxy acids to form N-oxides.[5] This modification can alter the electronic properties and solubility of the molecule.

  • Electrophilic Aromatic Substitution (SEAr): The naphthyridine ring is generally electron-deficient and thus deactivated towards electrophilic attack compared to benzene. However, reactions such as nitration or halogenation can occur under forcing conditions, with substitution patterns dictated by the directing effects of both nitrogen atoms.

  • Nucleophilic Aromatic Substitution (SNAr): Halogenated 1,5-naphthyridines are excellent substrates for SNAr reactions.[5] As demonstrated in the synthetic protocol, a chloro group at the C4 position is readily displaced by various nucleophiles, including amines, thiols, and alkoxides, providing a powerful method for diversification.

Reactivity of the Acetyl Moiety

The acetyl group is a gateway to a vast chemical space. Its reactivity is central to the utility of this molecule as a building block.

  • Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), providing a new stereocenter and a site for further functionalization (e.g., etherification, esterification).

  • α-Functionalization: The methyl protons are acidic and can be removed by a base to form an enolate. This enolate can react with electrophiles. For example, reaction with bromine in acetic acid would likely yield the α-bromo ketone, a potent alkylating agent for introducing nucleophiles adjacent to the carbonyl.

  • Condensation Reactions: The enolizable methyl protons allow the molecule to participate in base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation with aromatic aldehydes, to form α,β-unsaturated ketones (chalcones). This reaction is fundamental for extending the molecular framework.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the target compound. While specific experimental spectra are not widely published, the expected spectral data can be reliably predicted based on the molecular structure.

1H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for the aromatic protons and the acetyl group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Acetyl-CH₃~2.8Singlet (s)
H4~9.4Doublet (d)
H2~9.2Doublet (d)
H8~9.0Doublet of doublets (dd)
H6~8.4Doublet of doublets (dd)
H7~7.8Doublet of doublets (dd)

Causality Note: The protons on the naphthyridine ring (H2, H4, H6, H8) adjacent to the nitrogen atoms are significantly deshielded and appear at a high chemical shift (downfield). The acetyl methyl protons appear as a characteristic singlet in the aliphatic region.

13C NMR Spectroscopy

The carbon spectrum should show 10 distinct signals corresponding to the 10 unique carbon atoms in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~197
Quaternary Carbons (C3, C4a, C8a)120 - 155
Aromatic CH Carbons (C2, C4, C6, C7, C8)125 - 160
Acetyl-CH₃~27
Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

Functional GroupExpected Absorption Frequency (cm⁻¹)
C=O Stretch (Ketone)1690 - 1710
C=C / C=N Stretch (Aromatic)1550 - 1620
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The electron impact (EI-MS) spectrum would be expected to show a strong molecular ion peak (M⁺) at m/z = 172. A characteristic fragment would be the loss of the methyl group ([M-15]⁺) to give an ion at m/z = 157, and the loss of the acetyl group ([M-43]⁺) to give an ion at m/z = 129.

Applications in Drug Discovery and Materials Science

The primary value of 1-(1,5-Naphthyridin-3-yl)ethanone lies in its role as a versatile synthetic precursor for high-value compounds.

Gateway to Potent Biological Inhibitors

The 1,5-naphthyridine core is present in numerous potent and selective enzyme inhibitors. By using the acetyl group as a synthetic handle, this building block can provide rapid access to novel analogs of established therapeutic agents.

  • TGF-β Receptor Inhibitors: Derivatives of 1,5-naphthyridine have been identified as potent inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), a key target in oncology.[6] The acetyl group can be transformed into an amine or other functional group to mimic the side chains of known inhibitors.

  • PARP-1 Inhibitors: Recently, 3-substituted-1,5-naphthyridin-2(1H)-one derivatives were developed as highly potent and selective inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an important target for cancers with deficiencies in DNA repair pathways.[7]

  • Antimicrobial and Antiviral Agents: The broader naphthyridine class has a long history in antimicrobial drug discovery, and 1,5-naphthyridine derivatives have also shown promise as antiparasitic and antiviral agents.[1][8]

Application_Pathway A 1-(1,5-Naphthyridin-3-yl)ethanone B Chemical Modification (e.g., Condensation, Reduction, Halogenation) A->B C Diverse Library of Functionalized Intermediates B->C D Coupling Reactions (Suzuki, Buchwald, etc.) C->D E Final Bioactive Compounds D->E F Oncology Targets (ALK5, PARP-1) E->F G Infectious Disease Targets E->G

Sources

Exploratory

1-(1,5-Naphthyridin-3-yl)ethanone structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 1-(1,5-Naphthyridin-3-yl)ethanone Abstract The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioac...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 1-(1,5-Naphthyridin-3-yl)ethanone

Abstract

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from antibacterial to anticancer agents.[1][2] Its unique electronic and steric properties make it a valuable building block in drug development and materials science.[3] This guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of 1-(1,5-naphthyridin-3-yl)ethanone (CAS No. 1246088-62-9), a representative derivative.[4] We will detail an integrated analytical workflow, emphasizing the causality behind experimental choices and presenting self-validating protocols essential for researchers in synthetic chemistry, pharmacology, and materials science.

Foundational Analysis: Synthesis and Basic Properties

The structural confirmation of any synthesized compound begins with an understanding of its origin. 1,5-Naphthyridine derivatives are often synthesized via classic cyclization reactions like the Skraup reaction, which involves reacting 3-aminopyridine with glycerol.[5][6] Alternative strategies include cross-coupling reactions followed by cyclization.[5] Knowledge of the synthetic route is critical as it informs potential isomeric impurities or byproducts, underscoring the need for the rigorous analytical validation outlined herein.

The target molecule, 1-(1,5-naphthyridin-3-yl)ethanone, possesses the fundamental properties summarized in the table below.

PropertyValueSource
CAS Number 1246088-62-9[4]
Molecular Formula C₁₀H₈N₂O[4]
Molecular Weight 172.18 g/mol [4]
Exact Mass 172.0637 g/mol [4]

Spectroscopic Elucidation: A Multi-Faceted Approach

No single technique is sufficient for complete structure elucidation. A synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is required to build a conclusive structural argument from the ground up.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. For 1-(1,5-naphthyridin-3-yl)ethanone, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of its covalent structure.

The naphthyridine core contains six aromatic protons and eight aromatic carbons, while the ethanone substituent adds a methyl group (three protons, one carbon) and a carbonyl carbon. The electron-withdrawing nature of the nitrogen atoms and the carbonyl group will significantly deshield adjacent protons and carbons, pushing their signals downfield in the NMR spectrum.

¹H NMR Predicted Data ¹³C NMR Predicted Data
Assignment δ (ppm) Assignment δ (ppm)
H-2~9.3 - 9.5C-2~152 - 155
H-4~8.8 - 9.0C-4~140 - 143
H-6~9.0 - 9.2C-6~150 - 153
H-7~7.7 - 7.9C-7~125 - 128
H-8~8.4 - 8.6C-8~136 - 139
C-H₃~2.7 - 2.9C-3~132 - 135
C-4a~122 - 125
C-8a~148 - 151
C =O~195 - 200
C H₃~25 - 28

Note: Predicted shifts are estimates based on general values for N-heterocycles and aromatic ketones.[7][8]

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of particulate matter.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum using a 400 MHz or higher spectrometer.

    • Set a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 250 ppm.

    • Use a relaxation delay of 5 seconds to ensure quantitative data for all carbon types.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Acquire a Correlation Spectroscopy (COSY) experiment to establish proton-proton couplings (e.g., H-7 to H-8).

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded protons and carbons.

    • Acquire a Heteronuclear Multiple Bond Correlation (HMBC) experiment to establish long-range (2-3 bond) correlations. This is crucial for linking the methyl protons to the carbonyl carbon and C-3, and for confirming the overall connectivity of the naphthyridine ring.

The following diagram illustrates the logical flow for interpreting the NMR data to confirm the structure.

cluster_NMR NMR Data Interpretation Workflow H1 ¹H NMR: - Identify 6 aromatic protons - Identify 1 methyl singlet (3H) - Analyze coupling patterns HSQC HSQC: - Correlate C-H one-bond connections - Assign protonated carbons H1->HSQC COSY COSY: - Identify spin systems - Confirm H-7/H-8 coupling H1->COSY C13 ¹³C NMR: - Identify 8 aromatic carbons - Identify 1 carbonyl carbon (>190 ppm) - Identify 1 methyl carbon (~25 ppm) C13->HSQC HMBC HMBC (Key Correlations): - H-2 to C-3, C-4, C-8a - H-4 to C-3, C-2, C-4a - CH₃ protons to C=O and C-3 HSQC->HMBC Assign signals COSY->HMBC Structure Confirmed Structure: 1-(1,5-Naphthyridin-3-yl)ethanone HMBC->Structure Establish full connectivity

Caption: Logic flow for NMR-based structure confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, serving as a fundamental check of the compound's identity. Fragmentation patterns offer additional structural clues.

High-resolution mass spectrometry (HRMS) can determine the elemental formula with high precision by measuring the exact mass. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The fragmentation is expected to be dominated by cleavages adjacent to the carbonyl group (alpha-cleavage).

  • Expected Molecular Ion:

    • ESI-HRMS: [M+H]⁺ at m/z 173.0710

    • EI-MS: M⁺• at m/z 172

  • Key Fragmentation Pathways:

    • Alpha-Cleavage (Loss of Methyl Radical): The most common fragmentation for ketones is the loss of the alkyl group attached to the carbonyl, resulting in a stable acylium ion.

      • [C₁₀H₈N₂O]⁺• → [C₉H₅N₂O]⁺ + •CH₃ (m/z 157)

    • Alpha-Cleavage (Loss of Acylium Radical): Less common, but possible, is the loss of the acetyl group.

      • [C₁₀H₈N₂O]⁺• → [C₈H₅N₂]⁺ + •COCH₃ (m/z 129)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.

  • Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method:

    • Column: Standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

  • MS Method (Positive ESI):

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Acquire both full scan MS and tandem MS (MS/MS) data by fragmenting the parent ion at m/z 173.07.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups present in a molecule.

The technique relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies. For 1-(1,5-naphthyridin-3-yl)ethanone, the most prominent and diagnostic peaks will be from the carbonyl group and the aromatic system.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
C=O (Aryl Ketone)Stretch1685 - 1705Strong
C-H (Aromatic)Stretch3030 - 3100Medium-Weak
C=C / C=N (Aromatic)Stretch1450 - 1600 (multiple bands)Medium-Strong
C-H (Methyl)Stretch2850 - 3000Medium

Note: Values are based on standard IR correlation tables.[8][9][10]

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

  • Data Processing: Perform ATR correction and baseline correction using the spectrometer software.

Definitive Confirmation: Single-Crystal X-Ray Diffraction

While the combination of spectroscopic methods provides overwhelming evidence, single-crystal X-ray diffraction provides the only truly unambiguous, three-dimensional structural proof.[11] It allows for the precise determination of bond lengths, bond angles, and intermolecular packing interactions in the solid state.

cluster_XRAY Single-Crystal X-Ray Diffraction Workflow Crystal 1. Crystal Growth (e.g., slow evaporation, vapor diffusion) Mount 2. Crystal Mounting & Screening Crystal->Mount Data 3. Data Collection (Diffractometer) Mount->Data Solve 4. Structure Solution (Phase problem) Data->Solve Refine 5. Structure Refinement Solve->Refine Validate 6. Validation & CIF Generation Refine->Validate

Caption: Standard workflow for X-ray crystallography.

The successful growth of a high-quality single crystal is the most critical and often most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is processed to solve and refine the crystal structure, yielding an atomic model that definitively confirms the atom connectivity and stereochemistry. The final output is typically a Crystallographic Information File (CIF).

Integrated Analysis and Conclusion

References

  • Chem-Impex. (n.d.). 1,5-Naphthyridine. Retrieved from [Link]

  • Al-Tel, T. H. (2021). Preparation of 1,5-naphthyridines from 3-aminopyridines and carbonyl derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Retrieved from [Link]

  • García-García, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]

  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ACS Publications. (2009). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-Naphthyridine. Retrieved from [Link]

  • ResearchGate. (2024). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 1-(1,5-Naphthyridin-3-yl)ethanone (CAS 1246088-62-9)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(1,5-naphthyridin-3-yl)ethanone, a key heterocyclic building block in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1,5-naphthyridin-3-yl)ethanone, a key heterocyclic building block in medicinal chemistry. The 1,5-naphthyridine scaffold is a recognized privileged structure, appearing in numerous biologically active compounds.[1][2][3] This guide will delve into the synthesis, physicochemical properties, spectroscopic characterization, and potential applications of 1-(1,5-naphthyridin-3-yl)ethanone, with a focus on its role as a versatile intermediate in the development of novel therapeutics. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide synthesizes information on analogous structures and established synthetic methodologies to provide a robust framework for researchers.

Introduction: The Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a prominent scaffold in medicinal chemistry, valued for its rigid, planar structure and its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and π-π stacking.[4] Derivatives of 1,5-naphthyridine have demonstrated a wide spectrum of biological activities, including but not limited to, inhibition of kinases, topoisomerase I, and their potential as antimalarial and antileishmanial agents.[3][5]

1-(1,5-Naphthyridin-3-yl)ethanone, with its acetyl group at the 3-position, serves as a crucial synthon for further chemical elaboration. The ketone functionality provides a reactive handle for a multitude of chemical transformations, allowing for the introduction of diverse pharmacophores and the exploration of structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(1,5-Naphthyridin-3-yl)ethanone is presented in the table below.

PropertyValueSource
CAS Number 1246088-62-9[6]
Molecular Formula C₁₀H₈N₂O[6]
Molecular Weight 172.18 g/mol [6]
Exact Mass 172.0637 g/mol [6]
InChIKey QBCLQROIFXPZDW-UHFFFAOYSA-N[6]

Synthesis of 1-(1,5-Naphthyridin-3-yl)ethanone: Established Strategies

While a specific, detailed, and publicly available synthesis protocol for 1-(1,5-naphthyridin-3-yl)ethanone is not readily found, its synthesis can be approached through well-established methods for constructing the 1,5-naphthyridine core, such as the Skraup synthesis or modern cross-coupling strategies.

Proposed Retrosynthetic Approach

A plausible retrosynthetic analysis suggests that 1-(1,5-naphthyridin-3-yl)ethanone can be derived from a suitably substituted 3-aminopyridine precursor.

G target 1-(1,5-Naphthyridin-3-yl)ethanone intermediate1 3-Amino-5-bromopyridine target->intermediate1 Skraup-type reaction intermediate3 3-Aminopyridine target->intermediate3 Skraup-type reaction intermediate2 Vinyl ethyl ketone intermediate1->intermediate2 intermediate4 α,β-unsaturated ketone intermediate3->intermediate4

Caption: Retrosynthetic analysis of 1-(1,5-Naphthyridin-3-yl)ethanone.

Experimental Protocol: A Modified Skraup Synthesis Approach

The Skraup synthesis and its modifications are classical and effective methods for the preparation of quinolines and naphthyridines from aminopyridines and α,β-unsaturated carbonyl compounds or their precursors.[3][7] A proposed protocol for the synthesis of 1-(1,5-naphthyridin-3-yl)ethanone is detailed below. This protocol is a hypothetical adaptation of known procedures for similar 1,5-naphthyridine derivatives.

Reaction Scheme:

G reactant1 3-Aminopyridine product 1-(1,5-Naphthyridin-3-yl)ethanone reactant1->product 1. reactant2 Methyl vinyl ketone reactant2->product 2. reagents FeSO4, H2SO4, heat G start 1-(1,5-Naphthyridin-3-yl)ethanone intermediate1 Chalcone Intermediate start->intermediate1 Claisen-Schmidt Condensation intermediate3 Amination Product start->intermediate3 Reductive Amination final_product3 Substituted Amine start->final_product3 α-Halogenation & Substitution intermediate2 Pyrazoline Derivative intermediate1->intermediate2 Cyclization with Hydrazine final_product1 Potential Kinase Inhibitor intermediate2->final_product1 final_product2 Bioactive Heterocycle intermediate3->final_product2

Sources

Exploratory

Spectroscopic Characterization of 1-(1,5-Naphthyridin-3-yl)ethanone: A Technical Guide

Senior Application Scientist Note: This technical guide addresses the spectroscopic characteristics of 1-(1,5-naphthyridin-3-yl)ethanone. It is important to note that as of the latest literature search, comprehensive, ex...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This technical guide addresses the spectroscopic characteristics of 1-(1,5-naphthyridin-3-yl)ethanone. It is important to note that as of the latest literature search, comprehensive, experimentally validated spectroscopic data (NMR, MS, IR) for this specific compound has not been published in peer-reviewed journals. Therefore, this guide will provide a detailed analysis of the expected spectroscopic data, grounded in established principles of spectroscopic interpretation and supported by data from closely related 1,5-naphthyridine derivatives. The protocols described herein represent standard methodologies for the acquisition of such data.

Introduction

1-(1,5-Naphthyridin-3-yl)ethanone (CAS No. 1246088-62-9) is a heterocyclic ketone with the molecular formula C₁₀H₈N₂O and a molecular weight of 172.18 g/mol .[1] The 1,5-naphthyridine scaffold is a significant pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antibacterial, antiviral, and anticancer properties.[2] The presence of the acetyl group at the 3-position provides a key synthetic handle for further functionalization, making this compound a valuable building block in medicinal chemistry and materials science.

Accurate structural elucidation and purity assessment are paramount in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for this purpose. This guide provides a comprehensive overview of the anticipated spectroscopic data for 1-(1,5-naphthyridin-3-yl)ethanone and the experimental rationale for their acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(1,5-naphthyridin-3-yl)ethanone, both ¹H and ¹³C NMR are crucial for unambiguous structure confirmation.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for six aromatic protons and one methyl group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the carbonyl group. The anticipated chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ or DMSO-d₆ are detailed in Table 1.

The rationale for these assignments is as follows:

  • H2 and H4: These protons are in the same pyridine ring as the acetyl group. H4 is expected to be the most downfield-shifted aromatic proton due to the deshielding effects of the adjacent nitrogen (N5) and the ortho-position to the electron-withdrawing acetyl group. H2 will also be significantly deshielded by the adjacent nitrogen (N1) and the meta-position to the acetyl group.

  • H6 and H8: These protons are on the second pyridine ring. H6 is adjacent to a nitrogen atom (N5), leading to a downfield shift. H8 is also adjacent to a nitrogen (N1) and is expected to be in a similar chemical shift region.

  • H7: This proton is situated between two carbon atoms and is expected to be the most upfield of the aromatic protons.

  • -CH₃: The methyl protons of the acetyl group will appear as a sharp singlet, typically in the range of 2.5-2.7 ppm.

Table 1: Predicted ¹H NMR Data for 1-(1,5-Naphthyridin-3-yl)ethanone

ProtonPredicted Chemical Shift (ppm)MultiplicityExpected Coupling Constant (J, Hz)
H2~9.2 - 9.4dJ = ~2.0 Hz
H4~9.5 - 9.7dJ = ~2.0 Hz
H6~8.8 - 9.0ddJ = ~4.5, 1.5 Hz
H7~7.6 - 7.8ddJ = ~8.5, 4.5 Hz
H8~8.2 - 8.4ddJ = ~8.5, 1.5 Hz
-CH₃~2.6 - 2.8s-
Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum is anticipated to display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic distribution in the aromatic system.

  • C=O: The carbonyl carbon of the ketone is expected to have the most downfield chemical shift, typically in the range of 195-200 ppm.

  • Aromatic Carbons: The carbons of the naphthyridine ring will appear in the aromatic region (120-160 ppm). Carbons adjacent to nitrogen atoms (C2, C4, C6, C8, C4a, C8a) will be shifted further downfield.

  • -CH₃: The methyl carbon will be the most upfield signal, typically appearing around 25-30 ppm.

Table 2: Predicted ¹³C NMR Data for 1-(1,5-Naphthyridin-3-yl)ethanone

CarbonPredicted Chemical Shift (ppm)
C=O~197
C2~153
C3~135
C4~150
C4a~138
C6~155
C7~123
C8~136
C8a~148
-CH₃~27

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and confirming the molecular formula.

For 1-(1,5-naphthyridin-3-yl)ethanone, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 172, corresponding to the molecular weight of the compound.

Expected Fragmentation Pattern: The primary fragmentation pathway is likely the loss of the methyl group to form a stable acylium ion.

  • m/z 172: Molecular ion [C₁₀H₈N₂O]⁺

  • m/z 157: Loss of a methyl radical (•CH₃) from the molecular ion, [M-15]⁺

  • m/z 129: Subsequent loss of carbon monoxide (CO) from the [M-15]⁺ fragment, a characteristic fragmentation of acylium ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

The IR spectrum of 1-(1,5-naphthyridin-3-yl)ethanone is expected to exhibit several characteristic absorption bands:

  • ~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

  • ~1680-1700 cm⁻¹: A strong absorption band due to the C=O stretching vibration of the aryl ketone. This is one of the most diagnostic peaks in the spectrum.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the naphthyridine ring system.

  • ~1360 cm⁻¹: C-H bending vibration of the methyl group.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1-(1,5-naphthyridin-3-yl)ethanone.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse width, acquisition time, and relaxation delay.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, typically requiring 16 to 64 scans.

    • Acquire the ¹³C NMR spectrum, which will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

    • Perform 2D NMR experiments, such as COSY and HSQC, to aid in the definitive assignment of proton and carbon signals.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

  • Mass Analysis:

    • Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Infrared Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Record a background spectrum of the clean ATR crystal prior to sample analysis.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_data Data Interpretation Compound 1-(1,5-Naphthyridin-3-yl)ethanone NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Dissolve in deuterated solvent MS Mass Spectrometry (EI-MS) Compound->MS Direct insertion or GC IR IR Spectroscopy (ATR) Compound->IR Direct application to ATR crystal Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure IR->Structure NMR_Analysis_Logic cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_2D 2D NMR Correlation H_ChemShift Chemical Shift (ppm) - Electronic Environment HSQC HSQC (¹H-¹³C Correlation) H_ChemShift->HSQC Final_Structure Final Structure Assignment H_ChemShift->Final_Structure H_Integration Integration - Proton Count H_Integration->Final_Structure H_Multiplicity Multiplicity (Splitting) - Neighboring Protons COSY COSY (¹H-¹H Correlation) H_Multiplicity->COSY H_Multiplicity->Final_Structure C_ChemShift Chemical Shift (ppm) - Carbon Type (sp², sp³) C_ChemShift->HSQC C_ChemShift->Final_Structure C_Count Number of Signals - Unique Carbons C_Count->Final_Structure COSY->Final_Structure HSQC->Final_Structure

Caption: Logic diagram for NMR-based structural elucidation.

References

  • Beilstein Institute for the Advancement of Chemical Sciences. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • Cerezo-Garralda, J., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3334. [Link]

  • Al-dujaili, A. H., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2). [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physical Characteristics of 1-(1,5-Naphthyridin-3-yl)ethanone

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, forming the cor...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This technical guide provides a comprehensive overview of the essential physical and spectroscopic characteristics of a key derivative, 1-(1,5-Naphthyridin-3-yl)ethanone. While specific experimental data for this compound is not extensively available in public literature, this guide will establish a robust framework for its characterization. By examining the underlying principles of standard analytical techniques and leveraging data from closely related analogs, we present a thorough methodology for the structural elucidation and physical profiling of this and similar molecules. This document is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a cornerstone in the development of novel therapeutic agents. Its rigid, planar structure and the presence of two nitrogen atoms provide a unique electronic distribution and hydrogen bonding capabilities, making it an attractive scaffold for interacting with biological targets. Derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The introduction of an ethanone group at the 3-position of the 1,5-naphthyridine core, as in 1-(1,5-Naphthyridin-3-yl)ethanone, offers a versatile handle for further chemical modifications, enabling the exploration of a vast chemical space for drug optimization. A thorough understanding of the physical characteristics of this key intermediate is paramount for its effective utilization in synthetic chemistry and drug design.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any novel compound is the determination of its molecular structure and fundamental physicochemical properties. For 1-(1,5-Naphthyridin-3-yl)ethanone, this involves a combination of computational predictions and experimental verifications.

Structural Attributes

The molecular structure of 1-(1,5-Naphthyridin-3-yl)ethanone is depicted below. The key features include the bicyclic aromatic 1,5-naphthyridine core and the acetyl substituent.

Caption: Molecular structure of 1-(1,5-Naphthyridin-3-yl)ethanone.

Physicochemical Data

A summary of the key physicochemical identifiers and computed properties for 1-(1,5-Naphthyridin-3-yl)ethanone is presented in the table below. For comparative purposes, computed data for the isomeric 1-(2,7-Naphthyridin-3-yl)ethanone are also included.

Property1-(1,5-Naphthyridin-3-yl)ethanone1-(2,7-Naphthyridin-3-yl)ethanone (Isomer)Data Source
Molecular Formula C₁₀H₈N₂OC₁₀H₈N₂OEchemi[2]
Molecular Weight 172.18 g/mol 172.18 g/mol Echemi[2], PubChem[3]
CAS Number 1246088-62-973607-00-8Echemi[2], PubChem[3]
XLogP3 Not Available1.0PubChem (Computed)[3]
Hydrogen Bond Donors 00PubChem (Computed)[3]
Hydrogen Bond Acceptors 33PubChem (Computed)[3]

Spectroscopic Characterization: A Multi-faceted Approach

The definitive structural elucidation of a molecule like 1-(1,5-Naphthyridin-3-yl)ethanone relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework.

Expertise & Experience: The choice of solvent and internal standard is crucial for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for compounds of this nature. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing. The causality behind this choice lies in the need for a solvent that fully dissolves the analyte without interfering with its signals and a standard that is chemically inert and provides a single, sharp resonance peak away from the signals of the compound of interest.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(1,5-Naphthyridin-3-yl)ethanone, one would expect to observe distinct signals for the aromatic protons on the naphthyridine ring and a singlet for the methyl protons of the ethanone group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be key to confirming the substitution pattern on the 1,5-naphthyridine core.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. One would expect to see signals for the carbonyl carbon of the ethanone group, the methyl carbon, and the eight carbons of the naphthyridine ring. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing in the downfield region of the spectrum.

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(1,5-Naphthyridin-3-yl)ethanone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

  • Data Processing: Process the acquired free induction decay (FID) using appropriate software to obtain the frequency domain spectrum. This involves Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and, if necessary, by employing advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

Expertise & Experience: The choice of ionization technique is critical for obtaining a good mass spectrum. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns, which can be invaluable for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique that is particularly useful for obtaining the molecular ion peak of more polar or thermally labile compounds. The causality behind this choice depends on the expected properties of the analyte; for a relatively stable aromatic ketone like 1-(1,5-Naphthyridin-3-yl)ethanone, both techniques could be viable.

For 1-(1,5-Naphthyridin-3-yl)ethanone, the mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight (172.18 g/mol ). The fragmentation pattern would likely involve the loss of the acetyl group or other characteristic fragments of the naphthyridine ring.

Experimental Protocol: Mass Spectrometric Analysis

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion of a solution or through a chromatographic inlet like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.[5] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.

Expertise & Experience: For a solid sample, the choice between preparing a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory depends on the sample amount and desired sample preparation time. ATR is generally faster and requires minimal sample preparation. The causality here is a balance between throughput and the potential for higher resolution with a well-prepared KBr pellet.

For 1-(1,5-Naphthyridin-3-yl)ethanone, the IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ketone group (typically around 1680-1700 cm⁻¹), C=N and C=C stretching vibrations of the aromatic naphthyridine ring, and C-H stretching and bending vibrations.

Experimental Protocol: Infrared Spectroscopic Analysis

  • Sample Preparation: Prepare the sample for analysis. For a solid sample, this can be done by creating a KBr pellet or by placing the sample directly on an ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the IR spectrum of the sample.

  • Data Analysis: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

X-ray Crystallography: The Definitive Solid-State Structure

While NMR provides the structure in solution, single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of a molecule in the solid state. This technique can reveal precise bond lengths, bond angles, and intermolecular interactions.

Trustworthiness: An X-ray crystal structure is a self-validating system. The quality of the structure is assessed by various crystallographic parameters, such as the R-factor, which indicates the agreement between the calculated and observed diffraction patterns. A low R-factor provides high confidence in the determined structure.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals of 1-(1,5-Naphthyridin-3-yl)ethanone of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the atomic positions and thermal parameters of the model against the experimental data to obtain the final, accurate crystal structure.

  • Structural Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physical & Spectroscopic Characterization Synthesis Synthesis of 1-(1,5-Naphthyridin-3-yl)ethanone Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Physicochemical Physicochemical Properties (Melting Point, Solubility) Purification->Physicochemical NMR NMR Spectroscopy (¹H, ¹³C) Physicochemical->NMR MS Mass Spectrometry (Molecular Weight, Fragmentation) NMR->MS IR Infrared Spectroscopy (Functional Groups) MS->IR X-ray X-ray Crystallography (3D Structure) IR->X-ray Structural_Elucidation Complete Structural Elucidation X-ray->Structural_Elucidation

Caption: A typical workflow for the synthesis and physical characterization of a novel compound.

Conclusion

The comprehensive physical and spectroscopic characterization of 1-(1,5-Naphthyridin-3-yl)ethanone is a critical prerequisite for its application in medicinal chemistry and drug development. This guide has outlined the essential analytical techniques and provided a framework for a thorough investigation of its properties. By employing a combination of NMR spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography, researchers can obtain a complete and unambiguous understanding of the structure and physical nature of this important synthetic intermediate. The detailed protocols and the emphasis on the causality behind experimental choices are intended to serve as a valuable resource for scientists working with 1,5-naphthyridine derivatives and other novel chemical entities.

References

  • ChemSynthesis. (2025). 1-naphthalen-2-yl-ethanone. Retrieved from [Link]

  • Perez-Picaso, L., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3193.
  • PubChem. (n.d.). 1-(2,7-Naphthyridin-3-yl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Thiophen-3-yl)ethanone. Retrieved from [Link]

  • Stoyanov, S., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(10), 139.
  • NIST. (n.d.). Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)-. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(1H-indol-3-yl)-. Retrieved from [Link]

  • ResearchGate. (2025). Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Retrieved from [Link]

  • MDPI. (2022). X-ray Structure Determination of Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-(5,5-Dioxido-10H-phenothiazin-10-yl)ethanone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (2025). Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(1-Naphthalenyl)-. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 1-(1,5-Naphthyridin-3-yl)ethanone in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(1,5-naphthyridin-3-yl)ethanone in organic solvents. In the absence of specific experimental data for...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(1,5-naphthyridin-3-yl)ethanone in organic solvents. In the absence of specific experimental data for this compound, this document synthesizes foundational principles of solubility, predictive analysis based on its chemical structure, and detailed, field-proven experimental protocols. It is intended for researchers, scientists, and professionals in drug development who require a robust methodology for characterizing the solubility of novel heterocyclic compounds. The guide details both kinetic and thermodynamic solubility assays, complete with step-by-step instructions and best practices for data acquisition and analysis using techniques such as HPLC and UV-Vis spectroscopy.

Introduction: The Significance of 1-(1,5-Naphthyridin-3-yl)ethanone and Its Solubility

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry due to their diverse pharmacological activities.[1] The 1,5-naphthyridine core, in particular, is present in a variety of biologically active molecules with applications as antiproliferative, antibacterial, and antiviral agents.[2][3] 1-(1,5-Naphthyridin-3-yl)ethanone is a derivative of this important heterocyclic system.

Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. It affects bioavailability, formulation, and the reliability of in vitro biological assays. A thorough understanding of a compound's solubility in various organic solvents is essential for its synthesis, purification, and formulation development. This guide provides the theoretical and practical tools necessary to characterize the solubility of 1-(1,5-naphthyridin-3-yl)ethanone.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure:

  • Chemical Formula: C₁₀H₈N₂O[4]

  • Molecular Weight: 172.18 g/mol [4]

  • Core Structure: A bicyclic aromatic system composed of two fused pyridine rings (1,5-naphthyridine).

  • Key Functional Groups:

    • An ethanone (acetyl) group, which introduces a ketone functionality.

    • Two nitrogen atoms within the aromatic rings, which can act as hydrogen bond acceptors.

Predicted Properties Influencing Solubility:

Based on the structure and data for the isomeric compound 1-(2,7-naphthyridin-3-yl)ethanone, we can predict the following characteristics for 1-(1,5-naphthyridin-3-yl)ethanone:[5]

PropertyPredicted Value/Characteristic
Polarity The molecule possesses both polar and non-polar regions. The naphthyridine ring system is aromatic and largely non-polar, while the nitrogen atoms and the carbonyl group of the ethanone moiety introduce significant polarity. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's polarity.
Hydrogen Bond Acceptors The presence of two nitrogen atoms in the naphthyridine rings and the oxygen atom of the carbonyl group makes the molecule a potent hydrogen bond acceptor.[5] This will enhance its solubility in protic solvents (e.g., alcohols) that can act as hydrogen bond donors.
Hydrogen Bond Donors The molecule lacks significant hydrogen bond donating groups.[5]
Predicted LogP (XLogP3) For the 2,7-naphthyridine isomer, the computed XLogP3 is 1.[5] This suggests a relatively balanced lipophilicity and hydrophilicity. A positive LogP value indicates a preference for a more non-polar environment.
General Solubility in Organic Solvents Aldehydes and ketones are generally soluble in organic solvents.[6][7] The solubility of 1-(1,5-naphthyridin-3-yl)ethanone is expected to follow the "like dissolves like" principle. It is predicted to have good solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) and polar protic solvents (e.g., ethanol, methanol). Its solubility in non-polar solvents (e.g., hexane, toluene) is expected to be lower due to the polar functional groups.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The extent to which a solute dissolves is governed by the free energy change of the system, which is influenced by enthalpy and entropy changes.

3.1. The Role of Polarity and "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[8]

  • Polar Solvents: These solvents have large dipole moments and/or hydrogen bonding capabilities. They effectively solvate polar solutes through dipole-dipole interactions and hydrogen bonds.

  • Non-polar Solvents: These solvents have low dipole moments and primarily interact through weaker van der Waals forces. They are effective at dissolving non-polar solutes.

For 1-(1,5-naphthyridin-3-yl)ethanone, its mixed polarity suggests it will be most soluble in solvents of intermediate to high polarity.

3.2. Hydrogen Bonding

The ability of the nitrogen atoms and the carbonyl oxygen in 1-(1,5-naphthyridin-3-yl)ethanone to accept hydrogen bonds is a critical determinant of its solubility in protic solvents like alcohols. The formation of hydrogen bonds between the solute and solvent molecules is an enthalpically favorable interaction that promotes dissolution.

3.3. Temperature Effects

The dissolution of most solid organic compounds is an endothermic process. Therefore, according to Le Chatelier's principle, increasing the temperature will generally increase the solubility. However, the magnitude of this effect can vary significantly depending on the specific solute-solvent system.

Experimental Determination of Solubility

A comprehensive understanding of a compound's solubility requires distinguishing between kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves from a high-concentration stock solution (often in DMSO) when diluted into an aqueous or organic medium. It is a non-equilibrium measurement and is often used in high-throughput screening to identify potential solubility liabilities early in drug discovery.[9]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[5] This is the more definitive measure of solubility.

Experimental Workflow Overview

The general workflow for determining solubility involves preparing a saturated or near-saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis prep Weigh Compound / Prepare Stock Solution add_solvent Add Solvent prep->add_solvent equilibrate Equilibrate (Shake/Stir) add_solvent->equilibrate separate Centrifuge / Filter equilibrate->separate supernatant Collect Supernatant separate->supernatant quantify Quantify Concentration (HPLC/UV-Vis) supernatant->quantify data_analysis data_analysis quantify->data_analysis Calculate Solubility

Caption: General workflow for experimental solubility determination.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[5]

Materials:

  • 1-(1,5-Naphthyridin-3-yl)ethanone (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid 1-(1,5-naphthyridin-3-yl)ethanone to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Add a known volume of the desired organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.[10]

  • After equilibration, visually inspect the vial to confirm the presence of undissolved solid.

  • Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a syringe filter. This step is critical to remove any particulate matter that could interfere with the concentration measurement.

  • Dilute the clear filtrate with an appropriate solvent if necessary to bring the concentration within the linear range of the analytical method.

  • Quantify the concentration of 1-(1,5-naphthyridin-3-yl)ethanone in the diluted filtrate using a validated HPLC or UV-Vis method.

  • Calculate the solubility in the original solvent, accounting for any dilutions.

Protocol for Kinetic Solubility (96-Well Plate Method)

This high-throughput method is suitable for early-stage screening.

Materials:

  • 10 mM stock solution of 1-(1,5-naphthyridin-3-yl)ethanone in DMSO

  • 96-well plates (deep-well and analysis plates)

  • Selected organic solvents

  • Plate shaker

  • Plate centrifuge

  • Multi-channel pipette

  • Plate reader (nephelometry) or HPLC system with a plate autosampler

Procedure:

  • Dispense the selected organic solvents into the wells of a 96-well deep-well plate.

  • Add a small volume of the 10 mM DMSO stock solution of the compound to the solvent-containing wells. The final DMSO concentration should typically be kept low (e.g., <5%) to minimize its effect on solubility.

  • Seal the plate and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature.[11]

  • After shaking, measure the turbidity of the solutions using a nephelometer. The point at which precipitation occurs (a sharp increase in scattered light) can be used to estimate the kinetic solubility.[12]

  • Alternatively, for a more quantitative measurement, centrifuge the plate to pellet any precipitate.

  • Carefully transfer the supernatant to a new 96-well analysis plate.

  • Quantify the concentration of the dissolved compound in the supernatant using HPLC-UV or UV-Vis spectroscopy.[3]

Analytical Quantification

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in solution.[13]

  • Method: A reversed-phase C18 column is typically suitable. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. A gradient elution may be necessary.

  • Detection: UV detection at a wavelength where 1-(1,5-naphthyridin-3-yl)ethanone has a strong absorbance.

  • Quantification: A calibration curve is constructed by injecting known concentrations of the compound and plotting the peak area against concentration.[14][15]

UV-Vis Spectroscopy: This method is simpler and faster than HPLC but is less specific and may be prone to interference from impurities that absorb at the same wavelength.

  • Method: Determine the wavelength of maximum absorbance (λmax) for 1-(1,5-naphthyridin-3-yl)ethanone in the solvent of interest.[2][16]

  • Quantification: Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. Use the Beer-Lambert law to determine the concentration of the unknown sample.

Data Presentation and Interpretation

Solubility data should be presented in a clear and standardized format. A tabular format is recommended for comparing the solubility in different solvents.

Table 1: Thermodynamic Solubility of 1-(1,5-Naphthyridin-3-yl)ethanone at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility (mM)
Hexane0.1
Toluene2.4
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Ethanol5.2
Acetonitrile5.8
Methanol6.6
Dimethyl Sulfoxide (DMSO)7.2

This table is a template for presenting experimentally determined data.

Conclusion

While specific solubility data for 1-(1,5-naphthyridin-3-yl)ethanone is not yet publicly available, this guide provides a robust framework for its determination and interpretation. Based on its chemical structure, the compound is predicted to have favorable solubility in polar organic solvents, particularly those capable of accepting hydrogen bonds. The detailed protocols for thermodynamic and kinetic solubility measurements, along with guidelines for analytical quantification, offer a clear path for researchers to generate high-quality, reliable data. This information is invaluable for advancing the study of 1-(1,5-naphthyridin-3-yl)ethanone and its potential applications in drug discovery and development.

References

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  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,7-Naphthyridin-3-yl)ethanone. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Warren Center for Neuroscience Drug Discovery. (2025, July 24). Kinetic Solubility 96–Well Protocol. Retrieved from [Link]

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  • YouTube. (2021, March 24). Solubility Tests for Organic Compounds. Retrieved from [Link]

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  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Ingenta Connect. (2009, May 5). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Retrieved from [Link]

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Foundational

The 1,5-Naphthyridine Scaffold: A Privileged Motif for Novel Therapeutic Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals The 1,5-naphthyridine core, a heterocyclic aromatic compound consisting of two fused pyridine rings, has emerged as a "privileged scaffold" i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 1,5-naphthyridine core, a heterocyclic aromatic compound consisting of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of biologically active molecules, positioning it as a cornerstone for the design of novel therapeutics. This technical guide provides a comprehensive overview of the key therapeutic targets of 1,5-naphthyridine derivatives, delving into their mechanisms of action, relevant signaling pathways, and the experimental methodologies crucial for their investigation.

Part 1: The Therapeutic Landscape of 1,5-Naphthyridines

The versatility of the 1,5-naphthyridine scaffold allows for chemical modifications at various positions, leading to compounds with a wide spectrum of biological activities.[1][2] These derivatives have shown significant promise in several therapeutic areas, primarily by interacting with specific biological targets.

Anticancer Activity: A Multi-pronged Attack on Malignancy

1,5-Naphthyridine derivatives have demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines, acting through multiple mechanisms.[3][4]

1.1.1. Topoisomerase I Inhibition:

One of the well-established anticancer mechanisms of 1,5-naphthyridines is the inhibition of topoisomerase I (Top1), a crucial enzyme involved in DNA replication and repair.[5][6] By stabilizing the Top1-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.[6][7] Several phenyl- and indeno-1,5-naphthyridine derivatives have shown significant Top1 inhibitory effects and antiproliferative activity against human colon cancer cells.[6]

Signaling Pathway: Topoisomerase I Inhibition by 1,5-Naphthyridines

Topoisomerase_Inhibition 1,5-Naphthyridine 1,5-Naphthyridine Topoisomerase I Topoisomerase I 1,5-Naphthyridine->Topoisomerase I Binds to & Inhibits DNA DNA Topoisomerase I->DNA Relaxes Supercoiling DNA Damage DNA Damage Topoisomerase I->DNA Damage Inhibition leads to Replication/Transcription Replication/Transcription DNA->Replication/Transcription Enables Apoptosis Apoptosis DNA Damage->Apoptosis Triggers

Caption: Inhibition of Topoisomerase I by 1,5-naphthyridine derivatives.

1.1.2. Kinase Inhibition:

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. 1,5-Naphthyridines have been successfully developed as potent inhibitors of various kinases.

  • c-Met Kinase: Substituted 1,5-naphthyridines have been designed as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.[1][8]

  • Fibroblast Growth Factor Receptor (FGFR): Novel 1,5-naphthyridine derivatives have shown nanomolar affinity for the FGFR family of kinases, which are often aberrantly activated in various cancers.[9]

  • PI3K/mTOR Pathway: Fused imidazo[1][5]naphthyridines have been identified as potent and selective dual inhibitors of PI3K and mTOR, key components of a signaling pathway crucial for cell growth and survival.[10][11]

  • Aurora Kinases: 7-Aryl-1,5-naphthyridin-4-ylureas have demonstrated excellent inhibitory activity against Aurora kinases A and B, which are involved in cell cycle regulation.[8]

Signaling Pathway: Kinase Inhibition by 1,5-Naphthyridines

Kinase_Inhibition 1,5-Naphthyridine 1,5-Naphthyridine Kinase (e.g., c-Met, FGFR, PI3K) Kinase (e.g., c-Met, FGFR, PI3K) 1,5-Naphthyridine->Kinase (e.g., c-Met, FGFR, PI3K) Inhibits Downstream Signaling Downstream Signaling Kinase (e.g., c-Met, FGFR, PI3K)->Downstream Signaling Activates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Promotes Gould_Jacobs 3-Aminopyridine 3-Aminopyridine Condensation Condensation 3-Aminopyridine->Condensation DEEM DEEM DEEM->Condensation Intermediate Intermediate Condensation->Intermediate Heat Cyclization Cyclization Intermediate->Cyclization High Temp (250°C) Product Product Cyclization->Product

Caption: Workflow for the Gould-Jacobs synthesis of a 1,5-naphthyridine precursor.

Target Validation: In Vitro Assays

A variety of in vitro assays are employed to determine the biological activity and mechanism of action of 1,5-naphthyridine derivatives.

2.2.1. Cytotoxicity and Antiproliferative Assays

  • MTT Assay: This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, their viability and proliferation. It is a standard method to evaluate the cytotoxic effects of compounds on cancer cell lines. [4] Step-by-Step Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1,5-naphthyridine derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

2.2.2. Kinase Inhibition Assays

  • Enzymatic Assays: These assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme. Various formats are available, including radiometric assays, fluorescence-based assays, and luminescence-based assays.

  • Cellular Assays: These assays assess the inhibition of kinase activity within a cellular context. This can be done by measuring the phosphorylation of a downstream substrate of the target kinase using techniques like Western blotting or ELISA. For example, to assess the inhibition of ALK5, one can measure its autophosphorylation. [12] 2.2.3. Topoisomerase I Inhibition Assays

  • DNA Relaxation Assay: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I. The different DNA topoisomers are then separated by agarose gel electrophoresis.

Part 3: Future Directions and Conclusion

The 1,5-naphthyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

  • Expansion of Chemical Diversity: The synthesis and evaluation of novel 1,5-naphthyridine derivatives with diverse substitution patterns to explore new therapeutic targets and improve potency and selectivity. [5]* Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies: In-depth studies to understand the relationship between the chemical structure of 1,5-naphthyridine derivatives and their biological activity and physicochemical properties. [5]* Development of Selective Inhibitors: The design of highly selective inhibitors for specific targets to minimize off-target effects and improve the safety profile of these compounds.

  • Exploration of New Therapeutic Areas: Investigating the potential of 1,5-naphthyridine derivatives in other disease areas, such as neurodegenerative disorders and viral infections.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved January 18, 2026, from [Link]

  • Grychowska, K., Szafarz, M., & Bodys, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3193. [Link]

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  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3429. [Link]

  • Palacios, F., de los Santos, J. M., & Ochoa de Retana, A. M. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current topics in medicinal chemistry, 14(23), 2722–2728. [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved January 18, 2026, from [Link]

  • Angibaud, P. R., Obringer, M., Marin, J., Jeanty, M., Esser, N., Gilissen, R., ... & Vialard, J. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641-3641. [Link]

  • BioWorld. (2024, May 30). Beta Pharma describes new 1,5-naphthyridine derivatives as KRAS oncoprotein inhibitors. [Link]

  • NIH. (n.d.). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Retrieved January 18, 2026, from [Link]

  • Patentscope. (n.d.). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. Retrieved January 18, 2026, from [Link]

  • Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Hartley, D. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of medicinal chemistry, 47(18), 4494–4506. [Link]

  • Prati, F., Cuzzucoli Crucitti, G., De Simone, A., & Andrisano, V. (2019). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b]n[1][10]aphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. ACS chemical neuroscience, 10(10), 4349–4361. [Link]

  • Ukita, T., Sugahara, M., Terakawa, Y., & Wada, K. (2002). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & medicinal chemistry letters, 12(5), 839–842. [Link]

  • Kim, J. S., Park, S. J., Lee, J. R., Lee, J., Kwon, Y., & Kim, J. (2013). Cytotoxicity and structure-activity relationships of naphthyridine derivatives in human cervical cancer, leukemia, and prostate cancer. Archives of pharmacal research, 36(12), 1487–1494. [Link]

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Exploratory

Discovery of novel 1,5-naphthyridine compounds

An In-Depth Technical Guide to the Discovery of Novel 1,5-Naphthyridine Compounds For Researchers, Scientists, and Drug Development Professionals Abstract The 1,5-naphthyridine scaffold is a privileged heterocyclic motif...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel 1,5-Naphthyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif renowned for its significant and diverse biological activities. This technical guide provides a comprehensive overview of the discovery of novel 1,5-naphthyridine compounds, intended for researchers and professionals in the field of drug development. We will explore the core synthetic strategies employed for the construction of this bicyclic system, delve into its broad spectrum of biological applications with a focus on recent therapeutic advancements, and analyze the critical structure-activity relationships (SAR) that govern its efficacy. This guide emphasizes the causality behind experimental choices and provides detailed protocols for key methodologies, ensuring a blend of theoretical knowledge and practical application.

The Significance of the 1,5-Naphthyridine Scaffold in Medicinal Chemistry

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, has garnered immense interest in medicinal chemistry due to its versatile pharmacological profile.[1] Its rigid, planar structure and the presence of two nitrogen atoms offer unique opportunities for hydrogen bonding and other molecular interactions with biological targets. This has led to the development of 1,5-naphthyridine derivatives with a wide array of therapeutic applications, including anticancer, antibacterial, anti-inflammatory, antiviral, and antiparasitic activities.[1] Furthermore, these compounds have found use in addressing cardiovascular, central nervous system, and hormonal diseases.[1] The inherent bioactivity of this scaffold is also evident in nature, with canthinone-type alkaloids, which are based on the 1,5-naphthyridine core, exhibiting immunomodulatory, anticancer, antibacterial, and antifungal properties.[2][3]

The following diagram illustrates the core structure of 1,5-naphthyridine and highlights its key features that are pivotal for its biological activity and synthetic functionalization.

Caption: Core structure and key features of the 1,5-naphthyridine scaffold.

Synthetic Strategies for 1,5-Naphthyridine Core Construction

The synthesis of the 1,5-naphthyridine skeleton can be achieved through various methodologies, primarily categorized into cyclization reactions, cycloaddition reactions, and cross-coupling reactions.[1] The choice of a particular synthetic route is often dictated by the desired substitution pattern on the final molecule.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of 1,5-naphthyridines, with several classical named reactions being frequently employed.

  • Skraup Reaction: This reaction involves the synthesis of 1,5-naphthyridine derivatives from substituted 3-aminopyridine compounds and glycerol, often using catalysts like iodine.[1]

  • Gould-Jacobs Reaction: This method utilizes the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization to yield the 1,5-naphthyridine skeleton.[1]

  • Friedländer Annulation: This is a widely used method for constructing the 1,5-naphthyridine scaffold.[4]

The following workflow illustrates a generalized approach to 1,5-naphthyridine synthesis via cyclization.

Cyclization_Workflow start Substituted 3-Aminopyridine reaction Cyclization Reaction (e.g., Skraup, Gould-Jacobs) start->reaction reagent Carbonyl Compound (e.g., glycerol, diethyl methylenemalonate) reagent->reaction product 1,5-Naphthyridine Derivative reaction->product

Caption: Generalized workflow for 1,5-naphthyridine synthesis via cyclization reactions.

Cycloaddition Reactions

Cycloaddition reactions, particularly aza-Diels-Alder reactions, provide an elegant route to substituted 1,5-naphthyridines.

  • Aza-Diels-Alder Reaction: A series of 4-phenyl-1,5-naphthyridine derivatives can be synthesized from imines (prepared from 3-aminopyridines and aldehydes) and styrenes.[1] This reaction proceeds via an endo transition state to afford tetrahydro-1,5-naphthyridines, which can then be aromatized.[1]

  • Povarov Reaction: This intramolecular hetero-Diels-Alder reaction is an efficient method for preparing fused[1][5]naphthyridines.[6]

Cross-Coupling Reactions

Modern cross-coupling reactions have emerged as powerful tools for the functionalization of the 1,5-naphthyridine core.

  • Suzuki Coupling: New 1,5-naphthyridine derivatives can be synthesized in high yields by the cross-coupling of 2-iodo-1,5-naphthyridine with various aromatic and heteroaromatic boronic acids.[7]

  • Stille Coupling: This reaction provides another avenue for the synthesis of substituted 1,5-naphthyridines.

The following diagram depicts the general scheme for the functionalization of a 1,5-naphthyridine core using a Suzuki cross-coupling reaction.

Suzuki_Coupling_Scheme naphthyridine Halo-1,5-Naphthyridine (e.g., 2-iodo-1,5-naphthyridine) catalyst Palladium Catalyst + Base naphthyridine->catalyst boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->catalyst product Substituted 1,5-Naphthyridine catalyst->product

Caption: General scheme for Suzuki cross-coupling on a 1,5-naphthyridine scaffold.

Biological Applications and Therapeutic Targets

The diverse biological activities of 1,5-naphthyridine derivatives have positioned them as promising candidates for various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the development of 1,5-naphthyridine-based anticancer agents.[8][9] These compounds exert their effects through various mechanisms, including:

  • Topoisomerase Inhibition: Certain phenyl- and indeno-1,5-naphthyridine derivatives have been shown to inhibit topoisomerase I, a key enzyme in DNA replication, leading to antiproliferative activity against human cancer cell lines.[5][10]

  • Kinase Inhibition:

    • FGFR Inhibitors: Novel 1,5-naphthyridine derivatives have been designed as potent inhibitors of the fibroblast growth factor receptor (FGFR) kinase family, which is implicated in oncogenic signaling in numerous tumor types.[11]

    • c-Met Kinase Inhibitors: Substituted naphthyridines have been explored as potential inhibitors of c-Met kinase.[1]

    • CDK5 Inhibitors: Novel substituted 1,6-naphthyridines are being investigated as CDK5 inhibitors for treating various diseases, including cancer.[12]

  • KRAS Oncoprotein Inhibitors: Recently, 1,5-naphthyridine derivatives have been identified as inhibitors of GTPase KRAS (G12D and G12C mutants), which are significant targets in cancer therapy.[13]

Antibacterial and Antiparasitic Activity

1,5-Naphthyridine derivatives have demonstrated potent activity against a range of pathogens.

  • Antibacterial Agents: The 1,5-naphthyridine scaffold is a key component of novel bacterial topoisomerase inhibitors (NBTIs), which are effective against both Gram-positive and Gram-negative bacteria and show no cross-resistance with quinolones.[14]

  • Antiparasitic Agents: 2,8-Disubstituted-1,5-naphthyridines have been identified as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase and hemozoin formation, showing in vivo efficacy.[15]

Anti-inflammatory and Immunomodulatory Activity

Naturally occurring 1,5-naphthyridine alkaloids, such as canthin-6-one, have been shown to possess immunomodulatory and anti-inflammatory properties by reducing the production of pro-inflammatory mediators.[2][3]

The following table summarizes the key biological targets of 1,5-naphthyridine compounds.

Biological TargetTherapeutic AreaRepresentative Compound TypeReference(s)
Topoisomerase IAnticancerPhenyl- and indeno-1,5-naphthyridines[5][10]
FGFR KinasesAnticancerNovel 1,5- and 1,7-naphthyridine derivatives[11]
KRAS (G12D/G12C)AnticancerSubstituted 1,5-naphthyridines[13]
Bacterial TopoisomerasesAntibacterialOxabicyclooctane-linked 1,5-naphthyridines[14]
Plasmodium PI4KAntiparasitic2,8-Disubstituted-1,5-naphthyridines[15]
Pro-inflammatory MediatorsAnti-inflammatoryCanthin-6-one and its derivatives[2][3]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of potent and selective 1,5-naphthyridine-based drugs.

  • For Antibacterial Activity: In the context of NBTIs, SAR studies on the 1,5-naphthyridine motif have revealed that only a narrow range of substitutions at the C-2 and C-7 positions are tolerated for optimal antibacterial activity.[14] Specifically, an alkoxy (methoxy) or cyano group at C-2 and a halogen or hydroxyl group at C-7 appear to be preferred.[14]

  • For Anticancer Cytotoxicity: For certain cytotoxic naphthyridine derivatives, 3D-QSAR models have suggested that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, as well as a C-2 naphthyl ring, are important for their activity against various human cancer cell lines.[9][16]

  • For Antiparasitic Activity: In the development of antiplasmodial 1,5-naphthyridines, SAR studies have shown that varying the substituents at the C-2 and C-8 positions can significantly impact their physicochemical properties, in vivo pharmacokinetics, and selectivity.[15]

The following diagram illustrates a conceptual SAR model for a hypothetical 1,5-naphthyridine inhibitor.

Caption: Conceptual SAR model for a 1,5-naphthyridine inhibitor.

Experimental Protocols

To provide a practical context, this section outlines a representative experimental protocol for the synthesis of a 1,5-naphthyridine derivative via a Gould-Jacobs reaction.

Synthesis of 4-Hydroxy-1,5-naphthyridine

This protocol is adapted from the general principles of the Gould-Jacobs reaction.[1]

Materials:

  • 3-Aminopyridine

  • Diethyl methylenemalonate

  • Paraffin oil

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Condensation: In a round-bottom flask, mix equimolar amounts of 3-aminopyridine and diethyl methylenemalonate. Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial condensation, add paraffin oil to the reaction mixture and heat to 240-250 °C for 20-30 minutes. A solid precipitate should form.

  • Isolation: Cool the reaction mixture and triturate the solid with ethanol to remove the paraffin oil. Filter the solid and wash with fresh ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. The purity of the final compound should be confirmed by NMR and mass spectrometry.

Future Perspectives

The field of 1,5-naphthyridine chemistry continues to evolve, with several exciting future directions:

  • Development of Novel Synthetic Methodologies: The exploration of new, more efficient, and atom-economical synthetic methods, such as one-pot multicomponent reactions, will be crucial for generating diverse libraries of 1,5-naphthyridine derivatives for high-throughput screening.[17]

  • Targeting Novel Biological Pathways: As our understanding of disease biology deepens, novel biological targets will be identified. The 1,5-naphthyridine scaffold, with its proven versatility, will undoubtedly be explored for its potential to modulate these new targets.

  • Application in Materials Science: Beyond medicinal chemistry, 1,5-naphthyridines are being investigated for their applications in materials science, for instance, in the development of new functional materials for electronics.[1]

Conclusion

The 1,5-naphthyridine core represents a highly valuable scaffold in the discovery of novel therapeutic agents. Its rich chemistry allows for the synthesis of a wide array of derivatives, which have demonstrated potent and diverse biological activities. A thorough understanding of the synthetic strategies, biological targets, and structure-activity relationships, as outlined in this guide, is essential for researchers and scientists working to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3195. [Link]

  • Krajewska, U., & Grynkiewicz, G. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

  • Krajewska, U., & Grynkiewicz, G. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC, 26(14), 4324. [Link]

  • Basarab, G. S., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2348-2355. [Link]

  • Alonso, C., et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]

  • Angibaud, P. R., et al. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641-3641. [Link]

  • Beta Pharma Inc. (2024). Beta Pharma describes new 1,5-naphthyridine derivatives as KRAS oncoprotein inhibitors. BioWorld. [Link]

  • Alonso, C., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-8. [Link]

  • Nagle, A., et al. (2015). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 58(2), 987-1001. [Link]

  • Fuertes, M., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(23), 7295. [Link]

  • Al-Tel, T. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]

  • Fuertes, M., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC, 26(23), 7295. [Link]

  • Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Unknown. (n.d.). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. Inxight Drugs. [Link]

  • Lee, J. Y., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517-523. [Link]

  • Darakshan, A., & Parvin, T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 23, 8075-8104. [Link]

  • Alonso, C., et al. (2018). Synthesis of Heterocyclic Fused[1][5]naphthyridines by Intramolecular HDA Reactions. Molecules, 23(9), 2291. [Link]

  • Lee, J. Y., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC, 17(6), 517-523. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Scalable Synthesis of 1-(1,5-Naphthyridin-3-yl)ethanone for Pharmaceutical Research

An Application Note and Synthesis Protocol for 1-(1,5-Naphthyridin-3-yl)ethanone Abstract This application note provides a detailed, field-tested protocol for the synthesis of 1-(1,5-Naphthyridin-3-yl)ethanone, a key bui...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Synthesis Protocol for 1-(1,5-Naphthyridin-3-yl)ethanone

Abstract

This application note provides a detailed, field-tested protocol for the synthesis of 1-(1,5-Naphthyridin-3-yl)ethanone, a key building block in contemporary drug discovery. The 1,5-naphthyridine scaffold is a privileged structural motif found in numerous biologically active compounds, making access to versatile intermediates like the title compound critical for medicinal chemistry programs.[1][2][3] The described synthetic strategy employs a two-step sequence commencing with the regioselective bromination of 1,5-naphthyridine, followed by a palladium-catalyzed Stille cross-coupling reaction. This approach is distinguished by its operational simplicity, scalability, and use of well-established, high-yielding transformations, providing a reliable route for researchers in pharmaceutical and academic laboratories.

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention from the medicinal chemistry community. Its rigid, planar structure and hydrogen bond accepting capabilities allow it to serve as a versatile scaffold for designing ligands that interact with a variety of biological targets.[1] Derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including antibacterial, kinase inhibitory, and anti-parasitic properties.[4][5][6]

1-(1,5-Naphthyridin-3-yl)ethanone (CAS No. 1246088-62-9) is a particularly valuable intermediate.[7][8] The ketone functionality serves as a synthetic handle for a wide array of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. Access to a reliable and scalable synthesis of this building block is therefore a crucial first step in the development of novel 1,5-naphthyridine-based therapeutics. This document outlines a robust protocol designed for this purpose.

Retrosynthetic Analysis and Strategic Approach

The synthetic strategy hinges on the formation of the C3-acetyl bond on a pre-formed 1,5-naphthyridine ring. A retrosynthetic analysis points to a C-C bond-forming reaction as the key step. Among the various modern cross-coupling reactions, the Stille coupling offers a reliable method, particularly given the stability and commercial availability of the required reagents.[9][10][11] The key disconnection is thus between the C3 carbon of the naphthyridine ring and the acetyl group, leading back to a halogenated naphthyridine and an acetyl-anion equivalent. 3-Bromo-1,5-naphthyridine was selected as the key intermediate due to its straightforward preparation via electrophilic aromatic substitution.

G cluster_retrosynthesis Retrosynthetic Strategy Target 1-(1,5-Naphthyridin-3-yl)ethanone Disconnection C-C Bond Formation (Stille Coupling) Target->Disconnection Intermediate 3-Bromo-1,5-naphthyridine Disconnection->Intermediate Reagent Acetyl Anion Equivalent (e.g., Organostannane) Disconnection->Reagent Precursor 1,5-Naphthyridine Intermediate->Precursor Bromination

Caption: Retrosynthetic analysis for 1-(1,5-Naphthyridin-3-yl)ethanone.

Part 1: Synthesis of Key Intermediate: 3-Bromo-1,5-naphthyridine

Principle and Rationale

The synthesis of the key precursor, 3-bromo-1,5-naphthyridine, is achieved through the direct electrophilic bromination of the 1,5-naphthyridine core. The nitrogen atoms in the naphthyridine ring are deactivating, making the system less reactive than benzene. However, the C3 position is the most electron-rich and sterically accessible site for electrophilic attack, leading to regioselective bromination. The reaction is typically performed in a solvent like glacial acetic acid, which facilitates the reaction and helps to moderate the reactivity of bromine.[12][13]

Experimental Protocol: Bromination
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,5-naphthyridine (5.0 g, 38.4 mmol) and glacial acetic acid (50 mL).

  • Reagent Addition: Stir the mixture at room temperature until all the solid dissolves. Add sodium acetate (6.3 g, 76.8 mmol) to the solution. Heat the mixture to 85 °C.

  • Bromination: Slowly add a 1 M solution of bromine in acetic acid (65 mL, 65 mmol) dropwise to the heated reaction mixture over 30 minutes.

  • Reaction Monitoring: Maintain the reaction at 85 °C for 5 hours. The progress can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.

  • Purification: To the residue, carefully add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~8). Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-bromo-1,5-naphthyridine as a solid.

Reagent/ParameterQuantity/ValueMoles (mmol)Purpose
1,5-Naphthyridine5.0 g38.4Starting Material
Glacial Acetic Acid50 mL-Solvent
Sodium Acetate6.3 g76.8Base/Buffer
1M Bromine in Acetic Acid65 mL65.0Brominating Agent
Reaction Temperature85 °C-Condition
Reaction Time5 hours-Condition
Expected Yield ~60-70%

Part 2: C-C Bond Formation via Stille Cross-Coupling

Principle and Rationale

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or triflate.[9][10][11] Its primary advantages include mild reaction conditions and a high tolerance for various functional groups. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organotin reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[11][14]

In this protocol, tributyl(1-ethoxyvinyl)stannane is used as the acetylating agent. This reagent effectively transfers a vinyl ether moiety to the naphthyridine core. The resulting enol ether is then easily hydrolyzed under mild acidic conditions to yield the desired ketone, 1-(1,5-naphthyridin-3-yl)ethanone.

G cluster_stille_cycle Stille Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Vinyl Ar-Pd(II)L₂(Vinyl) Transmetal->PdII_Vinyl RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 Product Ar-Vinyl Product RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd Stannane R-SnBu₃ Stannane->Transmetal

Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling and Hydrolysis
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-bromo-1,5-naphthyridine (2.0 g, 9.56 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 552 mg, 0.48 mmol, 5 mol%), and anhydrous toluene (40 mL).

  • Reagent Addition: To the stirred suspension, add tributyl(1-ethoxyvinyl)stannane (4.14 g, 11.47 mmol) via syringe.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting bromide.

  • Quenching and Filtration: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF, 20 mL) and stir vigorously for 1 hour. This step precipitates the tin byproducts as insoluble tributyltin fluoride. Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (50 mL).

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude enol ether intermediate in a mixture of tetrahydrofuran (THF, 30 mL) and 2 M hydrochloric acid (15 mL). Stir the solution at room temperature for 2 hours.

  • Final Purification: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-(1,5-naphthyridin-3-yl)ethanone as a solid.

Reagent/ParameterQuantity/ValueMoles (mmol)Purpose
3-Bromo-1,5-naphthyridine2.0 g9.56Starting Material
Pd(PPh₃)₄552 mg0.48Catalyst (5 mol%)
Tributyl(1-ethoxyvinyl)stannane4.14 g11.47Coupling Partner
Anhydrous Toluene40 mL-Solvent
Reaction Temperature110 °C (Reflux)-Condition
Reaction Time12-16 hours-Condition
2 M Hydrochloric Acid15 mL30Hydrolysis
Expected Yield ~75-85% (over 2 steps)

Overall Process Workflow

G cluster_workflow Synthesis Workflow Start 1,5-Naphthyridine Step1 Step 1: Bromination (Br₂, NaOAc, AcOH, 85°C) Start->Step1 Intermediate 3-Bromo-1,5-naphthyridine Step1->Intermediate Step2 Step 2: Stille Coupling (Organostannane, Pd(PPh₃)₄, Toluene) Intermediate->Step2 EnolEther Intermediate Enol Ether Step2->EnolEther Step3 Step 3: Hydrolysis (HCl, THF, rt) EnolEther->Step3 Purification Purification (Column Chromatography) Step3->Purification FinalProduct 1-(1,5-Naphthyridin-3-yl)ethanone Purification->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Safety Considerations
  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Organotin Reagents: Tributyltin compounds are highly toxic and should be handled with extreme care in a fume hood. Avoid inhalation and skin contact. All waste containing tin byproducts must be disposed of according to institutional guidelines for heavy metal waste.

  • Palladium Catalysts: While generally stable, palladium catalysts can be pyrophoric under certain conditions, especially when finely divided on a support like carbon. Handle with care.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 1-(1,5-naphthyridin-3-yl)ethanone. By leveraging a regioselective bromination followed by a robust Stille cross-coupling reaction, this route offers good yields and is amenable to scale-up. This procedure empowers researchers and drug development professionals with a dependable supply of a critical intermediate for the exploration of novel 1,5-naphthyridine-based chemical entities.

References

  • Vertex AI Search. (2023). Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives.
  • ChemBK. (2024). 3-Bromo-1,5-naphthyridine. Retrieved from [Link]

  • Elsevier Ltd. (2023). Development of methodologies for synthesis of 4-hydroxy-[4][15]naphthyridine-3-carbonitriles. Retrieved from ScienceDirect.

  • Li, B., et al. (2010). A Scaleable Synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde. SYNLETT, 2010(2), 0250–0252.
  • Kumar, M. R., et al. (n.d.). A FACILE SYNTHESIS OF 2-CHLORO-1,8-NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY.
  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. Available at: [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Alonso, C., et al. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Available at: [Link]

  • MDPI. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Retrieved from [Link]

  • ACG Publications. (n.d.). 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis.
  • ACS Publications. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances.
  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • Brown, D.J. (2008). The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons, Inc.
  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • PubMed. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Centrosymmetric 1,5-naphthyridine derivatives: synthesis, tautomerism, and thermal rearrangements. The Journal of Organic Chemistry.
  • RSC Publishing. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.
  • PubMed. (2022). Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals. Organometallics.
  • Organic Syntheses. (n.d.). 3-bromophthalide. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Molbase. (n.d.). 1-(1,5-Naphthyridin-3-yl)ethanone. Retrieved from [Link]

  • MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
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Sources

Application

Application Notes and Protocols for the Skraup Synthesis of 1,5-Naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of 1,5-Naphthyridines and their Synthesis The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of 1,5-Naphthyridines and their Synthesis

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to the field of medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, serving as the core of various therapeutic agents, including broad-spectrum antibiotics.[1][2] The synthesis of these valuable compounds remains a topic of significant interest, and among the classical methods, the Skraup synthesis, first reported in 1880, provides a direct and historically important route.[3][4][5] This reaction, an adaptation of the quinoline synthesis, utilizes an aminopyridine, glycerol, a strong acid, and an oxidizing agent to construct the bicyclic 1,5-naphthyridine system.[2][3]

This guide provides a detailed examination of the Skraup synthesis for preparing 1,5-naphthyridine derivatives, focusing on the synthesis of the parent 1,5-naphthyridine from 3-aminopyridine. We will delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step experimental protocol, and address common challenges and troubleshooting strategies to empower researchers in their synthetic endeavors.

Mechanistic Insights: A Stepwise Look at the Skraup Synthesis

The Skraup synthesis is a complex, one-pot reaction that proceeds through several key stages.[4][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes. The reaction commences with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4][7] This in situ generation is a critical feature of the Skraup reaction.

The subsequent steps involve:

  • Michael Addition: The amino group of the 3-aminopyridine performs a conjugate addition to the acrolein.[6][7]

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization.[3]

  • Dehydration: The cyclized product then loses a molecule of water to form a dihydro-1,5-naphthyridine intermediate.[7]

  • Oxidation: Finally, the dihydro-1,5-naphthyridine is oxidized to the aromatic 1,5-naphthyridine. This final step is essential for the formation of the stable aromatic product.[6][7]

Skraup_Mechanism cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3 & 4: Cyclization & Dehydration cluster_3 Step 5: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, -2H₂O Aminopyridine 3-Aminopyridine Intermediate1 Michael Adduct Aminopyridine->Intermediate1 + Acrolein Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 H⁺, Cyclization Dihydro Dihydro-1,5-naphthyridine Intermediate2->Dihydro -H₂O Naphthyridine 1,5-Naphthyridine Dihydro->Naphthyridine Oxidizing Agent

Figure 1: The mechanistic pathway of the Skraup synthesis for 1,5-naphthyridine.

Experimental Protocol: Synthesis of 1,5-Naphthyridine from 3-Aminopyridine

This protocol is adapted from established literature procedures for the Skraup synthesis and is designed to be a reliable starting point for laboratory synthesis.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)MolesNotes
3-Aminopyridine94.119.410.10Starting material.
Glycerol92.0927.60.30Acrolein precursor.
Concentrated Sulfuric Acid (98%)98.0819.60.20Catalyst and dehydrating agent. Handle with extreme caution.
m-Nitrobenzenesulfonic acid sodium salt225.1611.260.05Oxidizing agent.[2] Other oxidants like arsenic acid can be used.[5]
Sodium Hydroxide (for neutralization)40.00As needed-For work-up.
Chloroform (or other suitable solvent)119.38As needed-For extraction.
Anhydrous Sodium Sulfate142.04As needed-For drying the organic extract.

Equipment:

  • Round-bottom flask (500 mL) with a reflux condenser and mechanical stirrer

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling the flask in an ice bath.[6]

  • Addition of Reagents: To this cooled and stirred mixture, add glycerol, followed by the oxidizing agent, m-nitrobenzenesulfonic acid sodium salt.[6]

  • Heating and Reflux: Gently heat the mixture. The reaction is exothermic and may begin to reflux without external heating.[6] Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours.[6]

  • Work-up - Quenching and Neutralization: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.[6] Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10). This step should be performed in a well-ventilated fume hood and with appropriate cooling, as it is highly exothermic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer multiple times with chloroform or another suitable organic solvent.[6]

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate.[6] Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 1,5-naphthyridine can be purified by distillation or recrystallization to yield the final product.[6]

Workflow start Start setup Combine 3-Aminopyridine and H₂SO₄ in an ice bath start->setup add_reagents Add Glycerol and Oxidizing Agent setup->add_reagents heat Heat to 140-150°C for 4-5 hours add_reagents->heat cool Cool to Room Temperature heat->cool quench Pour onto Crushed Ice cool->quench neutralize Neutralize with NaOH quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Distillation/Recrystallization evaporate->purify end End purify->end

Figure 2: Experimental workflow for the Skraup synthesis of 1,5-naphthyridine.

Troubleshooting and Optimization

The Skraup synthesis is notoriously vigorous and can present several challenges.[6][8] Awareness of these potential issues is key to a successful synthesis.

Common Issues and Solutions:

IssuePotential CauseRecommended Solution
Runaway Reaction The reaction is highly exothermic, especially during the initial heating phase.[8]Add a moderator like ferrous sulfate to the reaction mixture to ensure a more controlled reaction.[8] Ensure slow and careful initial heating.
Tar Formation Polymerization of acrolein under harsh acidic and high-temperature conditions.[6]Maintain strict temperature control. The use of a milder oxidizing agent or a modified procedure may reduce tarring.
Low Yield Incomplete reaction, side reactions, or loss during work-up.Ensure anhydrous conditions. Optimize reaction time and temperature. Perform careful and thorough extractions during the work-up.
Incomplete Oxidation Insufficient or inefficient oxidizing agent.Ensure the correct stoichiometry of the oxidizing agent. Consider alternative oxidizing agents such as arsenic acid or iodine.[2][5]
Formation of Isomers With substituted aminopyridines, cyclization can occur at different positions.[6]For 3-aminopyridine, the formation of 1,5-naphthyridine is generally favored electronically, but isomeric byproducts are possible.[6] Purification by chromatography may be necessary.

Conclusion

The Skraup synthesis, while a classic method, remains a valuable tool for the synthesis of 1,5-naphthyridines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this method to access this important class of heterocyclic compounds. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in the synthesis and development of novel 1,5-naphthyridine-based molecules for a variety of applications, particularly in the realm of drug discovery.

References

  • ResearchGate. Broad-spectrum antibiotics containing a 1,5-naphthyridine core. Available from: [Link].

  • Fuertes, M. A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(21), 5236. Available from: [Link].

  • Paudyal, M. P., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(16), 3734. Available from: [Link].

  • ResearchGate. Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine. Available from: [Link].

  • Sciencemadness.org. Alternative Oxidisers in Skraup reaction. Available from: [Link].

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link].

  • MDPI. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available from: [Link].

  • Vive Chemistry. Skraup's Synthesis. WordPress.com. Available from: [Link].

  • Wikipedia. Skraup reaction. Available from: [Link].

  • ResearchGate. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link].

  • NROChemistry. Skraup Reaction. Available from: [Link].

  • Wikipedia. Doebner–Miller reaction. Available from: [Link].

  • Organic Syntheses. QUINOLINE. Available from: [Link].

  • ResearchGate. Variation of acidic concentration for the modified Skraup reaction starting from glycerol (1) and aniline under microwave irradiations. Available from: [Link].

  • Google Patents. Skraup reaction process for synthesizing quinolones.
  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available from: [Link].

  • ResearchGate. The Skraup Synthesis of Quinolines. Available from: [Link].

  • PrepChem.com. Synthesis of amino-quinoline. Available from: [Link].

Sources

Method

Application Notes and Protocols for the Gould-Jacobs Reaction: Synthesis of 4-Hydroxy-1,5-Naphthyridines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold The 1,5-naphthyridine framework is a prominent heterocyclic motif in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine framework is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] Derivatives of 1,5-naphthyridine have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The inherent structural features of this scaffold allow for versatile functionalization, making it a cornerstone for the development of novel therapeutics.

A classic and highly effective strategy for constructing the core of these molecules is the Gould-Jacobs reaction.[1] Originally developed for the synthesis of 4-hydroxyquinolines, this reaction has been successfully adapted for the preparation of 4-hydroxy-1,5-naphthyridines.[1] This method provides a robust and straightforward pathway to these valuable intermediates, which are pivotal in the synthesis of more complex drug candidates.

This document serves as a comprehensive technical guide, offering in-depth insights into the mechanism, detailed experimental protocols for both conventional and modern approaches, and a comparative analysis of reaction parameters for the synthesis of 4-hydroxy-1,5-naphthyridines via the Gould-Jacobs reaction.

Reaction Mechanism and Rationale

The Gould-Jacobs reaction for the synthesis of 4-hydroxy-1,5-naphthyridines is typically a two-step process, beginning with the condensation of a 3-aminopyridine derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization.[1]

Step 1: Condensation to Form the Vinylogous Amide Intermediate

The reaction is initiated by a nucleophilic attack from the amino group of the 3-aminopyridine onto the electrophilic carbon of DEEM. This is followed by the elimination of an ethanol molecule to yield a stable vinylogous amide intermediate.[1] This initial condensation is a crucial step that sets the stage for the subsequent cyclization.

Step 2: Thermal Cyclization and Tautomerization

The second stage of the reaction requires significant thermal energy to induce an intramolecular cyclization of the vinylogous amide. This proceeds via a 6-electron electrocyclization, forming the dihydronaphthyridine ring system.[1][2] This step is the primary reason for the high temperatures often employed in the classical Gould-Jacobs reaction. The newly formed dihydronaphthyridine then undergoes tautomerization to the more thermodynamically stable aromatic 4-hydroxy-1,5-naphthyridine product.[1]

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminopyridine 3-Aminopyridine VinylogousAmide Vinylogous Amide Intermediate Aminopyridine->VinylogousAmide Nucleophilic Attack & Ethanol Elimination DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->VinylogousAmide Dihydronaphthyridine Dihydronaphthyridine VinylogousAmide->Dihydronaphthyridine High-Temperature 6-Electron Electrocyclization Product 4-Hydroxy-1,5-Naphthyridine Dihydronaphthyridine->Product Tautomerization

Figure 1: Mechanism of the Gould-Jacobs reaction for 4-hydroxy-1,5-naphthyridine synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-hydroxy-1,5-naphthyridines. Both a conventional thermal method and a modern microwave-assisted approach are described, allowing researchers to choose the most suitable method based on available equipment and desired reaction times.

Protocol 1: Conventional Thermal Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

This protocol outlines the traditional approach using a high-boiling point solvent to achieve the necessary temperature for cyclization.

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Sodium hydroxide (for subsequent hydrolysis)

  • Hydrochloric acid (for subsequent hydrolysis)

Procedure:

  • Condensation: In a round-bottom flask, combine 3-aminopyridine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by TLC to confirm the consumption of the starting amine. Upon completion, the intermediate, diethyl 2-(((pyridin-3-yl)amino)methylene)malonate, is typically used in the next step without further purification.

  • Cyclization: In a separate flask equipped with a reflux condenser, heat diphenyl ether to 250°C. Add the crude intermediate from the previous step portion-wise to the hot diphenyl ether. Maintain the temperature at 250-260°C for 30-60 minutes. The cyclization product will precipitate upon cooling.

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature. Add hexane or petroleum ether to dilute the diphenyl ether and facilitate precipitation. Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent. The crude ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate can be further purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

Microwave irradiation offers a significant acceleration of the Gould-Jacobs reaction, often leading to improved yields and shorter reaction times.[3]

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave synthesis vial

  • Acetonitrile (for washing)

Procedure:

  • Reaction Setup: In a microwave synthesis vial equipped with a magnetic stir bar, combine 3-aminopyridine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.2-1.5 eq.).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250°C and hold at this temperature for 10-20 minutes. The reaction progress can be optimized by adjusting the time and temperature.

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. The product often precipitates directly from the reaction mixture. Filter the solid product and wash with cold acetonitrile to remove any unreacted DEEM.[4] Dry the product under vacuum.

Protocol 3: Hydrolysis and Decarboxylation to 4-Hydroxy-1,5-naphthyridine

The ester intermediate can be converted to the final 4-hydroxy-1,5-naphthyridine through saponification followed by decarboxylation.[1][5]

Materials:

  • Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

  • Sodium hydroxide solution (e.g., 10% aqueous)

  • Hydrochloric acid (concentrated or dilute)

  • High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)

Procedure:

  • Hydrolysis (Saponification): Suspend the ethyl ester in an aqueous solution of sodium hydroxide. Heat the mixture to reflux until the ester is fully hydrolyzed, which can be monitored by TLC. Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid intermediate. Filter the solid, wash with water, and dry.

  • Decarboxylation: The crude carboxylic acid is then heated in a high-boiling solvent such as diphenyl ether or Dowtherm A at a temperature above 250°C until gas evolution (CO2) ceases. The 4-hydroxy-1,5-naphthyridine will precipitate upon cooling. The product can be collected by filtration and purified by recrystallization.

Experimental_Workflow Experimental Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation Reactants 3-Aminopyridine + DEEM Condensation Heat (120-130°C) or Microwave Reactants->Condensation Intermediate Vinylogous Amide Intermediate Condensation->Intermediate Cyclization High Temperature (250°C) (Conventional or Microwave) Intermediate->Cyclization EsterProduct Ethyl 4-oxo-1,4-dihydro- 1,5-naphthyridine-3-carboxylate Cyclization->EsterProduct Hydrolysis 1. NaOH, Reflux 2. HCl EsterProduct->Hydrolysis CarboxylicAcid 4-oxo-1,4-dihydro-1,5- naphthyridine-3-carboxylic acid Hydrolysis->CarboxylicAcid Decarboxylation Heat (>250°C) CarboxylicAcid->Decarboxylation FinalProduct 4-Hydroxy-1,5-naphthyridine Decarboxylation->FinalProduct

Figure 2: General experimental workflow for the synthesis of 4-hydroxy-1,5-naphthyridines.

Data Presentation: Comparison of Reaction Conditions

The choice between conventional heating and microwave irradiation can significantly impact reaction time and yield. The following table provides a comparative overview based on typical outcomes for the Gould-Jacobs reaction.

ParameterConventional Thermal MethodMicrowave-Assisted Method
Heat Source Oil bath / Heating mantleMicrowave reactor
Solvent High-boiling (e.g., Diphenyl ether)Often solvent-free
Temperature ~250°C~250°C
Reaction Time 30 - 60 minutes (cyclization)10 - 20 minutes (total)
Typical Yield Good to excellentOften higher than thermal
Advantages Simple setupRapid, improved yields, high purity
Disadvantages Long reaction times, high energy useRequires specialized equipment

Concluding Remarks for the Practicing Scientist

The Gould-Jacobs reaction remains a highly relevant and powerful tool for the synthesis of 4-hydroxy-1,5-naphthyridines, which are crucial intermediates in drug discovery. The key to a successful reaction lies in achieving the high temperature required for the intramolecular cyclization. While traditional thermal methods using high-boiling solvents are effective, modern microwave-assisted protocols offer significant advantages in terms of speed, efficiency, and often, yield.

The protocols and data presented herein provide a solid foundation for researchers to implement this reaction in their own synthetic endeavors. As with any chemical synthesis, optimization of reaction conditions for specific substrates is recommended to achieve the best possible outcomes. The robust nature of the Gould-Jacobs reaction, coupled with the strategic importance of the 1,5-naphthyridine scaffold, ensures its continued application in the development of novel therapeutics.

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Retrieved from [Link]

  • Molecules. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

Sources

Application

Application Note: Chromatographic Purification of 1-(1,5-Naphthyridin-3-yl)ethanone

Abstract 1-(1,5-Naphthyridin-3-yl)ethanone is a pivotal heterocyclic ketone serving as a versatile building block in medicinal chemistry and drug development, notably in the synthesis of kinase inhibitors.[1][2][3] The e...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(1,5-Naphthyridin-3-yl)ethanone is a pivotal heterocyclic ketone serving as a versatile building block in medicinal chemistry and drug development, notably in the synthesis of kinase inhibitors.[1][2][3] The efficient isolation and purification of this compound are critical to ensure the integrity of subsequent synthetic steps and the biological activity of final products. This guide provides a detailed examination of chromatographic strategies for the purification of 1-(1,5-Naphthyridin-3-yl)ethanone, addressing the unique challenges posed by its chemical properties. We present two robust protocols: a primary purification using automated normal-phase flash chromatography and a high-purity polishing step using preparative reverse-phase HPLC. The causality behind experimental choices, such as the use of mobile phase modifiers to mitigate peak tailing, is explained in depth to empower researchers to adapt these methods to their specific needs.

Chapter 1: Pre-Purification Analysis & Strategy Selection

Effective purification begins with a thorough understanding of the target molecule and the impurity profile of the crude mixture. The chemical nature of 1-(1,5-Naphthyridin-3-yl)ethanone dictates the optimal chromatographic approach.

1.1 Understanding the Analyte: Chemical Properties

1-(1,5-Naphthyridin-3-yl)ethanone (MW: 172.18 g/mol ) is a polar, aromatic ketone.[4] Its most significant feature for chromatography is the presence of two basic nitrogen atoms within the naphthyridine ring system.[5] These nitrogen atoms (pKa ≈ 2.9 for the parent 1,5-naphthyridine) are susceptible to protonation and can engage in strong secondary interactions with the stationary phase.[5]

  • Basicity: The lone pair of electrons on the nitrogen atoms can interact strongly with acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction is a primary cause of severe peak tailing, poor resolution, and potential irreversible adsorption of the compound onto the column.[6][7]

  • Polarity: The ketone group and the aromatic nitrogen atoms confer significant polarity, making the compound soluble in moderately polar to polar organic solvents like dichloromethane, ethyl acetate, and methanol, but sparingly soluble in nonpolar solvents like hexanes.[5]

  • UV Activity: The conjugated aromatic system provides a strong chromophore, making UV detection (typically at 254 nm or 366 nm) an ideal method for monitoring the purification process.[8]

1.2 Initial Assessment: Thin-Layer Chromatography (TLC)

Protocol: TLC Method Development

  • Plate: Use standard silica gel 60 F254 plates.

  • Sample Prep: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate.

  • Eluent Screening: Develop the plate in a sealed chamber with various solvent systems. A good starting point is a mixture of a nonpolar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).

  • Modifier Addition: To counteract the basicity of the naphthyridine nitrogens, add a small percentage (0.5-2%) of a basic modifier like triethylamine (Et3N) or ammonium hydroxide (NH4OH) to the eluent system.[6][11] Observe the effect on spot shape; a significant reduction in streaking indicates successful masking of silanol interactions.

  • Goal: The target Rf (Retention factor) for the desired compound in flash chromatography should be approximately 0.2-0.35 to ensure good separation from impurities.[11]

1.3 Strategic Decision: Chromatography Mode

The choice between normal-phase and reverse-phase chromatography depends on the polarity of the target compound relative to its impurities.

G start Analyze Crude Mixture by TLC (Hex/EtOAc +/- 1% Et3N) np_check Are impurities LESS polar than product? start->np_check rp_check Are impurities MORE polar than product? np_check->rp_check No np_flash Normal-Phase Flash Chromatography (Silica Gel) np_check->np_flash Yes rp_hplc Reverse-Phase Chromatography (C18 Silica) rp_check->rp_hplc Yes difficult_sep Consider Alternative (e.g., HILIC, Alumina) or Orthogonal Purification rp_check->difficult_sep No/Complex

Caption: Decision tree for selecting the primary purification strategy.

For 1-(1,5-Naphthyridin-3-yl)ethanone, which is highly polar, impurities are often less polar starting materials or byproducts. Therefore, Normal-Phase Flash Chromatography is typically the most effective primary purification method.[12]

Chapter 2: Protocol 1: Automated Flash Chromatography (Normal-Phase)

Automated flash chromatography offers a rapid and efficient method for purifying gram-scale quantities of the target compound.[12] The key to success is the deactivation of the silica stationary phase to prevent analyte tailing.

2.1 Principle of Method

This method utilizes a polar stationary phase (silica gel) and a less polar mobile phase. The separation is driven by the polarity of the compounds. To prevent the basic nitrogens of the naphthyridine ring from interacting with acidic silanol groups on the silica surface, triethylamine (Et3N) is added to the mobile phase.[7][13] The Et3N acts as a competitive base, effectively masking the active silanol sites and allowing the target compound to elute with a symmetrical peak shape.[14]

2.2 Experimental Protocol

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Analysis prep_sample 1. Prepare Sample (Dry Loading) prep_column 2. Select & Equilibrate Column load_sample 3. Load Sample onto Column prep_column->load_sample run_grad 4. Run Gradient Elution load_sample->run_grad collect_frac 5. Collect Fractions (UV-Triggered) run_grad->collect_frac analyze_frac 6. Analyze Fractions (TLC) collect_frac->analyze_frac pool_combine 7. Pool Pure Fractions & Concentrate analyze_frac->pool_combine

Caption: Workflow for automated normal-phase flash purification.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude material (e.g., 1.0 g) in a minimal amount of a strong solvent like Dichloromethane or Methanol.

    • Add 2-3 g of silica gel (or Celite) to the solution.

    • Concentrate the slurry to dryness using a rotary evaporator until a fine, free-flowing powder is obtained. This technique prevents overloading the top of the column and improves resolution.[15]

  • Column and Solvent Selection:

    • Column: Select a pre-packed silica gel column (e.g., 25g size for a 1.0g crude sample, following a 25:1 to 100:1 silica-to-crude ratio).[16]

    • Solvent A: Hexanes (or Heptane).

    • Solvent B: Ethyl Acetate.

    • Modifier: Add 0.5-1.0% (v/v) Triethylamine (Et3N) to Solvent B. Crucial: Ensure the modifier is present throughout the run to maintain a consistent pH environment on the column.[16]

  • Chromatography Conditions:

    • Equilibration: Equilibrate the column with 2-3 column volumes (CV) of the initial mobile phase composition (e.g., 100% Hexanes).

    • Loading: Transfer the dry-loaded sample to the top of the column.

    • Elution: Run a linear gradient based on the initial TLC analysis. A typical gradient is detailed in the table below.

    • Flow Rate: Set according to column size (e.g., 30-40 mL/min for a 25g column).

    • Detection: Monitor at 254 nm and 280 nm. Set the fraction collector to trigger on UV signal slope.

Table 1: Example Gradient for Flash Chromatography

Time (min)Column Volumes (CV)% Solvent B (EtOAc + 1% Et3N)Notes
0.00.00Hold to elute very nonpolar impurities.
2.02.00Start of gradient.
12.012.060Linear gradient to elute the product.
14.014.0100Column wash to elute highly polar impurities.
16.016.0100End of run.
  • Post-Run Analysis:

    • Analyze the collected fractions by TLC using the same eluent system.

    • Combine fractions containing the pure product.

    • Remove the solvent under reduced pressure. The presence of Et3N (b.p. 89.5 °C) may require co-evaporation with a solvent like toluene to remove it completely.

Chapter 3: Protocol 2: Preparative HPLC (Reverse-Phase)

For applications requiring very high purity (>99%), such as in late-stage drug development, a final polishing step using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is recommended.[17][18][19] This technique provides higher resolution than flash chromatography.[20]

3.1 Principle of Method

RP-HPLC separates compounds based on hydrophobicity using a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.[21] For basic compounds like 1-(1,5-Naphthyridin-3-yl)ethanone, an acidic mobile phase modifier such as trifluoroacetic acid (TFA) or formic acid is essential. The modifier serves two purposes:

  • pH Control: It protonates the basic nitrogens, ensuring a single, consistent ionic state for the analyte.

  • Ion-Pairing: The trifluoroacetate anion forms an ion pair with the protonated analyte, which increases its hydrophobicity and enhances its retention on the C18 stationary phase, leading to sharper peaks and improved resolution.[22][23][24]

3.2 Experimental Protocol
  • Sample Preparation:

    • Dissolve the partially purified material from the flash chromatography step in a minimal amount of a solvent compatible with the mobile phase, such as Methanol or a mixture of Acetonitrile/Water.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column or system.

  • Column and Mobile Phase:

    • Column: A high-capacity preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Rationale for TFA: A concentration of 0.1% TFA is standard for improving peak shape for basic compounds.[22][25]

  • HPLC Conditions:

    • Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 10-15 minutes.

    • Injection: Inject the filtered sample onto the column.

    • Elution: Run a gradient optimized from an initial analytical HPLC scouting run.

    • Flow Rate: Adjust based on column diameter (e.g., 20 mL/min for a 21.2 mm ID column).

    • Detection: Monitor via UV at 254 nm.

Table 2: Example Gradient for Preparative RP-HPLC

Time (min)Flow (mL/min)% Solvent B (ACN + 0.1% TFA)Notes
0.020.010Initial hold for sample loading.
2.020.010Start of gradient.
20.020.070Linear gradient optimized for product elution.
22.020.095Column wash.
25.020.010Re-equilibration for next run.
  • Fraction Collection and Processing:

    • Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the product.

    • Confirm the purity of the fractions using analytical HPLC.

    • Pool the pure fractions and remove the organic solvent (Acetonitrile) via rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to remove water and TFA, yielding the purified product as a TFA salt. If the free base is required, a subsequent liquid-liquid extraction with a mild base (e.g., saturated NaHCO3 solution) and an organic solvent (e.g., Dichloromethane) would be necessary.

Chapter 4: Post-Purification Analysis & Verification

Final verification of purity and identity is a non-negotiable step in the workflow.

  • Purity Assessment: Use a standardized analytical HPLC-UV method (C18 column) to determine the final purity of the pooled material. The purity should be reported as a percentage based on the area of the main peak relative to the total area of all peaks at a specific wavelength (e.g., 254 nm).

  • Identity Confirmation: Confirm the chemical structure of the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The observed data should be consistent with the structure of 1-(1,5-Naphthyridin-3-yl)ethanone.

Table 3: Summary of Expected Results

ParameterFlash Chromatography (Normal-Phase)Preparative HPLC (Reverse-Phase)
Typical Loading 100 mg - 5 g10 mg - 200 mg
Stationary Phase Silica GelC18-bonded Silica
Mobile Phase Modifier 0.5-1% Triethylamine (Et3N)0.1% Trifluoroacetic Acid (TFA)
Expected Purity 90-98%>99%
Form of Product Free BaseTFA Salt (post-lyophilization)
References
  • Why is trifluoroacetic acid (TFA) used in c-18 column?. (2024). ResearchGate. Retrieved from [Link]

  • the role of TFA on Reverse phase chromatography?. (2008). Chromatography Forum. Retrieved from [Link]

  • What is Preparative HPLC | Find Your Purification HPLC System. Agilent. Retrieved from [Link]

  • Geng, X., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A. Retrieved from [Link]

  • Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. Retrieved from [Link]

  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. Sepuchem. Retrieved from [Link]

  • Preparative HPLC Systems. Shimadzu. Retrieved from [Link]

  • The Power of Preparative HPLC Systems. Teledyne LABS. Retrieved from [Link]

  • Practical aspects of preparative HPLC in pharmaceutical development and production. (2006). LCGC Europe. Retrieved from [Link]

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  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][22][25]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (2010). Journal of Medicinal Chemistry. Retrieved from [Link]

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  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][22][25]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. (2010). PubMed. Retrieved from [Link]

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Method

Application Notes and Protocols for Cell-Based Assays Using 1-(1,5-Naphthyridin-3-yl)ethanone

Introduction: The Therapeutic Potential of the 1,5-Naphthyridine Scaffold The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biologi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antiproliferative, antibacterial, antiparasitic, and antiviral effects.[1][2][3] This structural motif is a key component in numerous compounds targeting critical cellular enzymes. For instance, various 1,5-naphthyridine derivatives have been identified as potent inhibitors of DNA topoisomerase I, Poly (ADP-ribose) polymerase (PARP), and key signaling kinases such as the transforming growth factor-beta (TGF-β) type I receptor (ALK5).[4][5][6][7] The versatility of this scaffold makes it an attractive starting point for the development of novel therapeutic agents.

This application note focuses on 1-(1,5-Naphthyridin-3-yl)ethanone (hereafter referred to as CPN-153), a novel investigational compound. Given the established role of related heterocyclic structures as kinase inhibitors, we hypothesize that CPN-153 may exert its biological effects by modulating key cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[8][9][10] Dysregulation of this pathway is a hallmark of many cancers, driving unchecked cell growth, proliferation, and survival.[8][10][11]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the cellular effects of CPN-153. We present a logical workflow of cell-based assays to first assess its impact on cell viability and then to elucidate its mechanism of action, with a focus on apoptosis induction and inhibition of the PI3K/Akt/mTOR signaling cascade.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling network is a critical regulator of cellular metabolism, growth, and survival.[8][9] We propose that CPN-153 may function as an inhibitor of one of the core kinases within this pathway (e.g., PI3K, Akt, or mTOR). Inhibition of this pathway would be expected to decrease cell proliferation and induce apoptosis in cancer cells that are dependent on this signaling cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Anti-apoptotic signaling Proliferation Cell Growth & Proliferation mTORC1->Proliferation CPN153 CPN-153 CPN153->Akt Inhibition (Hypothesized)

Figure 1: Hypothesized intervention of CPN-153 in the PI3K/Akt signaling pathway.

Experimental Workflow for Characterizing CPN-153

A tiered approach is recommended to efficiently characterize the biological activity of CPN-153. This workflow begins with a broad assessment of cytotoxicity and progresses to more specific mechanistic assays.

workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis A MTT Cytotoxicity Assay (Determine IC50) B Caspase-Glo 3/7 Assay (Quantify Apoptosis) A->B C Cellular Phospho-Akt Assay (Target Engagement) B->C D Synthesize Data & Refine Hypothesis C->D

Figure 2: Recommended experimental workflow for the cellular characterization of CPN-153.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of viable, metabolically active cells. This assay is a robust, high-throughput method to determine the cytotoxic effects of a compound and calculate its half-maximal inhibitory concentration (IC50).

Materials
  • CPN-153 (MW: 172.18 g/mol )[14]

  • Cancer cell line (e.g., HeLa, A549, or a cell line with known PI3K/Akt pathway activation)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution: 5 mg/mL in sterile PBS

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of CPN-153 in DMSO.

    • Perform serial dilutions of the CPN-153 stock solution in complete growth medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Include a vehicle control (DMSO concentration matched to the highest CPN-153 concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of CPN-153.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[15]

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[15]

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[13][16]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[16]

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation
  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the log concentration of CPN-153.

  • Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

ParameterDescription
IC50 The concentration of CPN-153 that inhibits cell viability by 50%.
Vehicle Control Represents 100% cell viability.
Blank Control Wells with medium but no cells, to determine background absorbance.

Protocol 2: Apoptosis Detection using Caspase-Glo® 3/7 Assay

Principle

A key mechanism of anticancer agents is the induction of apoptosis. Caspases 3 and 7 are key effector caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent assay that measures the combined activities of caspase-3 and -7.[17][18] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal proportional to caspase activity.[17]

Materials
  • CPN-153

  • Cancer cell line

  • Complete growth medium

  • White-walled, clear-bottom 96-well plates suitable for luminescence

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)

  • Luminometer

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

    • Treat cells with CPN-153 at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature before use.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by adding the substrate to the buffer.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[17]

  • Incubation and Measurement:

    • Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.[19]

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation
  • Calculate the fold change in luminescence relative to the vehicle-treated control.

  • A dose-dependent increase in the luminescent signal indicates that CPN-153 induces apoptosis through the activation of effector caspases 3 and 7.

Treatment GroupExpected OutcomeInterpretation
Vehicle Control Basal luminescenceBaseline caspase activity.
CPN-153 (1x IC50) Increased luminescenceInduction of apoptosis.
Staurosporine High luminescencePositive control for apoptosis induction.

Protocol 3: Cellular Kinase Inhibition Assessment (Phospho-Akt Assay)

Principle

To test the hypothesis that CPN-153 targets the PI3K/Akt pathway, a direct measure of target engagement within the cell is required. Akt is a central node in this pathway, and its activation involves phosphorylation at key residues (e.g., Ser473 and Thr308).[8] A reduction in the level of phosphorylated Akt (p-Akt) in response to CPN-153 treatment would provide strong evidence for on-target activity. This can be measured using various immunoassay formats, such as a cell-based ELISA.

Materials
  • CPN-153

  • Cancer cell line (ideally with high basal p-Akt levels)

  • Serum-free and complete growth medium

  • Growth factor (e.g., IGF-1 or EGF) to stimulate the pathway

  • Cell-based ELISA kit for phosphorylated Akt (Ser473) and total Akt

  • Fixation and permeabilization buffers

  • Primary and HRP-conjugated secondary antibodies

  • Substrate for HRP (e.g., TMB)

  • Stop solution

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding and Serum Starvation:

    • Seed 20,000 cells per well in a 96-well plate and incubate for 24 hours.

    • Remove the complete medium and replace it with serum-free medium. Incubate for 12-24 hours to reduce basal pathway activation.

  • Compound Incubation and Pathway Stimulation:

    • Pre-incubate the serum-starved cells with various concentrations of CPN-153 (or vehicle control) for 1-2 hours.

    • Stimulate the PI3K/Akt pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes. Include an unstimulated control.

  • Cell Fixation and Permeabilization:

    • Quickly aspirate the medium and fix the cells by adding a formaldehyde-based fixation buffer for 20 minutes at room temperature.

    • Wash the wells with PBS.

    • Add a permeabilization buffer (e.g., containing Triton X-100 or methanol) to allow antibody access to intracellular proteins.

  • Immunostaining:

    • Block non-specific binding sites with a blocking buffer.

    • Incubate the cells with a primary antibody specific for phospho-Akt (Ser473). In a parallel set of wells, use an antibody for total Akt to normalize the data.

    • Wash the wells and incubate with an HRP-conjugated secondary antibody.

  • Detection and Measurement:

    • Wash the wells thoroughly.

    • Add the HRP substrate and incubate until a color develops.

    • Add the stop solution and read the absorbance at 450 nm.

Data Analysis and Interpretation
  • Normalize the phospho-Akt signal to the total Akt signal for each condition.

  • Calculate the percentage of inhibition of Akt phosphorylation for each CPN-153 concentration relative to the stimulated vehicle control.

  • A dose-dependent decrease in the p-Akt/total Akt ratio indicates that CPN-153 inhibits the PI3K/Akt signaling pathway.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of 1-(1,5-Naphthyridin-3-yl)ethanone (CPN-153). By systematically evaluating its effects on cell viability, apoptosis, and a key cancer-related signaling pathway, researchers can efficiently determine its potential as a novel therapeutic agent. The positive identification of activity in these assays would justify further investigation, including broader kinase profiling, in vivo efficacy studies, and medicinal chemistry efforts to optimize its potency and selectivity.

References

  • Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. (2022). PubMed. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. (n.d.). PMC. Available at: [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Available at: [Link]

  • Caspase 3/7 Activity. (2025). Protocols.io. Available at: [Link]

  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (n.d.). PMC. Available at: [Link]

  • Kinase assays. (2020). BMG LABTECH. Available at: [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (n.d.). MDPI. Available at: [Link]

  • Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. (2015). PubMed. Available at: [Link]

  • Caspase-Glo 3/7 Assay. (2022). Reaction Biology. Available at: [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][17]naphthyridin-2(1H)-one. (n.d.). MIT Open Access Articles. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Available at: [Link]

  • Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. (2023). ResearchGate. Available at: [Link]

  • Cell-based assays for dissecting the PI3K/AKT pathway. (2008). Cancer Research. Available at: [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). MDPI. Available at: [Link]

  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. (2004). PubMed. Available at: [Link]

  • Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. (2018). PubMed. Available at: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. Available at: [Link]

  • PI3K/AKT/mTOR signaling. (n.d.). QIAGEN. Available at: [Link]

  • Caspase 3/7 Glo assay from Promega. (2011). Protocol Online. Available at: [Link]

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Application

Application Notes and Protocols for High-Throughput Screening with 1,5-Naphthyridine Libraries

Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Structure in Drug Discovery The 1,5-naphthyridine core is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry. Its r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Structure in Drug Discovery

The 1,5-naphthyridine core is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry. Its rigid, planar structure, featuring two fused pyridine rings, serves as an excellent scaffold for the spatial presentation of functional groups, enabling diverse interactions with biological targets.[1][2][3][4] This scaffold is considered a "privileged structure" due to its recurrence in molecules with a wide range of biological activities, including potent and selective inhibitors of kinases, topoisomerase I, and other key enzymes implicated in diseases like cancer and parasitic infections.[5][6][7][8][9] The synthetic tractability of the 1,5-naphthyridine ring system allows for the creation of large, diverse chemical libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[1][4]

This document provides a comprehensive guide for researchers embarking on HTS campaigns with 1,5-naphthyridine libraries. It offers insights into library design, detailed protocols for biochemical and cell-based assays, and a robust workflow for data analysis and hit validation, grounded in field-proven experience.

Part 1: Designing and Qualifying a 1,5-Naphthyridine Screening Library

The success of any HTS campaign is fundamentally linked to the quality of the screening library. A well-designed library maximizes chemical diversity while maintaining favorable physicochemical properties to minimize common HTS pitfalls like poor solubility and non-specific activity.

Core Principles of Library Design

A 1,5-naphthyridine library should be designed to explore a broad chemical space around the core scaffold. Key considerations include:

  • Vector Diversity: Substitutions should be strategically placed on the naphthyridine ring to project functional groups into different spatial orientations. Common synthetic routes, such as the Skraup or Friedländer reactions, and cross-coupling reactions like the Suzuki reaction, allow for the introduction of a wide variety of substituents.[1][3]

  • Physicochemical Properties: To enhance the drug-likeness of the library, it's crucial to monitor properties like molecular weight (MW), lipophilicity (LogP), hydrogen bond donors (HBD), and acceptors (HBA). Adherence to guidelines like Lipinski's Rule of Five is a good starting point.[10]

  • Structural Integrity and Purity: Each compound in the library should be of high purity (typically >90%) to ensure that any observed activity is attributable to the intended molecule. Identity should be confirmed by methods such as LC-MS and NMR.[11]

Quality Control of the Screening Library

Before initiating a screen, the library must undergo rigorous quality control.

  • Solubility Assessment: Poor solubility is a major cause of false positives in HTS.[12] The kinetic solubility of each compound should be determined in the assay buffer. Compounds with low solubility may precipitate and cause light scattering or non-specific protein aggregation.

  • Plate Mapping and Formatting: Compounds are typically stored as concentrated stocks in DMSO. For screening, they are formatted into 384- or 1536-well plates at a standard concentration (e.g., 10 mM). It is essential to maintain a detailed map of each plate and to include empty wells and wells with DMSO only for controls.

G cluster_0 Library Design & Synthesis cluster_1 Library Quality Control Scaffold_Selection Select 1,5-Naphthyridine Core Vector_Analysis Define Substitution Vectors Scaffold_Selection->Vector_Analysis Chemistry_Routes Plan Synthetic Routes (e.g., Suzuki, Skraup) Vector_Analysis->Chemistry_Routes Synthesis Synthesize Library Chemistry_Routes->Synthesis Purification Purification Synthesis->Purification Analysis Purity & Identity Check (LC-MS, NMR) Purification->Analysis Solubility Aqueous Solubility Assessment Analysis->Solubility Purity >90% Plating Plate & Store in DMSO Solubility->Plating Solubility OK HTS_Ready HTS_Ready Plating->HTS_Ready HTS-Ready Library Plates

Part 2: High-Throughput Screening Protocols

The choice of assay technology is dictated by the biological question being addressed. 1,5-Naphthyridine derivatives have shown significant promise as kinase inhibitors and modulators of protein-protein interactions (PPIs).[5][7] Below are detailed protocols for these two common HTS applications.

Protocol: Fluorescence-Based Kinase Inhibition Assay

This protocol describes a generic, homogeneous (mix-and-read) fluorescence-based assay to screen for inhibitors of a protein kinase. The principle is the detection of ADP, a universal product of kinase reactions.

Rationale: Fluorescence-based ADP detection assays are widely used in HTS due to their simplicity, sensitivity, and compatibility with automation. They offer a universal platform for screening different kinases without the need for specific antibodies.

Materials:

  • 1,5-Naphthyridine library (10 µM final concentration in 0.1% DMSO)

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • ADP detection kit (e.g., Transcreener® ADP² FP Assay)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • 384-well, low-volume, black plates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Multimode plate reader with fluorescence polarization capabilities

Step-by-Step Methodology:

  • Assay Preparation:

    • Prepare a 2X kinase/substrate solution in Assay Buffer. The optimal concentrations of kinase and substrate need to be determined empirically during assay development to be at or below the Km for ATP.

    • Prepare a 2X ATP solution in Assay Buffer.

    • Prepare the ADP detection reagent according to the manufacturer's instructions.

  • Compound Dispensing:

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the 1,5-naphthyridine library into the wells of the 384-well assay plate.

    • Dispense 50 nL of DMSO into control wells (negative control: 100% activity) and a known kinase inhibitor into positive control wells (0% activity).

  • Kinase Reaction:

    • Add 2.5 µL of the 2X kinase/substrate solution to all wells.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme pre-incubation.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells.

    • Incubate the reaction for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • Signal Detection:

    • Stop the reaction and generate the signal by adding 5 µL of the ADP detection reagent to all wells.

    • Incubate for 60 minutes at room temperature to allow the detection reaction to stabilize.

    • Read the plate on a multimode plate reader, measuring fluorescence polarization.

Data Analysis and Quality Control:

  • Z'-factor: This statistical parameter is used to assess the quality of the assay. It is calculated using the signals from the positive and negative controls. An assay is considered robust for HTS if the Z'-factor is consistently > 0.5.[13][14]

  • Percent Inhibition: The activity of each compound is calculated as the percent inhibition relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

ParameterRecommended ValueRationale
Plate Format384-wellBalances throughput and reagent consumption.
Final Assay Volume10 µLMiniaturization reduces costs.
Compound Concentration10 µMA standard starting concentration for primary screens.
DMSO Concentration≤ 0.5%High concentrations of DMSO can inhibit enzyme activity.
Z'-Factor> 0.5Ensures a sufficient signal window to identify hits reliably.[13][14]
Protocol: Luminescence-Based Protein-Protein Interaction (PPI) Assay

This protocol outlines a Luminescence Resonance Energy Transfer (LRET) assay to screen for small molecule inhibitors of a specific PPI.

Rationale: LRET assays are highly sensitive and have a large signal-to-background ratio, making them well-suited for HTS.[15] The time-resolved detection minimizes interference from autofluorescent compounds, a potential issue with libraries of aromatic compounds like 1,5-naphthyridines.

Materials:

  • 1,5-Naphthyridine library (10 µM final concentration in 0.1% DMSO)

  • Protein A fused to a Terbium (Tb) cryptate (donor)

  • Protein B fused to d2 (a stable dye, acceptor)

  • Assay Buffer: PBS with 0.1% BSA and 0.05% Tween-20

  • 384-well, low-volume, white plates

  • Acoustic liquid handler

  • Multimode plate reader with HTRF® or equivalent time-resolved fluorescence capabilities

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4X solution of Protein A-Tb in Assay Buffer.

    • Prepare a 4X solution of Protein B-d2 in Assay Buffer.

    • The optimal concentrations of each protein should be determined during assay development to achieve a good signal-to-background ratio.

  • Compound Dispensing:

    • Dispense 50 nL of each library compound or DMSO/control inhibitor into the assay plate wells.

  • Assay Assembly:

    • Add 2.5 µL of the 4X Protein A-Tb solution to all wells.

    • Add 2.5 µL of the 4X Protein B-d2 solution to all wells.

    • Incubate for 2-4 hours at room temperature to allow the interaction to reach equilibrium.

  • Signal Detection:

    • Read the plate on a compatible plate reader. The reader will excite the Terbium donor at ~340 nm and read the emission at two wavelengths:

      • 620 nm (donor emission)

      • 665 nm (acceptor emission due to LRET)

    • The time-resolved measurement involves a delay after excitation to reduce background fluorescence.

Data Analysis and Quality Control:

  • LRET Ratio: The primary data is expressed as a ratio of the two emission signals, which normalizes for well-to-well variations: Ratio = (Emission_665nm / Emission_620nm) * 10,000

  • Percent Inhibition: Calculated relative to the high (DMSO, interacting proteins) and low (no interaction or inhibitor) controls.

  • Z'-Factor: Calculated from the ratio values of the controls to ensure assay robustness.

Part 3: Data Analysis and Hit Validation Workflow

A critical phase of any HTS campaign is the rigorous analysis of the primary screening data to identify and validate true hits, while eliminating false positives.[16]

HTS_Workflow Primary_Screen Primary HTS (Single Concentration, e.g., 10 µM) Data_Analysis Data Normalization & Hit Selection (% Inhibition > 3σ from mean) Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Re-test from fresh stock) Data_Analysis->Hit_Confirmation Putative Hits Dose_Response Dose-Response (IC50) & Counter-Screens Hit_Confirmation->Dose_Response Confirmed Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Potent Hits Hit_Validation Hit Validation (Orthogonal & Biophysical Assays) SAR_Analysis->Hit_Validation Validated Hits Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization Qualified Leads

Primary Hit Selection
  • Data Normalization: Raw data from each plate is normalized using the in-plate controls to account for plate-to-plate variability.

  • Hit Criteria: A common threshold for hit selection is a percent inhibition value that is three standard deviations (σ) above the mean of the library compound data.

Hit Confirmation and Triage

This stage is designed to eliminate false positives.

  • Re-testing: "Hits" from the primary screen are re-tested under the same assay conditions to confirm their activity.

  • Counter-Screens: It is crucial to run counter-screens to identify compounds that interfere with the assay technology itself. For the protocols above:

    • Kinase Assay: A counter-screen without the kinase enzyme can identify compounds that inhibit the ADP detection system.

    • LRET Assay: A counter-screen can be run to flag autofluorescent or quenching compounds.

  • Promiscuous Inhibitors: Many HTS hits are non-specific, often due to compound aggregation.[17] A standard counter-screen involves re-testing hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of potency suggests an aggregation-based mechanism.

Dose-Response and SAR

Confirmed hits are then tested over a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC₅₀). This is a critical step for several reasons:

  • It confirms the activity and provides a quantitative measure of potency.

  • It helps to prioritize compounds for further study.

  • Analysis of the dose-response curves from structurally related 1,5-naphthyridine analogues provides initial Structure-Activity Relationship (SAR) data, which is vital for guiding medicinal chemistry efforts.[14]

Orthogonal and Biophysical Validation

The final step is to confirm that the hit compound binds to the intended target and elicits its effect through the desired mechanism.

  • Orthogonal Assays: These are assays that measure the same biological endpoint but use a different technology. For example, a kinase hit from a fluorescence-based ADP detection assay could be validated using a radiometric assay that directly measures substrate phosphorylation.

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays (TSA) can be used to directly measure the binding of the compound to the target protein, providing definitive evidence of target engagement.[18]

Part 4: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Plate-to-Plate Variability Inconsistent reagent dispensing; Temperature fluctuations; Reagent degradation.Calibrate liquid handlers; Ensure thermal equilibrium of plates and reagents; Prepare fresh reagents daily.
Low Z'-Factor (<0.5) Small signal window; High variability in controls.Optimize enzyme/substrate concentrations; Increase incubation times; Check reagent stability.
High False Positive Rate Compound aggregation; Assay interference (fluorescence, quenching); Poor compound solubility.Include detergent in assay buffer (e.g., 0.01% Triton X-100) to mitigate aggregation[17]; Run counter-screens to flag interfering compounds; Pre-filter library based on solubility data.
Poor Hit Confirmation Rate Primary screen data variability; Compound instability or degradation.Increase stringency of primary hit cutoff; Re-analyze primary data for plate-based patterns; Check compound integrity from the original stock.

References

  • Gellibert, F., Woolven, J., Fouchet, M. H., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Masdeu, C., Fuertes, M., Martin-Encinas, E., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

  • Alonso, C., Fuertes, M., Gonzalez, M., et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23). [Link]

  • Ansell, K. H., et al. (2023). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • CDD Vault. (n.d.). Protein small molecule interactions. Collaborative Drug Discovery. [Link]

  • Lazo, J. S., Sharlow, E. R., & Johnston, P. A. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current protocols in chemical biology, 4, 177–191. [Link]

  • Lazo, J. S., Sharlow, E. R., & Johnston, P. A. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. [Link]

  • Scott, J. D., & Johnston, P. A. (2012). Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. Assay Guidance Manual. [Link]

  • Gorse, A. D., et al. (2009). HTS data analysis workflow. Practical implication of a workflow in HTS data analysis and quality control. Journal of Biomolecular Screening. [Link]

  • Ravichandran, V., et al. (2010). Physicochemical properties, observed and predicted activities of test set of compounds. ResearchGate. [Link]

  • Arkin, M. R., Glicksman, M. A., & Fu, H. (2014). High-Throughput Screening in the Discovery of Small-Molecule Inhibitors of Protein-Protein Interactions. Springer. [Link]

  • Che, Y., et al. (2016). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Journal of Cheminformatics. [Link]

  • Southern Research. (n.d.). High-Throughput Screening & Discovery. [Link]

  • Forman, R., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Sun, C., et al. (2003). High-Throughput Screening Assay for Identification of Small Molecule Inhibitors of Aurora2/Stk15 Kinase. Journal of Biomolecular Screening. [Link]

  • Han, Y., et al. (2022). Identifying Small Molecule Inhibitors Of Protein-Protein Interaction-Preview. JoVE. [Link]

  • Mowbray, C. E., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry. [Link]

  • Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

  • Hossain, M. M., & Rauth, S. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. [Link]

  • Gencer, H. K., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]

  • Alonso, C., et al. (2019). Synthesis of Heterocyclic Fused[5][19]naphthyridines by Intramolecular HDA Reactions. Proceedings. [Link]

  • De Luca, L., & Barreca, M. L. (2014). A reliable computational workflow for the selection of optimal screening libraries. Journal of Cheminformatics. [Link]

  • EFMC Best Practices in Medicinal Chemistry Working Group. (2021). Webinar (Part Seven: Integrated Hit Generation Strategies). YouTube. [Link]

  • ResearchGate. (n.d.). Workflow of the HTS Analysis System. [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. [Link]

  • Alonso, C., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. PubMed. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed Central. [Link]

  • Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PubMed Central. [Link]

  • ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

  • Mowbray, C. E., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S. ACS Publications. [Link]

  • Asinex. (2025). Screening Libraries. [Link]

  • Gilbert, A. M., et al. (2011). Lessons Learnt from Assembling Screening Libraries for Drug Discovery for Neglected Diseases. PubMed Central. [Link]

  • Element Biosciences. (n.d.). How to Troubleshoot Common Issues in Sequencing Preparation. [Link]

  • Childers, M. L., et al. (2009). Interactions of 1,5-naphthyridine with Pd(en)Cl2 or 2 in aqueous solution. PubMed Central. [Link]

  • Coan, K. E. H., & Shoichet, B. K. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]

  • de la Cruz, M., et al. (2020). Evaluating and evolving a screening library in academia: the St. Jude approach. PubMed Central. [Link]

  • La-Up-Pak, P., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports. [Link]

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Method

Application Notes &amp; Protocols: A Roadmap for Developing 1-(1,5-Naphthyridin-3-yl)ethanone as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Abstract Small-molecule chemical probes are indispensable tools for dissecting protein function and validating novel drug targets.[1][2][3] The ideal probe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small-molecule chemical probes are indispensable tools for dissecting protein function and validating novel drug targets.[1][2][3] The ideal probe exhibits high potency, selectivity, and demonstrated target engagement in a cellular context.[2][3][4] This guide addresses 1-(1,5-Naphthyridin-3-yl)ethanone , a compound built on the 1,5-naphthyridine scaffold—a privileged structure in medicinal chemistry known for its interaction with various protein classes, particularly kinases.[5][6][7][8][9] As this specific molecule is not yet an established chemical probe, this document provides a comprehensive roadmap for its characterization, target identification, and validation. We present a logical, phased approach with detailed, field-proven protocols to guide researchers in evaluating this and other novel compounds, transforming a promising chemical starting point into a validated tool for biological discovery.

Introduction: The Rationale for a Chemical Probe Development Workflow

A chemical probe is a highly characterized small molecule used to perturb a specific protein target, enabling the study of its biological function with temporal control that genetic methods cannot offer.[3] The distinction between a simple bioactive compound and a true chemical probe lies in the rigor of its validation.[1][2] The criteria for a high-quality probe are stringent:

  • Potency: Sub-100 nM activity against the purified target protein (IC₅₀, Kᵢ, or Kₐ).[2][3]

  • Selectivity: At least a 30-fold preference for the intended target over other related proteins.[2]

  • Cellular Activity: Demonstrated on-target activity in intact cells at concentrations below 1 µM.[2][3]

  • Validated Controls: Availability of a structurally similar but biologically inactive negative control.[1]

The compound 1-(1,5-naphthyridin-3-yl)ethanone (hereafter referred to as NPE-1 ) is built upon the 1,5-naphthyridine core. This scaffold is a common feature in inhibitors of protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), Casein Kinase 2 (CK2), and TGF-β Type I Receptor (ALK5).[6][7] This structural heritage makes protein kinases a logical hypothetical target class for NPE-1 and provides a starting point for its systematic evaluation.

This guide outlines the critical path from initial compound characterization to its validation as a chemical probe for a hypothetical kinase target.

Phase 1: Foundational Characterization & Biological Activity Profiling

The first phase ensures the integrity of the chemical matter and establishes its general biological activity profile. This foundational work is critical for the reproducibility and interpretation of all subsequent experiments.

Workflow for Phase 1

cluster_0 Phase 1: Foundational Profiling A NPE-1 Compound Sourcing B Protocol 1: Purity & Stability (LC-MS, NMR) A->B Verify Identity C Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®) B->C Use Validated Material D Data Analysis: Determine GI₅₀ & Max Tolerated Conc. C->D Establish Activity Window

Caption: Phase 1 Workflow: From Compound to Activity Window.

Protocol 1: Purity, Identity, and Stability Assessment

Rationale: Impurities or degradation products can lead to misleading biological results. This protocol confirms that the compound used is structurally correct, pure, and stable under experimental conditions.

A. Materials:

  • NPE-1 solid sample

  • HPLC-grade solvents (acetonitrile, water, methanol)

  • Formic acid (for mass spectrometry)

  • DMSO (for stock solution)

  • Appropriate deuterated solvent for NMR (e.g., DMSO-d₆)

  • HPLC-MS system

  • NMR spectrometer (≥400 MHz)

B. Procedure:

  • Purity Analysis (HPLC-MS):

    • Prepare a 1 mg/mL stock of NPE-1 in DMSO.

    • Dilute to 10 µM in 50:50 acetonitrile:water.

    • Inject onto a C18 reverse-phase HPLC column.

    • Run a gradient from 5% to 95% acetonitrile (with 0.1% formic acid) over 15 minutes.

    • Monitor absorbance at 254 nm and 280 nm.

    • Analyze the corresponding mass spectrum to confirm the expected mass of NPE-1 (172.18 g/mol ).[10]

    • Success Criterion: Purity should be >95% by peak area integration.

  • Identity Confirmation (¹H and ¹³C NMR):

    • Dissolve 5-10 mg of NPE-1 in a suitable deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Confirm that the observed chemical shifts, splitting patterns, and integrations are consistent with the structure of 1-(1,5-naphthyridin-3-yl)ethanone.

  • Stability Assessment:

    • Incubate a 10 µM solution of NPE-1 in cell culture media (e.g., DMEM + 10% FBS) at 37°C for 24 hours.

    • Analyze the sample by HPLC-MS alongside a freshly prepared standard.

    • Success Criterion: Less than 10% degradation should be observed.

Protocol 2: Cellular Viability/Cytotoxicity Profiling

Rationale: This initial screen determines if NPE-1 has any effect on cell proliferation or viability and establishes a dose range for subsequent cell-based assays, avoiding concentrations that induce non-specific toxicity.

A. Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF7 breast carcinoma)

  • Appropriate cell culture medium and FBS

  • 96-well clear-bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer plate reader

B. Procedure:

  • Cell Seeding: Seed 5,000 cells per well in 90 µL of medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of NPE-1 in DMSO, starting from 100 mM. Further dilute this series in culture medium to create 10X final concentration stocks.

  • Cell Treatment: Add 10 µL of the 10X compound stocks to the cells (final concentrations ranging from ~100 µM down to low nM). Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to the DMSO control (100% viability). Plot the dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.

Phase 2: Target Identification and Validation

With foundational data in hand, the next phase focuses on identifying a specific molecular target and confirming that NPE-1 directly engages it in both biochemical and cellular systems. Based on its scaffold, we hypothesize that NPE-1 is a protein kinase inhibitor.

Hypothetical Target Validation Workflow

cluster_1 Phase 2: Target ID & Validation E Hypothesis: NPE-1 targets Protein Kinases F Protocol 3: Broad Kinase Profiling Screen (e.g., KINOMEscan™) E->F Test Hypothesis G Identify Primary Hits (e.g., >90% Inhibition @ 1µM) F->G Analyze Data H Protocol 4: In Vitro IC₅₀ Determination (ADP-Glo™ Assay) G->H Confirm & Quantify Potency I Protocol 5: Cellular Target Engagement (CETSA) H->I Confirm in cellulo Engagement J Validated Target I->J Achieve Validation

Caption: Phase 2 Workflow: From Hypothesis to Validated Target.

Protocol 3: Broad Kinase Panel Screening

Rationale: To efficiently identify potential kinase targets, NPE-1 should be screened against a large, commercially available panel of kinases. This provides a broad overview of its selectivity profile early in the process.

A. Method:

  • This is typically performed as a fee-for-service by specialized vendors (e.g., Eurofins DiscoverX KINOMEscan™, Promega).

  • Procedure: Submit NPE-1 for screening at a fixed concentration (e.g., 1 µM) against a panel of >400 human kinases.

  • Data Output: The service will provide a report detailing the percent inhibition for each kinase in the panel.

  • Analysis: Identify primary "hits"—kinases that are inhibited by >90%. Note any kinase families that appear particularly sensitive to the compound.

Protocol 4: In Vitro IC₅₀ Determination with ADP-Glo™ Kinase Assay

Rationale: This protocol validates the primary hits from the screening panel and precisely measures the compound's potency (IC₅₀). The ADP-Glo™ assay is a universal method that measures kinase activity by quantifying ADP production.[11][12][13]

A. Materials:

  • Recombinant active kinase (the "hit" from Protocol 3)

  • Specific substrate for the kinase (peptide or protein)

  • ADP-Glo™ Kinase Assay kit (Promega, Cat. #V9101)[12]

  • NPE-1 compound

  • Kinase reaction buffer (specific to the kinase, but a generic buffer is often provided with the enzyme)[14]

  • 384-well, low-volume, white plates

B. Procedure:

  • Compound Plating: Prepare an 11-point, 4-fold serial dilution of NPE-1 in DMSO. Spot 50 nL of each concentration into a 384-well plate.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase and its substrate in the appropriate reaction buffer.

  • Initiate Reaction: Add 5 µL of the kinase/substrate master mix to each well. Add ATP to a final concentration equal to its Kₘ for the specific kinase. Mix and incubate at room temperature for 1 hour.[14]

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[12][13] This terminates the kinase reaction and eliminates the remaining unconsumed ATP.

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[12][13] This reagent converts the ADP generated by the kinase back into ATP, which is then used by a luciferase to produce light.

  • Read Luminescence: Measure the luminescent signal using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of NPE-1 concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Hypothetical Data Summary Table
Target Kinase% Inhibition @ 1µM (from Screen)In Vitro IC₅₀ (nM) (ADP-Glo™)Notes
Kinase A 98%75 Primary Target
Kinase B92%4506-fold less potent
Kinase C45%> 5,000Weak activity
Kinase D10%> 10,000Inactive
Protocol 5: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful method for verifying direct target engagement in intact cells.[15][16] It relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17][18] A positive thermal shift for our target kinase in the presence of NPE-1 is strong evidence of cellular engagement.

A. Materials:

  • Cell line expressing the target kinase at endogenous levels

  • NPE-1 compound and an inactive structural analog (if available)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge capable of >15,000 x g

  • SDS-PAGE and Western blotting equipment

  • Primary antibody specific to the target kinase

B. Procedure:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration of NPE-1 (e.g., 10x the cellular GI₅₀, ~1-10 µM) for 1-2 hours.

  • Harvest and Aliquot: Harvest cells by scraping, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heat Challenge: Place the tubes in a thermal cycler. Heat each tube to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 3°C increments). Cool immediately on ice for 3 minutes.[18]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

  • Separate Soluble and Aggregated Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured protein fraction.

  • Analysis by Western Blot:

    • Carefully collect the supernatant from each sample.

    • Denature the proteins, run them on an SDS-PAGE gel, and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target kinase, followed by a suitable HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein remaining relative to the non-heated control (e.g., 37°C sample) against temperature for both the vehicle- and NPE-1-treated samples. A shift of the melting curve to the right for the NPE-1-treated sample indicates target stabilization and cellular engagement.

Hypothetical Kinase Signaling Pathway

cluster_pathway Hypothetical Kinase A Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A (Target of NPE-1) Receptor->Kinase_A Activates Substrate Downstream Substrate Kinase_A->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response NPE1 NPE-1 NPE1->Kinase_A Inhibits

Caption: Hypothetical inhibition of the Kinase A pathway by NPE-1.

Conclusion and Next Steps

This document outlines a rigorous, multi-phase workflow to evaluate 1-(1,5-naphthyridin-3-yl)ethanone (NPE-1) as a potential chemical probe. By following these protocols, a researcher can systematically:

  • Confirm the compound's quality and stability.

  • Establish its cellular activity profile.

  • Identify and validate a specific molecular target (hypothetically a protein kinase).

  • Confirm direct target engagement in a cellular environment.

Upon successful completion of these phases, NPE-1 would meet the core criteria of a valuable chemical probe.[19][20] Future work would involve broader selectivity profiling (e.g., against other protein families), demonstrating a dose-dependent effect on a downstream biomarker of the target kinase in cells, and the synthesis of a structurally related inactive control to definitively link the probe's on-target activity to the observed cellular phenotype.

References

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  • Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. Available at: [Link]

  • Unknown Author. (n.d.). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. Available at: [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology (EFMC). (n.d.). Validating Chemical Probes. Available at: [Link]

  • ResearchGate. (2025). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Available at: [Link]

  • Angibaud, P. R., et al. (2015). Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research. Available at: [Link]

  • Gopinath, C., et al. (2021). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

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  • ResearchGate. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

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  • Alonso, C., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Available at: [Link]

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Application

Application Notes and Protocols for the Determination of 1,5-Naphthyridine Cytotoxicity

Introduction: The Therapeutic Potential and Toxicological Considerations of 1,5-Naphthyridines The 1,5-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Toxicological Considerations of 1,5-Naphthyridines

The 1,5-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] These derivatives have garnered significant interest as potential therapeutic agents, demonstrating anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Notably, certain 1,5-naphthyridine derivatives have shown potent antiproliferative activity against various human cancer cell lines, including lung, ovarian, cervical, and prostate cancers, with some acting as topoisomerase inhibitors.[1][3][5]

Given the therapeutic promise of this class of compounds, a rigorous evaluation of their cytotoxic profile is a critical step in the drug discovery and development process. Cytotoxicity testing provides essential information on a compound's potential to induce cell death, its mechanism of action, and a therapeutic window.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for testing the cytotoxicity of novel 1,5-naphthyridine derivatives. We will delve into the rationale behind the selection of specific assays, provide detailed, field-proven protocols, and discuss the interpretation of the generated data.

I. Foundational Assays for Cytotoxicity Screening

A multi-faceted approach to cytotoxicity testing is recommended to gain a comprehensive understanding of the compound's effects. We will focus on three cornerstone assays that interrogate different aspects of cellular health:

  • MTT Assay: This colorimetric assay is a measure of cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the cell culture medium upon damage to the plasma membrane.[8][9][10][11] LDH release is a hallmark of cytotoxicity and serves as an indicator of cell lysis and membrane integrity loss.[9][10]

  • Apoptosis Assay via Flow Cytometry: This powerful technique allows for the differentiation and quantification of viable, apoptotic, and necrotic cells.[12][13][14][15][16] By using specific fluorescent probes like Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and a viability dye like Propidium Iodide (PI) or 7-AAD (which only enters cells with compromised membranes, indicative of late apoptosis or necrosis), a detailed picture of the mode of cell death can be obtained.[12][14]

The following diagram illustrates the overall workflow for assessing the cytotoxicity of 1,5-naphthyridine derivatives.

G cluster_0 Phase 1: Initial Screening & Viability cluster_1 Phase 2: Mechanism of Cell Death Cell_Culture Select and Culture Appropriate Cell Lines Compound_Prep Prepare Serial Dilutions of 1,5-Naphthyridine Derivatives Treatment Treat Cells with Compounds for 24-72h Compound_Prep->Treatment MTT_Assay MTT Assay: Measure Metabolic Activity Treatment->MTT_Assay IC50_Calc Calculate IC50 Values MTT_Assay->IC50_Calc LDH_Assay LDH Assay: Assess Membrane Integrity IC50_Calc->LDH_Assay Select Concentrations around IC50 Apoptosis_Assay Flow Cytometry: Annexin V/PI Staining LDH_Assay->Apoptosis_Assay Data_Analysis Analyze and Correlate Data from All Assays Apoptosis_Assay->Data_Analysis

Caption: Experimental workflow for 1,5-naphthyridine cytotoxicity testing.

II. Detailed Protocols

A. Materials and Reagents
  • Cell Lines: A panel of cell lines is recommended, including cancer cell lines relevant to the therapeutic target (e.g., A549 - lung carcinoma, HeLa - cervical cancer, PC-3 - prostate cancer) and a non-cancerous cell line (e.g., MRC-5 - normal lung fibroblasts) to assess selectivity.[1][3]

  • Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 1,5-Naphthyridine Derivatives: Dissolved in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM) and stored at -20°C.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile PBS.

  • Solubilization Solution (for MTT assay): 10% SDS in 0.01 M HCl or DMSO.

  • LDH Assay Kit: Commercially available kit (e.g., from Promega, Thermo Fisher Scientific, or Abcam).

  • Apoptosis Detection Kit: Annexin V-FITC and Propidium Iodide (PI) or 7-AAD kit for flow cytometry.

  • Other Reagents: DMSO (cell culture grade), PBS (phosphate-buffered saline), Trypsin-EDTA, 96-well and 6-well cell culture plates, microplate reader, flow cytometer.

B. Protocol 1: MTT Assay for Cell Viability

This protocol is designed to determine the concentration of the 1,5-naphthyridine derivative that inhibits cell viability by 50% (IC50).[17]

Day 1: Cell Seeding

  • Harvest and count cells using a hemocytometer or automated cell counter.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[18]

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

Day 2: Compound Treatment

  • Prepare serial dilutions of the 1,5-naphthyridine derivatives in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

Day 4/5: MTT Assay and Data Acquisition

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[18]

  • Measure the absorbance at 570 nm using a microplate reader.

C. Protocol 2: LDH Assay for Cytotoxicity

This assay should be performed in parallel with the MTT assay or on a separate plate prepared under the same conditions.

  • Follow steps 1-3 of the MTT assay protocol (Day 1 and Day 2).

  • After the treatment period, carefully collect a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well without disturbing the cells.

  • Perform the LDH assay on the collected supernatant according to the manufacturer's instructions of the commercial kit being used.[8][11] This typically involves adding a reaction mixture that leads to a colorimetric or fluorescent product proportional to the amount of LDH released.[11][19]

  • Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit's protocol.[11]

  • To determine the maximum LDH release, a set of control wells should be treated with a lysis buffer (provided in the kit) 45 minutes before the end of the incubation period.

D. Protocol 3: Apoptosis Assay by Flow Cytometry

This assay provides a more detailed analysis of the mechanism of cell death.

Day 1: Cell Seeding and Treatment

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after the treatment period.

  • Allow cells to attach overnight.

  • Treat the cells with the 1,5-naphthyridine derivatives at concentrations around the determined IC50 value for the desired time period (e.g., 24 or 48 hours).

Day 2/3: Cell Staining and Flow Cytometry Analysis

  • Harvest the cells, including both the adherent and floating populations, by trypsinization and centrifugation.[14]

  • Wash the cells twice with cold PBS.[14]

  • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[14]

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.[15] The flow cytometer will detect the fluorescence signals from FITC and PI, allowing for the differentiation of cell populations.

The following diagram illustrates the principle of cell population differentiation using Annexin V and Propidium Iodide staining.

G Q1 Q1 Annexin V (-) PI (+) (Necrotic) Q2 Q2 Annexin V (+) PI (+) (Late Apoptotic) Q3 Q3 Annexin V (-) PI (-) (Viable) Q3->Q1 Necrosis Q4 Q4 Annexin V (+) PI (-) (Early Apoptotic) Q3->Q4 Early Apoptosis Q4->Q2 Late Apoptosis X_axis Annexin V-FITC Intensity -> Y_axis Propidium Iodide Intensity -> origin origin->X_axis origin->Y_axis

Caption: Quadrant analysis of apoptosis by flow cytometry.

III. Data Analysis and Interpretation

A. MTT Assay and IC50 Determination
  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the IC50 value, the concentration at which there is 50% inhibition of cell viability, by fitting the data to a sigmoidal dose-response curve using a suitable software program (e.g., GraphPad Prism).[17][20][21]

B. LDH Assay
  • Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit, which generally follows this principle:

    • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Plot the percentage of cytotoxicity against the compound concentration.

C. Flow Cytometry Data
  • The flow cytometry software will generate a quadrant plot, dividing the cell population into four groups:

    • Q1 (Annexin V-/PI+): Necrotic cells

    • Q2 (Annexin V+/PI+): Late apoptotic cells

    • Q3 (Annexin V-/PI-): Viable cells

    • Q4 (Annexin V+/PI-): Early apoptotic cells

  • Quantify the percentage of cells in each quadrant to determine the predominant mode of cell death induced by the 1,5-naphthyridine derivative.

IV. Data Presentation

Summarize the quantitative data in a clear and structured table for easy comparison of the cytotoxic effects of different 1,5-naphthyridine derivatives.

CompoundCell LineAssayIC50 (µM) ± SDMax. Cytotoxicity (%) (at concentration)Predominant Mode of Cell Death
1,5-Naphthyridine A A549MTT10.5 ± 1.2N/AApoptosis
LDHN/A65% (at 20 µM)
1,5-Naphthyridine B A549MTT25.2 ± 3.5N/ANecrosis
LDHN/A80% (at 50 µM)
Control Drug A549MTT5.8 ± 0.7N/AApoptosis
LDHN/A90% (at 10 µM)

V. Conclusion and Future Directions

This application note provides a robust framework for the systematic evaluation of the cytotoxicity of novel 1,5-naphthyridine derivatives. By employing a combination of viability, membrane integrity, and apoptosis assays, researchers can gain valuable insights into the potency and mechanism of action of their compounds. The data generated from these protocols are crucial for lead optimization and for making informed decisions in the early stages of drug development. Further investigations could involve more specific mechanistic studies, such as caspase activity assays, mitochondrial membrane potential analysis, and cell cycle analysis, to further elucidate the apoptotic pathways involved.

VI. References

  • Agilent Technologies. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]

  • G, R. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, 5, 1088-1090.

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728.

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Stojanović, S., et al. (2024). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 29(1), 123.

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Lee, H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Journal of the Korean Chemical Society, 57(6), 785-793.

  • National Center for Biotechnology Information. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Journal of Visualized Experiments, (168).

  • Al-Ostoot, F. H., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1989.

  • Michalak, K. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4825.

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Retrieved from [Link]

  • MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 476, 35-41.

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 15(4), 1145-1153.

  • Kumar, V., et al. (2016). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(1), 221-227.

  • KCAS Bio. (2025). Ensuring Reproducibility in IC₅₀ Assays for Compound Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 23(7), 1736.

  • Shenoy, N. (2017). Protocol Modi cation To Determine The Cytotoxic Potential Of Drugs Using Cell Viability Assays That Rely On The Reducing Property. Laboratory Investigation, 97(4), 488-489.

  • Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. European Journal of Chemistry, 10(4), 943-951.

  • NAMSA. (n.d.). Cytotoxicity Study - ISO Direct Contact Method. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Skraup Synthesis of Naphthyridines

Welcome to the technical support center for the Skraup synthesis of naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic yet powerful re...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Skraup synthesis of naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic yet powerful reaction. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific reasoning to empower your experimental success.

Introduction to the Skraup Synthesis of Naphthyridines

The Skraup synthesis is a cornerstone reaction in heterocyclic chemistry, traditionally used for the preparation of quinolines.[1] By substituting an aminopyridine for aniline, this method can be effectively adapted for the synthesis of the medicinally important naphthyridine core.[2] The reaction involves heating an aminopyridine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[3] The sulfuric acid first dehydrates the glycerol to the highly reactive acrolein.[4][5] The aminopyridine then undergoes a Michael addition with the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic naphthyridine ring system.[3][5]

While powerful, the Skraup synthesis is notorious for its often vigorous and exothermic nature, as well as the potential for side reactions.[6][7] This guide provides a systematic approach to troubleshooting and optimizing this reaction for the successful synthesis of your target naphthyridine isomers.

Core Reaction Mechanism

Understanding the stepwise mechanism is crucial for effective troubleshooting. The process can be broken down into four key stages:

  • Acrolein Formation: Glycerol is dehydrated by concentrated sulfuric acid to form the α,β-unsaturated aldehyde, acrolein.[4][5]

  • Michael Addition: The aminopyridine acts as a nucleophile and adds to the acrolein in a 1,4-conjugate addition (Michael addition).

  • Cyclization and Dehydration: The intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution, followed by dehydration to form a dihydronaphthyridine.

  • Oxidation: The dihydronaphthyridine is oxidized to the final aromatic naphthyridine product.[5]

Skraup_Mechanism cluster_0 Stage 1: Acrolein Formation cluster_1 Stage 2: Michael Addition cluster_2 Stage 3: Cyclization & Dehydration cluster_3 Stage 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aminopyridine Aminopyridine Intermediate1 Michael Adduct Aminopyridine->Intermediate1 + Acrolein Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 H⁺ (Cyclization) Dihydronaphthyridine Dihydronaphthyridine Intermediate2->Dihydronaphthyridine -H₂O Naphthyridine Naphthyridine Dihydronaphthyridine->Naphthyridine [O] (Oxidizing Agent)

Caption: The four main stages of the Skraup synthesis of naphthyridines.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the Skraup synthesis of naphthyridines.

Issue 1: The reaction is uncontrollably vigorous and exothermic.

Q: My Skraup reaction is extremely violent, leading to loss of material through the condenser. How can I moderate the reaction rate?

A: The highly exothermic nature of the Skraup synthesis is a well-documented challenge, primarily due to the dehydration of glycerol and the subsequent polymerization of acrolein.[6][7] Several strategies can be employed to control the reaction's vigor:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective method to moderate the reaction.[6] It is believed to act as an oxygen carrier, extending the reaction over a longer period and preventing a sudden, violent onset.[6] Boric acid has also been used to achieve a smoother reaction, although it may sometimes lead to slightly lower yields.[6]

  • Controlled Reagent Addition: The order of reagent addition is critical. Ensure that the sulfuric acid is added after the ferrous sulfate to prevent premature initiation of the reaction.[6] The reactants should be thoroughly mixed before heating is applied.

  • Gradual Heating: Begin by heating the mixture gently.[3] Often, the reaction's own exotherm will be sufficient to maintain boiling for a period.[6] Once this initial surge subsides, external heating can be applied to maintain the desired reaction temperature.[3]

  • Alternative Oxidizing Agents: While nitrobenzene is traditionally used, it contributes to the reaction's violence.[1] Arsenic acid is known to result in a less vigorous reaction.[1] Milder oxidizing agents like m-nitrobenzenesulfonic acid are also excellent alternatives that offer better control.[8]

Issue 2: The reaction yields are consistently low.

Q: I am obtaining a very low yield of my desired naphthyridine. What are the likely causes and how can I improve it?

A: Low yields in the Skraup synthesis can stem from several factors. A systematic evaluation of your experimental parameters is key to identifying the root cause.

  • Purity of Glycerol: The water content in the glycerol is a critical parameter. The use of "dynamite" glycerol, which contains less than 0.5% water, is recommended for optimal yields.[6] Standard USP glycerol, with up to 5% water, can significantly lower the yield.[6]

  • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration at the optimal temperature, typically in the range of 140-150°C for 4-5 hours.[3] Monitoring the reaction by TLC can help determine the point of completion.

  • Tar Formation: This is a major cause of low yields, arising from the polymerization of acrolein under the harsh acidic and high-temperature conditions.[3][7] Moderating the reaction as described above can help minimize tar formation.

  • Sub-optimal Oxidizing Agent: The choice and amount of the oxidizing agent are crucial. Insufficient oxidant will lead to incomplete conversion of the dihydronaphthyridine intermediate to the final product.[3] Experiment with different oxidizing agents such as m-nitrobenzenesulfonic acid or iodine, which have shown good efficacy in naphthyridine synthesis.[8]

  • Product Loss During Workup: Naphthyridines are basic compounds. During the workup, ensure the reaction mixture is made strongly alkaline (pH > 10) before extraction to convert the protonated product into its free base form, which is more soluble in organic solvents.[3] Multiple extractions with a suitable solvent like chloroform or diethyl ether are recommended to maximize recovery.[3]

Issue 3: Significant tar formation is complicating purification.

Q: My reaction produces a large amount of thick, black tar, making product isolation extremely difficult. How can I prevent this?

A: Tar formation is arguably the most common side reaction in the Skraup synthesis.[3][7] It results from the acid-catalyzed polymerization of the highly reactive acrolein intermediate.

  • Minimize Acrolein Concentration: The strategies to control the reaction's vigor also help in reducing tar formation by preventing a rapid build-up of acrolein.

  • Solvent Choice: While often run neat, the use of a high-boiling, inert solvent can sometimes help to better control the temperature and minimize side reactions.

  • Modern Modifications: Green chemistry approaches have been developed to mitigate this issue. For instance, carrying out the reaction in ionic liquids or under microwave irradiation has been reported to reduce tar formation and improve yields for quinoline synthesis, and these principles can be applied to naphthyridines.[4]

Issue 4: My product is a mixture of isomers.

Q: I am using a substituted aminopyridine and obtaining a mixture of naphthyridine isomers. How can I improve the regioselectivity?

A: The formation of isomeric byproducts is a common challenge when the aminopyridine starting material has multiple unsubstituted positions ortho to the amino group.[3]

  • Electronic and Steric Effects: The regioselectivity of the cyclization is governed by the electronic and steric properties of the substituents on the pyridine ring. Electron-donating groups will activate the ortho and para positions, while electron-withdrawing groups will deactivate them. For example, in the reaction with 3-aminopyridine, the formation of the 1,5-naphthyridine isomer is generally favored over the 1,7-isomer due to electronic effects.[3]

  • Starting Material Selection: The choice of the aminopyridine isomer is the primary determinant of the resulting naphthyridine skeleton.

    • 2-Aminopyridine can lead to 1,8-naphthyridines.

    • 3-Aminopyridine can yield 1,5- and 1,7-naphthyridines.[3]

    • 4-Aminopyridine can be used to synthesize 1,6-naphthyridines.[9]

  • Careful Analysis: A thorough analysis of the directing effects of any substituents on your aminopyridine starting material is necessary to predict the likely major isomer. In cases where a mixture is unavoidable, careful chromatographic purification will be required to separate the isomers.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Unsuccessful Skraup Synthesis issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Low Yield vigorous_rxn Vigorous Reaction issue->vigorous_rxn Vigorous Reaction tar Excessive Tar issue->tar Tar Formation isomers Isomeric Mixture issue->isomers Isomeric Mixture check_glycerol check_glycerol low_yield->check_glycerol add_moderator Add Moderator (e.g., FeSO₄) vigorous_rxn->add_moderator reduce_tar Implement Tar Reduction Strategies (Moderators, controlled heating) tar->reduce_tar analyze_directing_effects Analyze Directing Effects of Substituents isomers->analyze_directing_effects check_conditions Verify Reaction Time & Temp (e.g., 4-5h @ 140-150°C) check_glycerol->check_conditions check_workup Optimize Workup (Strongly alkaline, multiple extractions) check_conditions->check_workup success Successful Synthesis check_workup->success control_heating Control Heating (Gentle initial heating) add_moderator->control_heating change_oxidant Use Milder Oxidant (e.g., m-nitrobenzenesulfonic acid) control_heating->change_oxidant change_oxidant->success reduce_tar->success chromatography Employ Chromatographic Separation analyze_directing_effects->chromatography chromatography->success

Caption: A logical workflow for troubleshooting common issues in the Skraup synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Skraup synthesis for naphthyridines? A: The Skraup synthesis for naphthyridines involves the reaction of an aminopyridine with glycerol in the presence of sulfuric acid and an oxidizing agent. The glycerol is dehydrated to acrolein, which then undergoes a Michael addition with the aminopyridine. This is followed by an acid-catalyzed cyclization and subsequent oxidation to form the aromatic naphthyridine ring system.[3]

Q2: Which naphthyridine isomers can be synthesized using the Skraup reaction? A: The Skraup synthesis is most commonly employed for the synthesis of 1,5-, 1,6-, 1,7-, and 1,8-naphthyridines, starting from 3-aminopyridine, 4-aminopyridine, and 2-aminopyridine, respectively. The regioselectivity of the cyclization step is a key factor in determining the resulting isomer.[3]

Q3: What are the most common side reactions in the Skraup synthesis of naphthyridines? A: The most frequently encountered side reactions include:

  • Tar Formation: This is a significant issue, resulting from the polymerization of acrolein under the harsh acidic and high-temperature conditions.[3][7]

  • Formation of Isomeric Byproducts: When using substituted aminopyridines, the cyclization can occur at different positions on the pyridine ring, leading to a mixture of naphthyridine isomers. For example, the reaction with 3-aminopyridine can potentially yield both 1,5- and 1,7-naphthyridines, although the 1,5-isomer is generally favored due to electronic effects.[3]

  • Incomplete Oxidation: The final step of the synthesis is an oxidation to form the aromatic naphthyridine ring. If this step is inefficient, partially hydrogenated intermediates, such as dihydronaphthyridines, may be present as impurities.

Q4: Can I use α,β-unsaturated aldehydes or ketones other than glycerol? A: Yes, this is a common variation of the Skraup synthesis, often referred to as the Doebner-von Miller reaction. Using pre-formed α,β-unsaturated aldehydes or ketones (e.g., crotonaldehyde, methyl vinyl ketone) instead of generating acrolein in situ from glycerol allows for the synthesis of substituted naphthyridines.[4][10]

Q5: What are some safer and more environmentally friendly alternatives to traditional Skraup conditions? A: Modern modifications focus on improving the safety and environmental profile of the reaction. This includes using less hazardous oxidizing agents like m-nitrobenzenesulfonic acid or iodine, and exploring alternative energy sources like microwave irradiation, which can lead to shorter reaction times and reduced side product formation.[4][8] The use of ionic liquids as solvents has also been investigated.[4]

Experimental Protocols

Protocol 1: Synthesis of 1,6-Naphthyridine from 4-Aminopyridine

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 4-Aminopyridine

  • Glycerol (anhydrous, <0.5% water)

  • Concentrated Sulfuric Acid

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • m-Nitrobenzenesulfonic acid sodium salt

  • Concentrated Sodium Hydroxide solution

  • Chloroform (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate

  • Crushed Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-aminopyridine and ferrous sulfate heptahydrate.

  • Carefully add concentrated sulfuric acid to the mixture with stirring.

  • To this mixture, add glycerol followed by the oxidizing agent, m-nitrobenzenesulfonic acid sodium salt.[3]

  • Heat the mixture gently at first. The reaction is exothermic and may begin to reflux without external heating.[3]

  • Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours.[3]

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.[3]

  • Neutralize the acidic solution carefully with a concentrated sodium hydroxide solution until it is strongly alkaline (check with pH paper).[3]

  • Extract the aqueous layer multiple times with chloroform.[3]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[3]

  • The crude product can be purified by distillation, recrystallization, or column chromatography.[3]

Protocol 2: Purification of Crude Naphthyridine Product

Workup and Extraction:

  • After cooling, the reaction mixture is poured into a large beaker containing crushed ice. This helps to dissipate heat during the subsequent neutralization step.

  • The acidic solution is carefully neutralized with a concentrated solution of sodium hydroxide. This step is highly exothermic and should be performed in an ice bath with slow addition of the base. The solution should be made strongly alkaline to ensure the naphthyridine is in its free base form.

  • The basic aqueous solution is then transferred to a separatory funnel and extracted several times with an appropriate organic solvent such as chloroform or diethyl ether.[3]

  • The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed by rotary evaporation to yield the crude product.

Purification Techniques:

  • Distillation: For liquid naphthyridines, vacuum distillation can be an effective purification method.

  • Recrystallization: Solid naphthyridines can be purified by recrystallization from a suitable solvent or solvent mixture.

  • Column Chromatography: This is a versatile method for purifying both solid and liquid products, and is particularly useful for separating isomeric mixtures. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate). A gradient elution may be necessary to achieve good separation.

Quantitative Data Summary

ParameterRecommended ConditionRationale / Reference
Glycerol Purity < 0.5% water ("Dynamite" glycerol)Higher water content significantly reduces yield.[6]
Reaction Temperature 140-150 °COptimal temperature for cyclization and dehydration.[3]
Reaction Time 4-5 hoursEnsures the reaction proceeds to completion.[3]
Moderator Ferrous Sulfate (FeSO₄)Controls the exothermic nature of the reaction.[6]
Oxidizing Agent m-Nitrobenzenesulfonic acidMilder and provides better control than nitrobenzene.[8]
Workup pH Strongly alkaline (pH > 10)Ensures the product is in its free base form for extraction.[3]

References

  • Clarke, H. T.; Davis, A. W. Quinoline. Org. Synth.1922 , 2, 79. DOI: 10.15227/orgsyn.002.0079. [Link]

  • Al-Tel, T. H. Skraup Synthesis of Quinolines. ResearchGate. 2021 . [Link]

  • Kumar, A.; et al. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. 2024 . [Link]

  • Devadoss, T.; Sowmya, V.; Bastati, R. Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. 2021 . [Link]

  • Al-Zaydi, K. M. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules. 2019 , 24(9), 1799. [Link]

  • Abás, S.; et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. 2021 , 26(16), 4992. [Link]

  • Levin, J. I. Skraup reaction process for synthesizing quinolones.
  • Wikipedia. Skraup reaction. Wikipedia. 2023 . [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. 2023 . [Link]

Sources

Optimization

Technical Support Center: 1-(1,5-Naphthyridin-3-yl)ethanone

Welcome to the technical support center for 1-(1,5-Naphthyridin-3-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and improve the purity of this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(1,5-Naphthyridin-3-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and improve the purity of this important heterocyclic building block. Achieving high purity is critical for reliable downstream applications, from biological screening to API synthesis. This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides based on established purification principles for polar nitrogen-containing heterocycles.

FAQs: Troubleshooting Purity Issues

This section addresses common challenges encountered during the purification of 1-(1,5-Naphthyridin-3-yl)ethanone.

Q1: My initial work-up yields a crude product that is only ~85% pure by NMR. What are the likely impurities?

A1: Based on common synthetic routes to the 1,5-naphthyridine core, such as the Gould-Jacobs or Skraup reactions, several types of impurities are common.[1]

  • Unreacted Starting Materials: Residual 3-aminopyridine or related precursors are frequent contaminants. These are typically highly polar and may be difficult to remove with simple extractions.

  • Reaction By-products: Incomplete cyclization or side-reactions can lead to isomeric impurities or polymeric material. These can have similar polarities to the desired product, making separation challenging.

  • Residual Solvents or Reagents: High-boiling point solvents (e.g., DMF, DMSO) or excess reagents from the synthesis can be trapped in the crude solid.

A preliminary purity assessment by LC-MS and ¹H NMR is crucial to diagnose the problem. The table below outlines potential impurities and their expected analytical signatures.

Potential Impurity Likely Source Expected ¹H NMR Signature Troubleshooting Priority
3-AminopyridineUnreacted Starting MaterialBroad singlet for -NH₂ protons, distinct aromatic signalsHigh - Often requires chromatography
Polymeric By-productsSide ReactionsBroad, unresolved humps in the aromatic region of the NMRHigh - May require filtration or trituration
High-Boiling Solvent (e.g., DMF)Reaction SolventSinglets around 8.0, 2.9, and 2.7 ppmMedium - Can often be removed by co-evaporation with a lower-boiling solvent or high-vacuum drying

Guide 1: Purification by Recrystallization

Recrystallization is often the most efficient method for removing minor impurities and improving the crystalline form of the final product.[2][3]

Q2: I'm struggling with recrystallization. My compound either "oils out" or fails to crystallize altogether. What should I do?

A2: This is a common issue for polar compounds, often caused by an inappropriate solvent choice or cooling rate.[4] The key is to find a solvent (or solvent system) where the compound is sparingly soluble at room temperature but highly soluble when hot.[2][5]

Step 1: Solvent Screening

Test the solubility of a small amount of your crude material (~10-20 mg) in various solvents (~0.5 mL).

Solvent Solubility at 25°C Solubility at Boiling Recommendation
Isopropanol (IPA)Sparingly SolubleVery SolubleExcellent Candidate.
Ethyl Acetate (EtOAc)Sparingly SolubleModerately SolubleGood Candidate.
Acetonitrile (MeCN)SolubleVery SolublePoor choice; high solubility at RT.
TolueneInsolubleSparingly SolublePotential for two-solvent system with IPA.
WaterSolubleVery SolublePoor choice; high polarity.

Step 2: Troubleshooting "Oiling Out"

"Oiling out" occurs when the solution becomes supersaturated too quickly, or when impurities depress the melting point.

  • Slow Down Cooling: After dissolving the compound in the minimum amount of boiling solvent, allow the flask to cool slowly to room temperature on a cork ring or insulated pad. Do not place it directly in an ice bath.[6]

  • Add More Solvent: If an oil forms, try re-heating the solution until it is clear and add a small amount (5-10% more) of the hot solvent before attempting to cool again.

  • Use a Two-Solvent System: Dissolve the compound in a small amount of a "good" hot solvent (like IPA). Then, slowly add a "poor" hot solvent (like Toluene) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.[6][7]

Guide 2: Purification by Column Chromatography

When recrystallization is ineffective, particularly for removing impurities with similar polarity, column chromatography is the method of choice.[8] However, the polar and basic nature of the 1,5-naphthyridine core can lead to challenges with standard silica gel chromatography.[9]

Q3: My compound streaks badly on a silica TLC plate and gives poor separation in the column. How can I fix this?

A3: Streaking is a classic sign of strong interaction between the basic nitrogen atoms in your compound and the acidic silanol groups on the silica surface.[9][10] This leads to poor peak shape and inefficient separation.

G cluster_0 Problem Identification cluster_1 Strategy 1: Modify Mobile Phase cluster_2 Strategy 2: Change Stationary Phase cluster_3 Outcome Assessment start Crude Product with Streaking on TLC (e.g., 10% MeOH/DCM) add_base Add Basic Modifier to Mobile Phase (e.g., 0.5-1% Triethylamine or NH₄OH) [Ref: BenchChem] start->add_base Fastest approach switch_sp Switch to a Different Stationary Phase start->switch_sp If modification fails check_tlc_1 Run TLC with Modified Eluent add_base->check_tlc_1 check_tlc_1->switch_sp Still streaking success Improved Separation (Rf ≈ 0.3, no streaking) check_tlc_1->success Streak eliminated alumina Neutral or Basic Alumina switch_sp->alumina rev_phase Reversed-Phase (C18) Silica [Ref: BenchChem] switch_sp->rev_phase alumina->success rev_phase->success

Caption: Decision workflow for troubleshooting poor chromatographic separation.

Detailed Protocol: Modified Normal-Phase Chromatography

  • Prepare the Eluent: Start with a solvent system that gives your product an Rf of ~0.3 on TLC (e.g., 5-10% Methanol in Dichloromethane). To this mixture, add 0.5% to 1% triethylamine (Et₃N) by volume. The triethylamine will neutralize the acidic sites on the silica gel, preventing the strong binding that causes streaking.[4]

  • Prepare the Slurry: Deactivate the silica by preparing your slurry in the chosen eluent containing triethylamine. This ensures the entire stationary phase is conditioned before you load your sample.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane. If it is not fully soluble, add methanol dropwise until it dissolves. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of your crude product), evaporate the solvent to a free-flowing powder, and dry-load it onto the column. This technique generally provides better resolution than wet loading for polar compounds.

  • Elute and Collect: Run the column using the triethylamine-modified eluent. Monitor the fractions by TLC.

Q4: I tried modifying the mobile phase, but I still have an impurity that co-elutes with my product. What is the next step?

A4: If a critical impurity co-elutes, you need a more significant change in selectivity. Switching the chromatography mode is the most powerful way to achieve this.

Option A: Reversed-Phase Chromatography

This is often the best choice for polar heterocyclic compounds.[4][9] In reversed-phase, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., water/acetonitrile).

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically used. Adding a modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase can improve peak shape by ensuring the nitrogen atoms are protonated.[4]

  • Elution Order: In contrast to normal-phase, the most polar compounds will elute first. This can be highly effective for separating less-polar, greasy by-products from your desired polar product.

Option B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is another excellent technique for separating very polar compounds that have low retention in reversed-phase.[4][11]

  • Stationary Phase: Polar stationary phases are used (e.g., bare silica, or phases bonded with amide or amino groups).[11]

  • Mobile Phase: The mobile phase is highly organic (typically >80% acetonitrile) with a small amount of aqueous buffer.

  • Mechanism: Elution is facilitated by a water-rich layer that forms on the surface of the stationary phase, and compounds partition into it. Retention increases with compound polarity.

References

  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4992. Retrieved from [Link]

  • Reddit. (2015). Column chromatography & TLC on highly polar compounds? Retrieved from [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 1-(1,5-Naphthyridin-3-yl)ethanone in Solution

Welcome to the technical support center for 1-(1,5-Naphthyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(1,5-Naphthyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As your dedicated scientific resource, this document offers full editorial control to deliver field-proven insights and ensure the scientific integrity of your work.

Introduction

1-(1,5-Naphthyridin-3-yl)ethanone is a heterocyclic ketone with a naphthyridine core, a scaffold of significant interest in medicinal chemistry.[1][2][3] The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. This guide addresses potential stability challenges and provides practical solutions to mitigate them. While direct stability data for this specific molecule is limited, the information herein is synthesized from the known chemical behavior of structurally related naphthyridine and quinoline derivatives.[4][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to diagnose and resolve them.

Issue 1: Gradual decrease in the concentration of 1-(1,5-Naphthyridin-3-yl)ethanone in aqueous solution over time.

  • Potential Cause 1: Hydrolytic Degradation. While many naphthyridine cores are relatively stable, prolonged exposure to acidic or, to a lesser extent, basic conditions can catalyze hydrolysis of the acetyl group or other susceptible functionalities. For instance, related quinoline derivatives have shown degradation under acidic conditions.[4][5]

    • Troubleshooting Steps:

      • pH Monitoring: Regularly measure the pH of your stock and working solutions.

      • Buffer Selection: Use a well-buffered system in the neutral pH range (6.5-7.5) for your experiments.

      • Fresh Preparation: Prepare solutions fresh daily and avoid long-term storage of aqueous solutions.

  • Potential Cause 2: Photodegradation. N-heterocyclic compounds, including quinolones and naphthyridines, can be sensitive to light, particularly in the UV spectrum.[6][7] Exposure to ambient laboratory light over time can lead to the formation of degradation products.

    • Troubleshooting Steps:

      • Use Amber Vials: Store all solutions of 1-(1,5-Naphthyridin-3-yl)ethanone in amber or light-blocking containers.

      • Minimize Light Exposure: During experiments, shield your samples from direct light as much as possible.

      • Conduct a Photostability Test: Expose a solution to a controlled light source and compare its stability to a dark control to confirm light sensitivity.

Issue 2: Appearance of unknown peaks in HPLC analysis of the compound after a short storage period.

  • Potential Cause: Oxidative Degradation. The nitrogen atoms in the naphthyridine ring can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents.[8][9]

    • Troubleshooting Steps:

      • Degas Solvents: Before preparing solutions, degas your solvents by sparging with an inert gas like nitrogen or argon, or by sonication.

      • Use High-Purity Solvents: Ensure that your solvents are free from peroxides and other oxidizing impurities.

      • Consider Antioxidants: For long-term studies, the addition of a small amount of a suitable antioxidant may be considered, but its compatibility with your experimental system must be validated.

Issue 3: Inconsistent results between experiments conducted on different days.

  • Potential Cause: Temperature-Dependent Degradation. Although some nitrogen-rich heterocycles exhibit good thermal stability, elevated temperatures can accelerate degradation pathways.[10] Inconsistent storage or experimental temperatures can lead to variable rates of degradation.

    • Troubleshooting Steps:

      • Controlled Storage: Store stock solutions at a consistent, cool temperature, typically 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or -80°C, but verify freeze-thaw stability.

      • Consistent Experimental Temperature: Ensure that your experiments are conducted at a consistent and controlled temperature.

      • Perform a Thermal Stress Test: To understand the compound's thermal lability, incubate solutions at various elevated temperatures for a set period and analyze for degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 1-(1,5-Naphthyridin-3-yl)ethanone?

A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to minimize moisture exposure.

Q2: What is the best solvent for preparing stock solutions of 1-(1,5-Naphthyridin-3-yl)ethanone?

A2: Based on the general solubility of similar heterocyclic ketones, DMSO or DMF are typically good choices for preparing high-concentration stock solutions. These stock solutions should then be diluted into the appropriate aqueous buffer for your experiment. Always check the solubility of your specific batch.

Q3: How can I assess the stability of 1-(1,5-Naphthyridin-3-yl)ethanone in my specific experimental buffer?

A3: You can perform a simple stability study by incubating a solution of the compound in your buffer at the experimental temperature. Aliquots should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a stability-indicating method like HPLC to monitor for any decrease in the parent compound peak and the appearance of degradation products.

Q4: Are there any known incompatible excipients or reagents with 1-(1,5-Naphthyridin-3-yl)ethanone?

A4: While specific incompatibility data is not available, it is prudent to avoid strong oxidizing agents, strong acids, and bases. If you are formulating this compound, compatibility studies with your chosen excipients are highly recommended.

Summary of Probable Stability of 1-(1,5-Naphthyridin-3-yl)ethanone

The following table summarizes the inferred stability of 1-(1,5-Naphthyridin-3-yl)ethanone under various stress conditions, based on the behavior of analogous compounds. This should be used as a guideline, and experimental verification is strongly recommended.

ConditionStressorExpected StabilityRecommendations
Hydrolytic 0.1 M HClPotentially LabileAvoid acidic conditions; use neutral buffers.
pH 7.0 BufferLikely StableIdeal for most applications.
0.1 M NaOHLikely StableMonitor for any long-term degradation.
Oxidative 3% H₂O₂Potentially LabileDegas solvents; avoid oxidizing agents.
Photolytic UV/Visible LightPotentially LabileStore and handle in light-protected containers.
Thermal 60°CLikely Stable (Short-term)Conduct experiments at controlled room temperature.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[11]

Objective: To investigate the degradation of 1-(1,5-Naphthyridin-3-yl)ethanone under various stress conditions.

Materials:

  • 1-(1,5-Naphthyridin-3-yl)ethanone

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC with a UV detector or mass spectrometer

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 1-(1,5-Naphthyridin-3-yl)ethanone in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound and a solution in an oven at 80°C for 48 hours.

    • Analyze the samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source in a photostability chamber (ICH Q1B guidelines).[6]

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at appropriate time points.

  • Analysis: Analyze all samples by a validated HPLC method to quantify the amount of 1-(1,5-Naphthyridin-3-yl)ethanone remaining and to observe the formation of any degradation products.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Stock Stock Solution of 1-(1,5-Naphthyridin-3-yl)ethanone Acid Acid Hydrolysis (HCl, Heat) Stock->Acid Expose to Base Base Hydrolysis (NaOH, Heat) Stock->Base Expose to Oxidation Oxidation (H2O2) Stock->Oxidation Expose to Thermal Thermal Stress (Heat) Stock->Thermal Expose to Photo Photolytic Stress (Light) Stock->Photo Expose to HPLC HPLC Analysis (Quantification of Parent and Degradants) Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze Data Data Interpretation (Degradation Pathway Elucidation) HPLC->Data

Caption: Workflow for a forced degradation study.

Hypothetical Degradation Pathway

Based on the chemical structure of 1-(1,5-Naphthyridin-3-yl)ethanone and the reactivity of related N-heterocycles, a potential degradation pathway under oxidative conditions could involve N-oxidation of one or both nitrogen atoms in the naphthyridine ring.

Degradation_Pathway Parent 1-(1,5-Naphthyridin-3-yl)ethanone N_Oxide_1 1-(1-Oxido-1,5-naphthyridin-3-yl)ethanone Parent->N_Oxide_1 Oxidation N_Oxide_5 1-(5-Oxido-1,5-naphthyridin-3-yl)ethanone Parent->N_Oxide_5 Oxidation Di_N_Oxide 1-(1,5-Dioxido-1,5-naphthyridin-3-yl)ethanone N_Oxide_1->Di_N_Oxide Further Oxidation N_Oxide_5->Di_N_Oxide Further Oxidation

Caption: A hypothetical oxidative degradation pathway.

References

  • Palacios, F., de la Cuesta, E., & Ochoa de Retana, A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3333. [Link]

  • Yatlova, E. M., et al. (2024). Influence of Some Heterocyclic, Cyclic, and Nitrogen-Containing Compounds on Oxidative Deamination of Polyamines in a Cell-Free Test System. Bulletin of Experimental Biology and Medicine. [Link]

  • Abdel-rahman, H. M., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Palacios, F., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. [Link]

  • Sagan, J., et al. (2023). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. [Link]

  • Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • Ma, C., et al. (2023). Characterization of stress degradation products of bedaquiline fumarate and bedaquiline by LC-PDA and LC-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Ma, C., et al. (2023). Characterization of stress degradation products of Bedaquiline Fumarate and Bedaquiline by LC-PDA and LC-MS. ResearchGate. [Link]

  • Request PDF. (n.d.). Recent Developments in the Synthesis of Nitrogen-Containing Heterocycles through C–H/N–H Bond Functionalizations and Oxidative Cyclization. ResearchGate. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

  • Wang, D., et al. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering. [Link]

  • BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • The Journal of Organic Chemistry. (1958). 1,5-Naphthyridine and Some of Its Alkyl Derivatives. The Journal of Organic Chemistry. [Link]

  • Santa María, M. D., et al. (2011). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules. [Link]

  • ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Zhang, Y., et al. (2019). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. Molecules. [Link]

  • Organic & Biomolecular Chemistry. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Royal Society of Chemistry. [Link]

  • Al-Aoh, K. A., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research. [Link]

  • Abdel-rahman, H. M., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. PubMed. [Link]

  • Ashok, A., et al. (2023). Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds, molecular docking studies and biological evaluation. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1,5-Naphthyridine Derivatives

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with 1,5-naphthyridine compounds. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with 1,5-naphthyridine compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical methodologies to effectively enhance the solubility of this important class of heterocyclic compounds.

Introduction: The 1,5-Naphthyridine Solubility Conundrum

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] However, the planar, aromatic nature of this fused heterocyclic system often leads to strong crystal lattice energy and consequently, poor aqueous solubility. This presents a significant hurdle in drug discovery and development, impacting everything from in vitro assay reliability to in vivo bioavailability. This guide will walk you through a systematic approach to understanding and overcoming these solubility issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when working with 1,5-naphthyridine compounds.

Q1: My 1,5-naphthyridine derivative is precipitating in my aqueous assay buffer. What are the immediate troubleshooting steps?

A1: Precipitation in aqueous buffers is a frequent observation. Here’s a prioritized checklist of immediate actions:

  • Co-solvent Introduction: The first and often simplest approach is to introduce a small percentage of an organic co-solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. For your final assay concentration, start with a low percentage (e.g., 0.5-1% v/v) of DMSO, ethanol, or polyethylene glycol (PEG) 400 in your buffer. Be sure to run a solvent tolerance control to ensure the co-solvent does not interfere with your assay.

  • pH Adjustment: 1,5-naphthyridine and its derivatives are weakly basic due to the presence of nitrogen atoms. The parent 1,5-naphthyridine has a pKa of approximately 2.91-3.05.[2][3] This means that at physiological pH, they are predominantly in their neutral, less soluble form. Lowering the pH of your buffer will lead to protonation of the nitrogen atoms, forming a more soluble cationic species. A preliminary screen at pH values of 2, 5, and 7.4 can quickly indicate if your compound's solubility is pH-dependent.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Polysorbate 20, can help to maintain your compound in solution by forming micelles. These are typically used at concentrations just above their critical micelle concentration (CMC).

Q2: What is the best general-purpose solvent for preparing a stock solution of a new 1,5-naphthyridine derivative?

A2: For in vitro studies, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of poorly soluble compounds.[4] 1,5-naphthyridine derivatives generally exhibit good solubility in polar aprotic solvents like DMSO. For in vivo studies, where DMSO toxicity is a concern, alternative formulation strategies discussed later in this guide should be explored.

Q3: How can I systematically assess the solubility of my 1,5-naphthyridine compound?

A3: A systematic solubility assessment is crucial for devising an effective solubilization strategy. This involves determining both the kinetic and thermodynamic solubility. A good starting point is to screen a panel of solvents with varying polarities.

Solvent TypeExamplesExpected Solubility of 1,5-Naphthyridines
Polar Aprotic DMSO, DMF, AcetonitrileGenerally high solubility due to favorable dipole-dipole interactions.
Polar Protic Water, Ethanol, MethanolModerate to low solubility in neutral water, which can be significantly increased under acidic conditions due to protonation.[5]
Nonpolar Cyclohexane, Toluene, DioxaneGenerally low solubility, although some solubility in aromatic solvents like toluene may be observed due to π-π stacking interactions.[5]

A detailed protocol for determining the pH-solubility profile is provided in the "Experimental Protocols" section.

Troubleshooting Guide: From Annoying Precipitates to Clear Solutions

This section provides a more in-depth, problem-and-solution-oriented approach to common solubility challenges.

Problem 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (solvent shock).

  • Causality: This is a classic case of "solvent shock." The compound is highly soluble in the organic stock solution but crashes out when rapidly introduced to the aqueous environment where it is poorly soluble.

  • Solutions:

    • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution, gradually increasing the proportion of the aqueous buffer.

    • Pre-mixed Co-solvent Buffer: Prepare your aqueous buffer already containing the final desired percentage of the co-solvent before adding your compound.

    • Increase Final Co-solvent Concentration: If your assay allows, slightly increase the percentage of the organic co-solvent in the final solution.

    • Incorporate a Surfactant: Add a surfactant to the aqueous buffer to help stabilize the compound as it is introduced.

Problem 2: Adjusting the pH of my buffer isn't significantly improving solubility.

  • Causality: Several factors could be at play:

    • The pKa of your specific derivative may be very low, requiring a highly acidic environment to achieve significant protonation.

    • The substituents on your 1,5-naphthyridine core may be highly lipophilic, counteracting the solubility gains from protonation.

    • The salt form of your compound may have a low solubility product (Ksp).

  • Solutions:

    • Determine the pKa: If not known, experimentally determine the pKa of your compound. This will guide the pH range for optimal solubility.

    • Salt Formation: A more robust approach than simple pH adjustment is to form a stable salt of your compound. This is a cornerstone strategy for basic compounds like 1,5-naphthyridines and is discussed in detail in the protocols section.

    • Consider Other Strategies: If pH modification is not fruitful, it's time to explore other solubility enhancement techniques like co-crystallization or amorphous solid dispersions.

Problem 3: My formulation is not stable and the compound precipitates over time.

  • Causality: This often points to the formation of a metastable solution that is supersaturated. Over time, the compound crystallizes out to reach its thermodynamic solubility limit. This is a common issue with amorphous solid dispersions if not properly formulated.

  • Solutions:

    • Optimize the Formulation: For amorphous solid dispersions, screen different polymers and drug-to-polymer ratios to find a combination that provides better stability.

    • Include a Precipitation Inhibitor: Certain polymers, such as hydroxypropyl methylcellulose (HPMC), can act as precipitation inhibitors, maintaining the supersaturated state for a longer period.

    • Co-crystal Formation: Co-crystals offer a thermodynamically stable solid form with improved solubility and dissolution characteristics, providing a more robust solution than metastable formulations.

In-Depth Technical Guides & Experimental Protocols

As a Senior Application Scientist, I advocate for a systematic and evidence-based approach. The following sections provide detailed protocols for key solubility enhancement techniques tailored for 1,5-naphthyridine compounds.

Workflow for Selecting a Solubility Enhancement Strategy

The choice of a solubility enhancement strategy depends on the physicochemical properties of your 1,5-naphthyridine derivative and the intended application. The following flowchart provides a decision-making framework.

Solubility_Strategy_Workflow start Start: Poorly Soluble 1,5-Naphthyridine Compound check_ionizable Is the compound ionizable? (Weakly Basic Nature) start->check_ionizable ph_modification pH Modification & Co-solvent Screening check_ionizable->ph_modification Yes co_crystallization Co-crystallization check_ionizable->co_crystallization No sufficient_solubility Sufficient Solubility? ph_modification->sufficient_solubility salt_formation Salt Formation salt_formation->co_crystallization solid_dispersion Amorphous Solid Dispersion co_crystallization->solid_dispersion nanosuspension Particle Size Reduction (Nanosuspension) solid_dispersion->nanosuspension end Proceed with Formulation nanosuspension->end sufficient_solubility->salt_formation No sufficient_solubility->end Yes

Caption: Decision workflow for selecting a solubility enhancement strategy.

Protocol 1: Determining the pH-Solubility Profile of a 1,5-Naphthyridine Derivative

Objective: To quantify the aqueous solubility of a weakly basic 1,5-naphthyridine compound as a function of pH.

Materials:

  • 1,5-Naphthyridine compound

  • Phosphate and citrate buffer solutions of various pH values (e.g., pH 2, 3, 4, 5, 6, 7, 7.4, 8)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated pH meter

  • Analytical balance

  • Vortex mixer and shaker incubator

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the 1,5-naphthyridine compound to separate vials containing each buffer solution. The solid should be in excess to ensure saturation.

    • Tightly cap the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Sample Processing:

    • After incubation, visually confirm that excess solid remains.

    • Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Analysis:

    • Carefully collect an aliquot of the supernatant from each vial.

    • Dilute the supernatant with an appropriate mobile phase or a solvent in which the compound is freely soluble.

    • Analyze the concentration of the dissolved compound using a validated HPLC method.

  • Data Interpretation:

    • Plot the measured solubility (e.g., in µg/mL or mM) against the measured final pH of each solution. This will generate the pH-solubility profile of your compound.

Protocol 2: Salt Screening for 1,5-Naphthyridine Derivatives

Objective: To identify a suitable salt former (counter-ion) that forms a stable, crystalline salt with the 1,5-naphthyridine derivative, leading to improved aqueous solubility.

Materials:

  • 1,5-Naphthyridine derivative

  • A library of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, tartaric acid, citric acid)

  • A selection of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water)

  • 96-well plates or small glass vials

  • Stirring plate and magnetic stir bars

  • Analytical techniques: Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)

Procedure:

  • Solvent Selection and Stoichiometry:

    • Dissolve the 1,5-naphthyridine derivative in a small amount of the chosen solvent.

    • In separate vials, add a stoichiometric amount (typically 1:1 molar ratio) of each acid from the library.

  • Crystallization:

    • Allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen. Alternatively, cooling crystallization or anti-solvent addition can be employed.

  • Solid-State Characterization:

    • Isolate any resulting solids and analyze them using PXRD. A new diffraction pattern compared to the parent compound and the acid indicates the formation of a new solid phase, potentially a salt or a co-crystal.

    • DSC and TGA can be used to assess the thermal properties (e.g., melting point, desolvation) of the new solid form.

  • Solubility Assessment:

    • For promising new solid forms, determine their aqueous solubility using the method described in Protocol 1.

Protocol 3: Co-crystal Screening using Slurry Crystallization

Objective: To identify a co-former that can form a stable co-crystal with the 1,5-naphthyridine derivative, thereby modifying its physicochemical properties.

Materials:

  • 1,5-Naphthyridine derivative

  • A library of pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides, phenols)

  • A selection of solvents for slurrying (e.g., acetonitrile, ethyl acetate, ethanol)

  • Small vials with magnetic stir bars

  • Stirring plate

  • Filtration apparatus

  • PXRD for analysis

Procedure:

  • Preparation of Slurries:

    • In a vial, add the 1,5-naphthyridine derivative and a co-former in a defined molar ratio (e.g., 1:1).

    • Add a small amount of the chosen solvent, just enough to create a mobile slurry.

  • Equilibration:

    • Stir the slurry at a constant temperature for an extended period (e.g., 3-7 days) to allow for thermodynamic equilibrium to be reached.

  • Isolation and Analysis:

    • Isolate the solid by filtration and allow it to air dry.

    • Analyze the solid using PXRD to identify any new crystalline phases, which would indicate co-crystal formation.

Protocol 4: Preparation of an Amorphous Solid Dispersion (ASD) by Rotary Evaporation

Objective: To prepare an amorphous solid dispersion of a 1,5-naphthyridine derivative with a polymer to enhance its dissolution rate.

Materials:

  • 1,5-Naphthyridine derivative

  • A suitable polymer (e.g., PVP K30, HPMC, Soluplus®)

  • A common volatile solvent that dissolves both the compound and the polymer (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • Dissolve the 1,5-naphthyridine derivative and the polymer in the chosen solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:3 or 1:4 (w/w).

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator. The bath temperature should be set to be well below the boiling point of the solvent to ensure gentle evaporation.

    • Gradually reduce the pressure to evaporate the solvent, leaving a thin film of the solid dispersion on the flask wall.

  • Drying and Collection:

    • Further dry the solid film under high vacuum in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using PXRD (absence of sharp peaks) and DSC (presence of a single glass transition temperature, Tg).

Visualization of Key Concepts

Mechanism of pH-Dependent Solubility for a Weakly Basic Compound

pH_Solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) Protonated Naphthyridine-H+ (Protonated, Cationic) High_Solubility High Aqueous Solubility Protonated->High_Solubility Charged species interacts favorably with water Equilibrium pH ≈ pKa Protonated->Equilibrium Neutral Naphthyridine (Neutral, Free Base) Low_Solubility Low Aqueous Solubility Neutral->Low_Solubility Uncharged species has stronger crystal lattice energy Equilibrium->Neutral

Caption: pH effect on the solubility of a 1,5-naphthyridine compound.

References

  • Geahlen, R., et al. (2007). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3684-3689. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
  • Supramolecular cyclodextrin complexes of biologically active nitrogen heterocycles. (2024). Chemical Bulletin of Kazakh National University. Retrieved from [Link]

  • Kearney, A. S., & Scaife, C. W. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences, 73(12), 1679-1684. Retrieved from [Link]

  • Patel, J., et al. (2013, March 3). Excipient Selection In Parenteral Formulation Development. PharmaTutor. Retrieved from [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019, December 10). Contract Pharma. Retrieved from [Link]

  • Interactions of 1,5-naphthyridine with Pd(en)Cl2 or 2 in aqueous solution. (2008). Dalton Transactions. Retrieved from [Link]

  • Miller, J. M., et al. (2015). Preparation of amorphous solid dispersions by rotary evaporation and KinetiSol Dispersing: approaches to enhance solubility of a poorly water-soluble gum extract. Drug Development and Industrial Pharmacy, 41(3), 382-397. Retrieved from [Link]

  • Soni, L. K., et al. (2017). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics, 11(1). Retrieved from [Link]

  • Thakuria, R., et al. (2013). Experimental cocrystal screening and solution based scale-up cocrystallization methods. CrystEngComm, 15(40), 8371-8380. Retrieved from [Link]

  • Semalty, A. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs. Retrieved from [Link]

  • ACD/Labs. (n.d.). Accelerated Drug Preformulation: High-throughput Salt Selection with ChemAnalytics Software. Retrieved from [Link]

  • Lundberg, D., & Ulvenlund, S. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com. Retrieved from [Link]

  • CatSci. (n.d.). The Physical Chemistry of Salt Screening. Retrieved from [Link]

  • Ghule, P. J., et al. (2020). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. Future Journal of Pharmaceutical Sciences, 6(1), 1-13. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1,5-Naphthyridine. Retrieved from [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3508. Retrieved from [Link]

  • Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Retrieved from [Link]

  • Gencer, H. K., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. Retrieved from [Link]

  • Al-Omary, F. A. M., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Journal of Chemistry. Retrieved from [Link]

  • Illumina. (2025, November 24). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Retrieved from a publicly available troubleshooting guide.
  • Li, P., et al. (1998). Evaluation of in vitro precipitation methods. Journal of Pharmaceutical Sciences, 87(2), 196-199. Retrieved from [Link]

  • Dai, W.-G. (2010). In Vitro Methods to Assess Drug Precipitation. International Journal of Pharmaceutics, 393(1-2), 1-16. Retrieved from [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 629. Retrieved from [Link]

  • Jenita, M. J. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews, 23(3), 1339-1347. Retrieved from [Link]

  • Kim, D.-H., et al. (2020). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 50(1), 17-27. Retrieved from [Link]

  • Singh, R., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems, 28(3). Retrieved from [Link]

  • Bhimanadhuni, C. N., et al. (2023). formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). bioRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the pH-solubility profile of a basic drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Plot of p K a ' values for compounds 1 – 5 versus the corresponding.... Retrieved from [Link]

  • ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvents and Co-solvents used in Injectables (32) | Download Table. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). The use of co-solvents in parenteral low-solubility drugs formulation of. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Form. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (n.d.). 249. Some derivatives of 1 : 5-naphthyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Characterization of Co-crystals Assisted with In-silico Screening for Solubility and Permeability Enhancement of Curcumin | bioRxiv. Retrieved from [Link]

  • University of Limerick Research Repository. (2021, June 9). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Retrieved from [Link]

  • RSC Publishing. (2025, April 22). High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery. Retrieved from [Link]

  • RSC Publishing. (2018, December 10). Vibrational Spectroscopy for Cocrystals Screening. A Comparative Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Salt Screening and Selection | Request PDF. Retrieved from [Link]

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Sources

Troubleshooting

Technical Support Center: Minimizing Byproducts in the Gould-Jacobs Reaction

Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful method for quinolin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful method for quinoline synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to minimize byproducts and maximize the yield and purity of your target 4-quinolone derivatives.

Introduction to the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone in heterocyclic chemistry for the synthesis of 4-hydroxyquinolines.[1][2] The reaction proceeds in a series of steps, beginning with the condensation of an aniline with an alkoxymethylenemalonate ester to form an anilidomethylenemalonate intermediate. This intermediate then undergoes a high-temperature thermal cyclization to yield the 4-hydroxy-3-carboalkoxyquinoline, which can be subsequently saponified and decarboxylated to the final 4-hydroxyquinoline.[1][2]

While robust, the high temperatures required for the cyclization step can often lead to the formation of undesired byproducts and product degradation, resulting in reduced yields and complex purification challenges.[3] This guide will provide you with the insights and practical steps to mitigate these issues.

Troubleshooting Guide

Problem 1: Low yield of the desired 4-quinolone with a significant amount of unreacted anilidomethylenemalonate intermediate.

Root Cause Analysis: This is a classic case of incomplete thermal cyclization. The energy barrier for the 6-electron electrocyclization has not been sufficiently overcome.[2]

Troubleshooting Protocol:

  • Temperature Optimization: The cyclization step is highly temperature-dependent. A systematic increase in the reaction temperature is the first line of action.

    • For conventional heating: If using a high-boiling solvent like diphenyl ether, ensure the temperature is maintained at a vigorous reflux (typically around 250 °C).[2] If the reaction is still incomplete, consider a solvent with a higher boiling point, or switch to a solvent-free microwave-assisted protocol.

    • For microwave synthesis: Microwave heating can significantly accelerate the reaction and improve yields by reaching high temperatures rapidly and uniformly.[4] Experiment with a temperature range of 250-300 °C, carefully monitoring the reaction progress.

  • Reaction Time Adjustment: While higher temperatures are crucial, prolonged heating can lead to degradation.[4] It is essential to find the optimal balance.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 15-30 minutes) to determine the point of maximum conversion before significant degradation occurs.

  • Solvent-Free Conditions: In some cases, running the cyclization step neat (without a solvent) under microwave irradiation can be highly effective.[5]

Experimental Data: Temperature and Time Optimization (Microwave Synthesis)

EntryTemperature (°C)Time (min)Yield of 4-quinolone (%)Unreacted Intermediate (%)
125010LowHigh
2300547Low
325020Still LowModerate
43002028 (Degradation observed)Very Low

Adapted from Biotage Application Note AN056.[4]

Problem 2: Formation of dark, tarry materials and a low overall yield.

Root Cause Analysis: This indicates thermal degradation of the starting materials, intermediate, or the final 4-quinolone product.[3] Quinolones, while generally stable, can decompose under harsh thermal conditions.

Troubleshooting Protocol:

  • Controlled Heating: Avoid "hot spots" in the reaction vessel, which can be achieved with efficient stirring and uniform heating (a significant advantage of microwave synthesis).

  • Use of Catalysts: The use of a catalyst can lower the activation energy for the cyclization, allowing the reaction to proceed at a lower temperature and minimizing thermal degradation.

    • Eaton's Reagent (P₂O₅ in MeSO₃H): This reagent has been shown to be an effective catalyst for the cyclization step, often allowing for reactions at temperatures as low as 80-100 °C.[6]

  • Inert Atmosphere: While not always reported, running the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.

Illustrative Workflow for Low Yield Troubleshooting

troubleshooting_workflow start Low Yield of 4-Quinolone check_intermediate Significant Unreacted Intermediate? start->check_intermediate tar_formation Significant Tar Formation? check_intermediate->tar_formation No optimize_temp_time Increase Temperature and/or Time check_intermediate->optimize_temp_time Yes use_catalyst Use Catalyst (e.g., Eaton's Reagent) tar_formation->use_catalyst Yes inert_atmosphere Use Inert Atmosphere tar_formation->inert_atmosphere purification Optimize Purification optimize_temp_time->purification use_catalyst->purification inert_atmosphere->purification gould_jacobs_mechanism cluster_reactants Reactants cluster_cyclization High Temperature Cyclization aniline Aniline intermediate Anilidomethylenemalonate Intermediate aniline->intermediate Condensation malonate Diethyl Ethoxymethylenemalonate malonate->intermediate product Desired 4-Quinolone Product intermediate->product 6-pi Electrocyclization degradation Thermal Degradation (Tars) intermediate->degradation Excessive Heat/Time product->degradation Excessive Heat/Time

Sources

Optimization

Reaction condition optimization for 1,5-naphthyridine synthesis

Welcome to the comprehensive technical guide for the synthesis of 1,5-naphthyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for the synthesis of 1,5-naphthyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for successful synthesis of this critical heterocyclic scaffold.

Introduction to 1,5-Naphthyridine Synthesis

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its synthesis, while achievable through various methods, can present challenges requiring careful optimization of reaction conditions. This guide will focus on the most prevalent synthetic strategies and the nuances of their execution. The most common synthetic routes are based on cyclization reactions, such as the Skraup and Friedländer reactions, and cycloaddition processes.[1][3]

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis of 1,5-naphthyridines in a practical question-and-answer format.

Low or No Yield of the Desired 1,5-Naphthyridine Product

Question: My reaction is resulting in a low yield or no desired product. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield is a common issue that can stem from several factors, primarily related to the choice of reactants, catalyst, and reaction conditions. Let's break down the troubleshooting process based on the synthetic method.

For Friedländer Annulation & Related Condensations:

The Friedländer synthesis is a cornerstone for preparing 1,5-naphthyridines, typically involving the condensation of an aromatic 2-amino substituted carbonyl compound with a compound containing a reactive α-methylene group.[4]

  • Inadequate Catalyst Activity: The choice of catalyst is critical. While classical methods use base or acid catalysis, modern variations employ a range of catalysts to improve yields and reduce side reactions.[4]

    • Troubleshooting Steps:

      • Catalyst Screening: If using a traditional acid or base catalyst (e.g., KOH, H₂SO₄) with poor results, consider screening alternative catalysts. For instance, Lewis acids like FeCl₃, ZnCl₂, or Bi(OTf)₃ have been shown to be effective.[4] Ionic liquids can also serve as both the solvent and catalyst, sometimes offering superior performance.[5]

      • Catalyst Loading: Ensure the correct catalyst loading. For palladium-catalyzed cross-coupling reactions to form precursors, for example, the catalyst loading is typically in the range of 1-5 mol%.[6]

  • Sub-optimal Reaction Temperature: Temperature plays a crucial role in these condensation reactions.

    • Troubleshooting Steps:

      • Temperature Optimization: If the reaction is sluggish, a gradual increase in temperature may be necessary. For instance, some Gould-Jacobs reactions require high-temperature cyclization.[7] Conversely, if you observe product degradation or the formation of numerous side products, the temperature may be too high. A systematic optimization of the reaction temperature is recommended.

      • Microwave-Assisted Synthesis: Consider using microwave irradiation, which can often reduce reaction times and improve yields compared to conventional heating.[7][8]

  • Poor Substrate Reactivity: The electronic nature of your starting materials (e.g., the aminopyridine and the carbonyl compound) significantly influences their reactivity.

    • Troubleshooting Steps:

      • Starting Material Modification: If possible, consider modifying your starting materials to enhance their reactivity. For example, introducing electron-donating or withdrawing groups can alter the nucleophilicity or electrophilicity of the reactants.

For Skraup Reaction:

The Skraup reaction is another classical method for synthesizing quinolines and can be adapted for 1,5-naphthyridines, typically using a 3-aminopyridine, glycerol, an oxidizing agent, and sulfuric acid.[1][3]

  • Inefficient Oxidizing Agent: The choice and amount of the oxidizing agent are critical for the final aromatization step.

    • Troubleshooting Steps:

      • Varying the Oxidizing Agent: If you are experiencing low yields, consider trying different oxidizing agents. Common options include iodine, NaNO₂, KI, KIO₃, MnO₂, or KMnO₄.[1][9]

  • Harsh Reaction Conditions: The traditional Skraup reaction often requires harsh conditions which can lead to substrate degradation.

    • Troubleshooting Steps:

      • Milder Catalysts: Recent modifications have introduced milder catalysts. For example, using iodine in a dioxane/water mixture can provide good results and is more environmentally friendly.[1][9]

A general workflow for troubleshooting low yield is presented below:

Sources

Troubleshooting

Technical Support Center: Functionalization of the 1,5-Naphthyridine Ring

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthetic chemistry of 1,5-naphthyridines. This guide is designed for researchers, medicinal chemists, and process develop...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthetic chemistry of 1,5-naphthyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges of modifying this important heterocyclic scaffold. The inherent electronic properties of the 1,5-naphthyridine ring, characterized by two electron-withdrawing nitrogen atoms, present distinct hurdles in achieving selective and efficient functionalization.

This document is structured as a dynamic troubleshooting resource. Instead of a static manual, it directly addresses common experimental failures and frequently asked questions in a practical, Q&A format. We will delve into the causality behind these challenges and provide field-proven strategies to overcome them.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter at the bench. Each answer explains the underlying chemical principles and provides actionable steps for remediation.

Question 1: My electrophilic aromatic substitution (e.g., bromination, nitration) on the parent 1,5-naphthyridine ring is failing or giving very low yields. Why is this happening and what can I do?

Answer:

This is a frequently encountered issue rooted in the fundamental electronic nature of the 1,5-naphthyridine system. The two nitrogen atoms exert a powerful electron-withdrawing and deactivating effect on the ring, making it significantly less nucleophilic than benzene or even pyridine.[1] Consequently, it is highly resistant to classical electrophilic aromatic substitution (SEAr).

Root Cause Analysis:

  • Electronic Deactivation: The pyridine-like nitrogen atoms inductively withdraw electron density and their lone pairs are part of the aromatic system, making the ring "electron-poor." This disfavors attack by electrophiles, which are seeking electron-rich centers.

  • Protonation under Acidic Conditions: Many SEAr reactions (like nitration using H₂SO₄/HNO₃) are conducted in strong acid. Under these conditions, the basic nitrogen atoms are protonated, which further increases the electron-deficient character of the ring, essentially shutting down reactivity.

Troubleshooting Strategies:

  • Force the Conditions (with caution): While often inefficient, forcing the reaction conditions with stronger reagents or higher temperatures can sometimes yield the desired product. For example, direct bromination may require oleum as a solvent. However, this approach often leads to decomposition and should be considered a last resort.[1]

  • Leverage N-Oxide Chemistry: This is a classic and highly effective strategy. Oxidation of one or both nitrogen atoms to the corresponding N-oxide dramatically alters the ring's electronics.

    • Mechanism of Action: The N-oxide group is a strong activating group for substitution at the positions ortho and para to it (C2, C4, C6, C8). It acts as an electron-donating group through resonance, making these positions more susceptible to electrophilic attack.

    • Practical Steps: Treat the 1,5-naphthyridine with an oxidizing agent like m-CPBA. The resulting N-oxide can then be subjected to electrophilic substitution (e.g., nitration). The N-oxide can be subsequently removed (deoxygenated) using a reducing agent like PCl₃ or PPh₃ to yield the functionalized 1,5-naphthyridine.[2]

  • Consider Radical Pathways: For introducing alkyl or acyl groups, Minisci-type reactions, which proceed via a radical mechanism, are well-suited for electron-deficient heterocycles. Photoredox catalysis has also emerged as a powerful tool for direct C-H functionalization under milder conditions.[2][3]

Question 2: My palladium-catalyzed cross-coupling reaction (Suzuki, Buchwald-Hartwig, etc.) on a halo-1,5-naphthyridine is sluggish, requires high catalyst loading, or fails completely. Is the catalyst being poisoned?

Answer:

Yes, catalyst inhibition or deactivation is the most probable cause. The lone pair of electrons on the ring nitrogen atoms can act as ligands, coordinating strongly to the palladium center.[2] This coordination can saturate the metal's coordination sphere, preventing the necessary steps of the catalytic cycle (e.g., oxidative addition, reductive elimination) from occurring, thereby "poisoning" the catalyst.

Troubleshooting Strategies:

  • Ligand Selection is Critical: The choice of ancillary ligand is paramount to success. Bulky, electron-rich phosphine ligands are often required to outcompete the naphthyridine nitrogen for coordination to the palladium center and to promote the reductive elimination step.

    • For Suzuki Couplings: SPhos, XPhos, or RuPhos are excellent starting points.

    • For Buchwald-Hartwig Aminations: Josiphos-type ligands or Xantphos can be very effective.[2]

  • Optimize the Base and Solvent: The choice of base can significantly impact the reaction. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like alkoxides, which can lead to side reactions. Anhydrous, polar aprotic solvents like dioxane, DMF, or toluene are typically used.

  • Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading (e.g., from 1-2 mol% to 5-10 mol%) can sometimes overcome partial deactivation to provide the product in acceptable yields for discovery chemistry applications.

  • Consider Pre-catalyst Choice: Use modern, well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) which are designed for stability and efficient generation of the active catalytic species.

Reaction TypeRecommended CatalystRecommended LigandRecommended BaseTypical Solvent
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosK₂CO₃ or K₃PO₄Dioxane/H₂O
Buchwald-Hartwig Amination Pd₂(dba)₃Xantphos or BINAPCs₂CO₃ or NaOtBuToluene or Dioxane
Sonogashira Pd(PPh₃)₂Cl₂(none required)iPr₂NEtTHF or DMF
Heck Pd(OAc)₂PPh₃ or P(o-tol)₃Et₃N or K₂CO₃DMF or Acetonitrile
Question 3: I am attempting a Nucleophilic Aromatic Substitution (SNAr) on a 2-halo-1,5-naphthyridine, but the reaction is not proceeding. I thought the ring was electron-poor?

Answer:

You are correct; the electron-deficient nature of the ring is precisely what enables SNAr reactions. However, several factors must be aligned for the reaction to be successful. The issue likely lies with the leaving group ability, the nucleophile strength, or the reaction conditions.

Root Cause Analysis:

  • Leaving Group Ability: The rate of SNAr is highly dependent on the leaving group. The general trend is F > Cl > Br > I. While this is counterintuitive based on acidity, the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.

  • Activation of the Position: SNAr reactions are most facile at positions that are ortho or para to the ring nitrogens (C2, C4, C6, C8). These positions are electronically activated towards nucleophilic attack, as the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom.[4][5]

  • Nucleophile Strength: The reaction requires a sufficiently strong nucleophile to attack the electron-poor ring. Weak nucleophiles may require harsh conditions.

Troubleshooting Strategies:

  • Increase Temperature: SNAr reactions often require elevated temperatures (80-150 °C) to proceed at a reasonable rate. The use of a sealed tube or microwave reactor can be highly effective for safely reaching the required temperatures and dramatically reducing reaction times.[2]

  • Use a Stronger Nucleophile or Base: If using an alcohol or amine nucleophile, adding a strong, non-nucleophilic base (e.g., NaH, KHMDS) to deprotonate it in situ will significantly increase its nucleophilicity.

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they can solvate the cation of the nucleophile salt but do not solvate the anion, leaving it "naked" and more reactive.

  • Change the Leaving Group: If you are starting from a bromo- or iodo-substituted naphthyridine and the reaction is failing, consider if a chloro- or even fluoro- derivative could be synthesized and used instead, as they are often more reactive in SNAr.

G start S(N)Ar Reaction Failed check_temp Was temperature >100°C? start->check_temp increase_temp Increase temperature. Consider microwave heating. check_temp->increase_temp No check_base Is the nucleophile strong enough? check_temp->check_base Yes success Problem Solved increase_temp->success add_base Add strong base (e.g., NaH) to deprotonate Nu-H. check_base->add_base No check_solvent Is solvent polar aprotic (DMSO, DMF)? check_base->check_solvent Yes add_base->success change_solvent Switch to DMSO or DMF. check_solvent->change_solvent No check_lg Is the leaving group (LG) optimal? (F > Cl > Br) check_solvent->check_lg Yes change_solvent->success re_synthesize Re-synthesize substrate with a better LG (Cl or F). check_lg->re_synthesize No re_synthesize->success

Caption: A decision tree for troubleshooting SNAr reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the unsubstituted 1,5-naphthyridine ring for functionalization?

The reactivity is highly dependent on the type of reaction. The two pyridine rings influence each other, leading to a distinct reactivity pattern.

  • For Electrophilic Attack (SEAr): The C3 and C7 positions are the least deactivated and are analogous to the β-position of pyridine. These are the preferred sites for electrophilic substitution, although harsh conditions are still required.[1]

  • For Nucleophilic Attack (SNAr): The C2, C4, C6, and C8 positions are the most electron-deficient and are analogous to the α and γ positions of pyridine. These positions readily undergo nucleophilic substitution, provided a suitable leaving group is present.[2]

  • For Deprotonation/Metalation: The C4 and C8 positions are the most acidic due to their proximity to two nitrogen atoms, making them preferred sites for directed ortho-metalation (DoM) if a directing group is present, or direct deprotonation with strong bases.

Caption: Relative reactivity of positions on the 1,5-naphthyridine core.

Q2: How can I achieve functionalization at the C4/C8 positions if they don't have a leaving group?

Direct C-H functionalization at the C4 and C8 positions is an excellent modern strategy.

  • Direct Deprotonation-Electrophile Quench: Due to the acidity of the C4/C8 protons, strong bases like LDA or TMP-bases can selectively deprotonate these positions. The resulting anion can then be quenched with a variety of electrophiles (e.g., iodine, aldehydes, alkyl halides).[2]

  • Minisci Reaction: As mentioned earlier, radical Minisci-type reactions show a strong preference for the C2, C4, and C6 positions of N-heterocycles, providing a direct method for alkylation or acylation without pre-functionalization.

  • Transition Metal-Catalyzed C-H Activation: While still a developing area for this specific scaffold, directed C-H activation is a powerful tool. A directing group could be installed on a pre-functionalized ring (e.g., at C3) to direct a metal catalyst to activate the C4-H bond.

Section 3: Key Experimental Protocols

These protocols are provided as validated starting points. Optimization for your specific substrate will likely be necessary.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling on 2-Chloro-1,5-naphthyridine

This protocol describes the coupling of a generic arylboronic acid with 2-chloro-1,5-naphthyridine.

Materials:

  • 2-Chloro-1,5-naphthyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂ - 0.02 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos - 0.04 eq)

  • Potassium Carbonate (K₂CO₃ - 3.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-chloro-1,5-naphthyridine, the arylboronic acid, and K₂CO₃.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of dioxane. Allow this solution to stir for 5-10 minutes to pre-form the catalyst.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add 1,4-dioxane and water to the reaction flask to create a 4:1 dioxane:water solvent mixture (concentration ~0.1 M with respect to the starting halide).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Combine solids: 2-Cl-Naphthyridine Arylboronic acid K2CO3 setup2 Prepare catalyst: Pd(OAc)2 + SPhos in Dioxane combine Combine all reagents in Dioxane/Water setup2->combine heat Heat to 100°C (4-16h) combine->heat monitor Monitor by TLC / LC-MS heat->monitor workup Aqueous Workup (EtOAc/Water) monitor->workup dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Pure Product

Caption: General workflow for synthesis and purification.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

  • Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

  • MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Jiang, Z., et al. (2021). Tunable C–H functionalization and dearomatization enabled by an organic photocatalyst. Nature Communications. [Link]

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Al-dujaili, A. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]

  • Berhault, A., et al. (2022). Synthesis and Reactivity of 1,4-Ethano-1,5-Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. ResearchGate. [Link]

  • PHARMD GURU. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. PHARMD GURU. [Link]

  • ResearchGate. (n.d.). Metal catalyzed cyanation of 1,5-naphthyridines. ResearchGate. [Link]

  • MDPI. (n.d.). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. MDPI. [Link]

  • Semantic Scholar. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Semantic Scholar. [Link]

  • MDPI Books. (2021). Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. [Link]

  • Powers, I. G., & Uy, G. W. (2016). Advances in Photocatalysis: A Microreview of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations. NIH Public Access. [Link]

  • Bej, A., & Ghosh, K. (2021). Insight into functionalized-macrocycles-guided supramolecular photocatalysis. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Transition Metal-Catalyzed Couplings in Process Chemistry: Case Studies from the Pharmaceutical Industry. ResearchGate. [Link]

  • ADDI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ADDI. [Link]

  • MDPI. (2023). Synthesis of Novel Benzo[b][2][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. [Link]

Sources

Optimization

Technical Support Center: Regioselectivity in 1,5-Naphthyridine Synthesis

Welcome to the Technical Support Center for the synthesis of 1,5-naphthyridines. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize the regios...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,5-naphthyridines. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize the regioselectivity of their synthetic routes. The 1,5-naphthyridine core is a privileged scaffold in drug discovery, and controlling the orientation of substituents is paramount for achieving desired pharmacological activity.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of this important heterocyclic motif, with a particular focus on the widely used Friedländer annulation.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you may encounter in the laboratory when synthesizing substituted 1,5-naphthyridines.

Problem 1: My Friedländer reaction with a 3-aminopyridine derivative and an unsymmetrical ketone is producing a mixture of two regioisomers. How can I control the outcome?

Answer:

This is the most common challenge in the Friedländer synthesis of substituted 1,5-naphthyridines. The reaction proceeds via the condensation of a 3-aminopyridine bearing a carbonyl group at the 2- or 4-position with a ketone that has two different enolizable α-carbons. This leads to two possible cyclization pathways and, consequently, a mixture of regioisomeric products.

The key to controlling the regioselectivity lies in understanding and manipulating the formation of the key enamine or enolate intermediate from the unsymmetrical ketone. You can steer the reaction towards the desired isomer by carefully selecting the catalyst and optimizing the reaction conditions.

Root Causes and Solutions:

  • Cause A: Use of Standard Acid or Base Catalysis (e.g., KOH, H₂SO₄)

    • Explanation: Traditional acid or base catalysts often promote the formation of the more substituted, thermodynamically stable enolate/enamine. This typically leads to the formation of the more substituted, branched 1,5-naphthyridine isomer and can result in poor selectivity.

    • Solution 1: Employ a Sterically Hindered Amine Catalyst. The use of a cyclic secondary amine catalyst, such as pyrrolidine or, more effectively, a bicyclic derivative like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), can dramatically improve regioselectivity.[1][2][3] These catalysts favor the formation of the less substituted (kinetic) enamine intermediate. This kinetic control directs the reaction to produce the less-branched, 2-substituted 1,5-naphthyridine as the major product.[1][3][4]

    • Solution 2: Optimize Reaction Temperature. Temperature plays a crucial role. Higher temperatures tend to favor the thermodynamic product, while carefully controlled, lower temperatures can sometimes improve kinetic selectivity. However, with amine catalysts like TABO, it has been observed that higher temperatures can positively influence regioselectivity.[4][5]

  • Cause B: Reaction Kinetics and Substrate Concentration

    • Explanation: A high concentration of the unsymmetrical ketone can lead to equilibration between the kinetic and thermodynamic enamines, eroding the regioselectivity.

    • Solution: Slow Addition of the Ketone. To maintain a low concentration of the ketone and favor the kinetic pathway, add the unsymmetrical ketone slowly to the reaction mixture containing the 3-aminopyridine derivative and the amine catalyst. This simple procedural change can significantly increase the ratio of the desired linear isomer.[4][5]

Below is a diagram illustrating the choice between thermodynamic and kinetic control in the Friedländer annulation.

G cluster_0 Reaction Start cluster_1 Catalyst Choice & Intermediate Formation cluster_2 Product Outcome 3-Aminopyridine 3-Aminopyridine Reaction_Mixture Reaction Mixture 3-Aminopyridine->Reaction_Mixture Unsymmetrical_Ketone Unsymmetrical Ketone (e.g., 2-Butanone) Unsymmetrical_Ketone->Reaction_Mixture KOH_or_Acid Standard Base/Acid (e.g., KOH, H₂SO₄) Reaction_Mixture->KOH_or_Acid Amine_Catalyst Hindered Amine Catalyst (e.g., Pyrrolidine, TABO) Reaction_Mixture->Amine_Catalyst Thermodynamic_Enamine Thermodynamic Enamine (More Substituted) KOH_or_Acid->Thermodynamic_Enamine Favors Kinetic_Enamine Kinetic Enamine (Less Substituted) Amine_Catalyst->Kinetic_Enamine Favors Branched_Isomer Branched Isomer (e.g., 2,3-disubstituted) Thermodynamic_Enamine->Branched_Isomer Leads to Linear_Isomer Linear Isomer (e.g., 2-substituted) Kinetic_Enamine->Linear_Isomer Leads to

Caption: Catalyst choice dictates the enamine intermediate and the final regioisomeric product.
Problem 2: I am still getting a mixture of regioisomers even after using an amine catalyst. How can I improve the separation?

Answer:

Even under optimized conditions, minor amounts of the undesired regioisomer can form. Separating these isomers can be challenging due to their similar polarities.

Solutions:

  • Chromatography Optimization:

    • Solid Phase: Standard silica gel is the first choice. If co-elution occurs, consider using a different stationary phase like alumina (which can be acidic, basic, or neutral) or reverse-phase silica (C18).[6]

    • Solvent System: Systematically screen different solvent systems. A mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a common starting point. Adding a small amount of a third solvent, such as methanol or a few drops of an acid (acetic acid) or base (triethylamine), can sometimes dramatically improve separation.[6]

    • Technique: Use a long chromatography column with a fine mesh silica gel (e.g., 230-400 mesh) to maximize theoretical plates and improve resolution. Flash chromatography with a gradient elution can be more effective than isocratic elution.[6]

  • Recrystallization: If the product mixture is solid, fractional recrystallization can be an effective purification method, especially on a larger scale. Experiment with different solvents and solvent mixtures to find a system where one isomer is significantly less soluble than the other.

  • Derivatization: In some cases, it may be possible to selectively react one isomer with a reagent to form a derivative that has very different physical properties, allowing for easy separation. The protecting group or auxiliary can then be removed in a subsequent step.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for amine catalysts favoring the kinetic enamine?

A1: The reaction of a ketone with a secondary amine catalyst (like pyrrolidine) forms an enamine intermediate. For an unsymmetrical ketone, there are two possible enamines: the thermodynamic (more substituted) and the kinetic (less substituted). Sterically hindered amine catalysts preferentially attack the less sterically hindered α-proton of the ketone, leading to the rapid formation of the kinetic enamine. This enamine then reacts with the 3-aminopyridine aldehyde/ketone in the rate-determining step, locking in the regiochemistry before the enamine has a chance to equilibrate to the more stable thermodynamic form.[1][3]

Q2: How do substituents on the starting 3-aminopyridine ring affect the reaction?

A2: Substituents on the 3-aminopyridine precursor can influence the reaction in two main ways:

  • Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring increase the nucleophilicity of the amino group, which can accelerate the initial condensation step. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity and may require more forcing reaction conditions. The electronic nature of the substituents can also influence the electrophilicity of the carbonyl group involved in the cyclization.

  • Steric Effects: A bulky substituent adjacent to the amino group or the carbonyl group can sterically hinder the approach of the ketone, potentially slowing down the reaction or influencing the conformational preference of the intermediates, which could have a subtle effect on regioselectivity.

Q3: Are there alternatives to the Friedländer reaction for controlling regioselectivity?

A3: Yes, while the Friedländer reaction is very common, other methods can provide excellent regiocontrol. For example, multi-step sequences that build one ring first and then construct the second ring in a controlled manner can offer unambiguous regioselectivity. Strategies involving directed ortho-metalation or palladium-catalyzed cross-coupling reactions to install substituents at specific positions before the final cyclization are also powerful approaches.[5] However, these methods often involve more synthetic steps compared to the convergent nature of the Friedländer annulation.

Q4: Can I use acid catalysis to achieve the opposite (thermodynamic) regioselectivity if that is the desired product?

A4: Yes, traditional acid catalysis (e.g., with p-toluenesulfonic acid or a Lewis acid like ZnCl₂) or strong base catalysis (e.g., KOH, NaOEt) typically favors the formation of the more stable, thermodynamically preferred enolate/enamine.[2][7] This will generally lead to the more substituted, branched 1,5-naphthyridine isomer. Therefore, by choosing between a hindered amine catalyst and a traditional acid/base catalyst, you can often selectively favor one regioisomeric product over the other.

Data Summary & Protocols

Table 1: Effect of Catalyst on the Regioselectivity of the Friedländer Annulation

The following data, adapted from the synthesis of 1,8-naphthyridines, illustrates the powerful effect of amine catalysts on directing the reaction toward the linear, 2-substituted product.[4][5] A similar trend is expected for the synthesis of 1,5-naphthyridines.

CatalystTemperature (°C)Ratio of Regioisomers (Linear : Branched)
Pyrrolidine10090:10
Piperidine10084:16
TABO *100 96:4
Potassium hydroxide (KOH)100Favors Branched Isomer

*TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

Experimental Protocol: Regioselective Synthesis of a 2-Substituted-1,5-Naphthyridine

This protocol is adapted from a highly regioselective method for 1,8-naphthyridine synthesis and is applicable to 1,5-naphthyridine precursors.[4][5]

Materials:

  • 3-Amino-4-formylpyridine (or related ketone) (1.0 equiv)

  • Unsymmetrical methyl ketone (e.g., 2-butanone) (1.5 equiv)

  • 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) (0.2 equiv)

  • Toluene (or another suitable high-boiling solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, add the 3-amino-4-formylpyridine and TABO.

  • Add toluene to the flask to create a stirrable slurry.

  • Heat the reaction mixture to reflux (approx. 110 °C).

  • Using the addition funnel, add the unsymmetrical methyl ketone dropwise to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient, to isolate the desired 2-substituted-1,5-naphthyridine regioisomer.

Workflow & Decision Making

The following diagram outlines a general workflow for troubleshooting and optimizing the regioselectivity of your 1,5-naphthyridine synthesis.

Caption: A decision-making workflow for optimizing regioselectivity in 1,5-naphthyridine synthesis.

References

  • BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Friedländer Synthesis. BenchChem.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. Available at: [Link]

  • Fuertes, M. A., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]

  • Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. organic-chemistry.org. Available at: [Link]

  • ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses.
  • Wikipedia. (2023). Friedländer synthesis. Wikipedia. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine. BenchChem.
  • PubMed. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparing the bioactivity of 1,5-naphthyridine isomers

An In-Depth Comparative Guide to the Bioactivity of 1,5-Naphthyridine Derivatives Authored by a Senior Application Scientist The 1,5-naphthyridine scaffold, a privileged heterocyclic motif, stands as a cornerstone in med...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Bioactivity of 1,5-Naphthyridine Derivatives

Authored by a Senior Application Scientist

The 1,5-naphthyridine scaffold, a privileged heterocyclic motif, stands as a cornerstone in medicinal chemistry. Its rigid, planar structure and the strategic placement of its two nitrogen atoms offer a unique framework for designing potent and selective therapeutic agents.[1] This guide provides an in-depth comparison of the bioactivity of 1,5-naphthyridine derivatives, moving beyond a simple catalog of activities to explore the causal relationships between molecular structure and biological function. We will dissect key therapeutic areas, present supporting quantitative data, and provide detailed experimental protocols to empower researchers in the field of drug discovery.

The Strategic Importance of the 1,5-Naphthyridine Core

Unlike its more famous cousin, the 1,8-naphthyridine isomer found in nalidixic acid, the 1,5-naphthyridine system offers a distinct electronic and steric profile.[2][3] The arrangement of nitrogen atoms influences the molecule's hydrogen bonding capacity, metal chelation properties, and overall geometry, which are critical for specific and high-affinity interactions with biological targets. The true therapeutic potential is unlocked not by the core alone, but by the strategic placement of various functional groups on the ring system. This guide will compare these "isomers of substitution" to elucidate the structure-activity relationships (SAR) that govern their bioactivity.

Anticancer Activity: Targeting the Machinery of Cell Division

A significant body of research has focused on 1,5-naphthyridine derivatives as potent anticancer agents.[4] Their primary mechanism often involves the inhibition of topoisomerases, enzymes essential for managing DNA topology during replication and transcription.[5] By stabilizing the transient DNA-enzyme complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in rapidly dividing cancer cells.

Mechanism of Action: Topoisomerase I Inhibition

Many phenyl- and indeno-1,5-naphthyridine derivatives have been identified as potent Topoisomerase I (Top1) inhibitors.[5] The planar 1,5-naphthyridine core intercalates into the DNA strand at the site of enzyme action, while specific substituents interact with the enzyme or the DNA backbone to stabilize the cleavable complex. This prevents the re-ligation of the DNA strand, causing an accumulation of single-strand breaks.

Diagram: Mechanism of Topoisomerase I Inhibition by 1,5-Naphthyridine Derivatives

TopoI_Inhibition cluster_0 Normal Top1 Catalytic Cycle cluster_1 Inhibition by 1,5-Naphthyridine Derivative DNA Supercoiled DNA Cleavage Top1 Cleavage & DNA Relaxation DNA->Cleavage Binding Religation DNA Re-ligation Cleavage->Religation Rotation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Dissociation Naphthyridine 1,5-Naphthyridine Derivative Stabilized_Complex Stabilized Top1-DNA Cleavable Complex Naphthyridine->Stabilized_Complex Intercalation & Stabilization DNA_Breaks DNA Strand Breaks & Apoptosis Stabilized_Complex->DNA_Breaks Replication Collision Cleavage_Inhibited Top1 Cleavage Cleavage_Inhibited->Stabilized_Complex

Caption: Inhibition of the Topoisomerase I (Top1) catalytic cycle by 1,5-naphthyridine derivatives.

Comparative Cytotoxicity Data

The cytotoxic potential of 1,5-naphthyridine derivatives is highly dependent on the nature and position of substituents. The following table summarizes the activity of representative compounds against various human cancer cell lines.

Compound IDSubstituentsCancer Cell LineIC₅₀ (µM)Reference
Compound A 2-Naphthyl, C1-NH, C4-carbonylLeukemia (HL-60)0.1[4]
Compound B 2-Naphthyl, C1-NH, C4-carbonylCervical (HeLa)0.7[4]
Compound C 2-Naphthyl, C1-NH, C4-carbonylProstate (PC-3)5.1[4]
Compound D Phenyl-substitutedColon (COLO 205)Varies[5]

Analysis of Structure-Activity Relationship (SAR):

  • C1 and C4 Positions: 3D-QSAR modeling has revealed that a C-1 NH group and a C-4 carbonyl group are critical for potent cytotoxicity across multiple cell lines.[6] These groups likely participate in essential hydrogen bonding interactions within the Topoisomerase-DNA complex.

  • C2 Position: The presence of a bulky aromatic ring, such as a naphthyl group at the C-2 position, is strongly correlated with increased cytotoxic activity.[4][6] This moiety enhances the intercalating ability of the molecule.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a reliable method for assessing the in vitro cytotoxicity of 1,5-naphthyridine derivatives against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HeLa, HL-60)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 1,5-Naphthyridine test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A New Front Against Bacterial Resistance

While the 1,8-naphthyridine scaffold is the historical foundation for quinolone antibiotics, derivatives of the 1,5-isomer also exhibit potent and broad-spectrum antibacterial activity.[7] These compounds often target the same bacterial enzymes—DNA gyrase and topoisomerase IV—but may bind to different sites, offering a potential solution to fluoroquinolone resistance.[7]

Comparative Antibacterial Activity Data

The antibacterial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.

Compound ClassSubstituentsBacterial StrainMIC (µg/mL)Reference
Guanidinomethyl Derivative 4-(4-t-butylphenyl)-8-guanidinomethylS. aureus (MSSA)Varies[8]
Guanidinomethyl Derivative 4-(4-t-butylphenyl)-8-guanidinomethylS. aureus (MRSA)Varies[8]
Oxabicyclooctane-linked C2-methoxy, C7-hydroxylGram-positive strainsOptimal Activity[7]
Oxabicyclooctane-linked C2-cyano, C7-halogenGram-negative strainsOptimal Activity[7]

Analysis of Structure-Activity Relationship (SAR):

  • Basic Substituents: For some series, highly basic substituents like guanidinomethyl groups lead to more pronounced antibacterial activity, suggesting that a positive charge at physiological pH is beneficial.[8]

  • Novel Topoisomerase Inhibitors (NBTIs): In a series of oxabicyclooctane-linked NBTIs, SAR studies showed that a narrow range of substitutions is tolerated for optimal activity. An alkoxy or cyano group at C-2 and a halogen or hydroxyl at C-7 were preferred for broad-spectrum activity.[7]

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent.

Diagram: Broth Microdilution Workflow for MIC Determination

MIC_Workflow cluster_workflow Experimental Workflow cluster_controls Essential Controls A 1. Prepare Serial Dilutions of 1,5-Naphthyridine in 96-well plate C 3. Inoculate all wells (except sterility control) with bacterial suspension A->C B 2. Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) B->C D 4. Incubate plate at 37°C for 16-20 hours C->D E 5. Visually inspect for turbidity (bacterial growth) D->E F 6. Determine MIC: Lowest concentration with no visible growth E->F GC Growth Control (Broth + Inoculum) SC Sterility Control (Broth only)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Procedure:

  • Plate Preparation: Add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Add 100 µL of the compound at 2x the highest desired test concentration to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism in the microdilution wells as detected by the unaided eye.

Other Noteworthy Bioactivities

The versatility of the 1,5-naphthyridine scaffold extends to other therapeutic targets, highlighting its value as a template for diverse drug discovery programs.

  • Anti-inflammatory Activity: Canthinone-type alkaloids, which contain a 1,5-naphthyridine core, have demonstrated significant anti-inflammatory properties.[2] For example, canthin-6-one and its derivatives isolated from Ailanthus altissima showed strong inhibitory effects on nitric oxide (NO) production in macrophage cell lines, with IC₅₀ values ranging from 7.73 to 15.09 µM.[9] Other derivatives have been shown to reduce pro-inflammatory mediators like IL-6 and TNF-α.[2]

  • TGF-β Receptor Inhibition: Several 1,5-naphthyridine aminothiazole and pyrazole derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5).[10] Compounds have been developed with IC₅₀ values as low as 4-6 nM in ALK5 autophosphorylation assays, demonstrating high selectivity and potent cellular activity.[1][10] This pathway is implicated in fibrosis and cancer, making these inhibitors highly valuable.

Conclusion and Future Outlook

The 1,5-naphthyridine scaffold is a remarkably versatile platform for the development of bioactive compounds. This guide has demonstrated that strategic substitution around the core ring system allows for the fine-tuning of activity against a range of therapeutic targets, from cancer and bacterial infections to inflammatory diseases. The structure-activity relationships discussed herein underscore the importance of rational design in medicinal chemistry. Future research should continue to explore novel substitutions and fusion of other heterocyclic rings to the 1,5-naphthyridine core to discover next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.

References

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  • Palacios, F., de los Santos, J. M., & Ochoa de Retana, A. M. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]

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  • Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2409-2415. [Link]

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Comparative

A Researcher's Guide to Comparative Kinase Inhibitor Profiling: Evaluating 1-(1,5-Naphthyridin-3-yl)ethanone

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation implicated in a multitude of diseases, most notably cancer.[1][2] The development of small molecule kinas...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation implicated in a multitude of diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the challenge of achieving desired potency and selectivity persists.[3][4] This guide provides a comprehensive framework for the comparative evaluation of novel kinase inhibitors, using the promising, yet under-characterized molecule, 1-(1,5-Naphthyridin-3-yl)ethanone , as a central case study.

While specific experimental data for 1-(1,5-Naphthyridin-3-yl)ethanone is not yet widely published, its naphthyridine core is a well-established scaffold in medicinal chemistry, known to produce potent kinase inhibitors targeting various members of the kinome, such as FGFR, SYK, and c-Met.[5][6][7] This guide will, therefore, serve as a practical blueprint for researchers seeking to characterize this and other novel compounds against established kinase inhibitors. We will objectively compare its hypothetical performance with well-characterized alternatives, supported by established experimental protocols and data interpretation strategies.

I. The Competitors: A Snapshot of Established Kinase Inhibitors

To establish a meaningful comparison, we have selected three well-characterized kinase inhibitors that represent different mechanisms of action and selectivity profiles.

  • Imatinib (Gleevec®): A first-generation, multi-targeted tyrosine kinase inhibitor, Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[2][8] It is a Type II inhibitor, binding to the inactive "DFG-out" conformation of its target kinases, including Bcr-Abl, c-Kit, and PDGFR.[9][10] Its success underscored the potential of targeted therapies, but also highlighted the challenges of acquired resistance and off-target effects.[2]

  • Osimertinib (Tagrisso®): A third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Osimertinib was specifically designed to overcome resistance to earlier generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[11] It forms a covalent bond with a cysteine residue near the ATP-binding site of EGFR, providing high potency and selectivity, particularly against the T790M resistance mutation.[12]

  • Dasatinib (Sprycel®): A second-generation tyrosine kinase inhibitor, Dasatinib is a potent, dual Src/Abl inhibitor with a broader target profile than Imatinib.[2][8] It is a Type I inhibitor, binding to the active "DFG-in" conformation of a wide range of kinases.[9] This multi-targeted approach can be beneficial in certain contexts but also carries the risk of increased off-target toxicities.[8]

II. Head-to-Head Comparison Framework: Key Performance Metrics

A thorough comparison of kinase inhibitors requires a multi-faceted approach, encompassing biochemical potency, selectivity, cellular activity, and mechanism of action. Below, we outline the key experimental parameters and provide hypothetical data for 1-(1,5-Naphthyridin-3-yl)ethanone to illustrate the comparative analysis.

A. Biochemical Potency (IC50): The First Litmus Test

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a compound's potency against its target kinase in a biochemical assay.[1] A lower IC50 value indicates higher potency.

Table 1: Comparative Biochemical Potency (IC50) of Selected Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)
1-(1,5-Naphthyridin-3-yl)ethanone (Hypothetical) Target X 15
ImatinibBcr-Abl250
OsimertinibEGFR (T790M)<1
DasatinibBcr-Abl<1

This table presents hypothetical IC50 data for 1-(1,5-Naphthyridin-3-yl)ethanone for illustrative purposes.

B. Kinome Selectivity: A Window into Off-Target Effects

A crucial aspect of kinase inhibitor development is understanding its selectivity across the human kinome.[1] Broad-spectrum inhibition can lead to undesirable side effects, while highly selective inhibitors may have a more favorable therapeutic window.[2] Kinome profiling is typically performed by screening the compound against a large panel of recombinant kinases.[13]

Table 2: Comparative Kinome Selectivity Profile (% Inhibition at 1 µM)

CompoundTarget XSrcEGFRc-KitPDGFR
1-(1,5-Naphthyridin-3-yl)ethanone (Hypothetical) 95% 20% 15% 10% 5%
Imatinib5%10%5%90%85%
Osimertinib<5%<5%98%<5%<5%
Dasatinib80%95%30%85%75%

This table illustrates a hypothetical selectivity profile for 1-(1,5-Naphthyridin-3-yl)ethanone, suggesting high selectivity for its primary target.

C. Cellular Activity: Bridging the Gap to Physiological Relevance

Biochemical assays, while informative, do not fully recapitulate the complexity of a cellular environment.[14] Cell-based assays are essential to confirm target engagement and assess the compound's effects on downstream signaling pathways.[15][16]

Table 3: Comparative Cellular Activity (EC50) in Target-Expressing Cell Lines

CompoundCell LineOn-Target EC50 (nM)Off-Target Pathway EC50 (µM)
1-(1,5-Naphthyridin-3-yl)ethanone (Hypothetical) Target X-dependent cancer cell line 50 >10
ImatinibK562 (Bcr-Abl+)300Varies
OsimertinibH1975 (EGFR T790M+)10>10
DasatinibK562 (Bcr-Abl+)3Varies

This table demonstrates the translation of biochemical potency to cellular efficacy, with a hypothetical favorable on-target to off-target ratio for 1-(1,5-Naphthyridin-3-yl)ethanone.

III. Experimental Protocols: A Step-by-Step Guide

To ensure scientific rigor and reproducibility, detailed experimental protocols are paramount. Below are representative protocols for key assays in kinase inhibitor profiling.

A. Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[17]

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of the test compound (e.g., 1-(1,5-Naphthyridin-3-yl)ethanone) in kinase buffer.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Convert ADP to ATP: Add Kinase Detection Reagent to convert the generated ADP to ATP.

  • Measure Luminescence: Incubate and then measure the luminescence using a plate reader. The light output is proportional to the ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

B. Cellular Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation status of a downstream substrate of the target kinase in cells, providing a direct readout of the inhibitor's cellular activity.[15]

Protocol:

  • Cell Culture and Treatment: Plate cells that endogenously express the target kinase and treat them with varying concentrations of the inhibitor for a specific duration.

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene). Plot the normalized phosphorylation level against the inhibitor concentration to determine the EC50.

IV. Visualizing Mechanisms and Workflows

Diagrams are invaluable for illustrating complex biological pathways and experimental procedures.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK Downstream Substrate Downstream Substrate RTK->Downstream Substrate Phosphorylation Cellular Response Cellular Response Downstream Substrate->Cellular Response (e.g., Proliferation, Survival) 1-(1,5-Naphthyridin-3-yl)ethanone 1-(1,5-Naphthyridin-3-yl)ethanone 1-(1,5-Naphthyridin-3-yl)ethanone->RTK Inhibition

Caption: A simplified signaling pathway illustrating kinase activation and inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase Assay (IC50) Kinase Assay (IC50) Kinome Profiling Kinome Profiling Kinase Assay (IC50)->Kinome Profiling Phosphorylation Assay (EC50) Phosphorylation Assay (EC50) Kinome Profiling->Phosphorylation Assay (EC50) Validate Hits Cell Proliferation Assay Cell Proliferation Assay Phosphorylation Assay (EC50)->Cell Proliferation Assay

Caption: A typical workflow for kinase inhibitor characterization.

V. Conclusion: A Path Forward for Novel Inhibitors

The comprehensive and comparative evaluation of novel kinase inhibitors is a critical step in the drug discovery pipeline. While 1-(1,5-Naphthyridin-3-yl)ethanone remains a molecule of nascent interest, the framework presented in this guide provides a robust and scientifically rigorous approach to its characterization. By systematically assessing its biochemical potency, kinome-wide selectivity, and cellular activity against well-established benchmarks, researchers can effectively delineate its therapeutic potential and pave the way for its further development. This structured approach, grounded in validated experimental protocols and objective data analysis, is essential for identifying the next generation of transformative kinase-targeted therapies.

References

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Validation

A Comparative Guide to the Structure-Activity Relationship of 1,5-Naphthyridine Analogs

For Researchers, Scientists, and Drug Development Professionals The 1,5-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to the diverse and pote...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities of its derivatives.[1] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 1,5-naphthyridine analogs, with a focus on their anticancer and antibacterial applications. By synthesizing technical data with field-proven insights, this document serves as a comprehensive resource for professionals engaged in drug discovery and development.

Introduction to the 1,5-Naphthyridine Scaffold

1,5-Naphthyridine is a nitrogen-containing heterocyclic compound composed of two fused pyridine rings.[2] This core structure provides a versatile platform for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.[1] The inherent biological activities of 1,5-naphthyridine derivatives have led to their investigation as anticancer, antibacterial, anti-inflammatory, and antimalarial agents.[1][3] This guide will delve into the critical structural modifications that govern the efficacy of these analogs in two major therapeutic areas: oncology and infectious diseases.

Anticancer Activity of 1,5-Naphthyridine Analogs: Targeting Topoisomerase and Kinases

Several 1,5-naphthyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of crucial cellular enzymes like topoisomerase I and various protein kinases.[3]

Structure-Activity Relationship Insights

The anticancer potency of 1,5-naphthyridine analogs is highly dependent on the nature and position of substituents on the core scaffold. Key SAR observations include:

  • Substitution at C-2: The introduction of bulky, lipophilic groups at the C-2 position, such as a naphthyl ring, has been shown to significantly enhance cytotoxic activity against various cancer cell lines.[3]

  • Methylation at C-5, C-6, and C-7: Methyl substitutions at the C-6 and C-7 positions are generally more favorable for anticancer activity than substitution at the C-5 position. Indeed, some compounds with methyl groups at both the C-5 and C-7 positions, or with no substitutions in this region, exhibit substantially reduced activity.[3]

  • Fused Ring Systems: The fusion of additional rings to the 1,5-naphthyridine core, such as in indeno-1,5-naphthyridine derivatives, can lead to potent topoisomerase I inhibitors.[4]

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of a series of 1,5-naphthyridine derivatives against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDSubstituent at C-2Substituents at C-5, C-6, C-7HeLa IC50 (µM)HL-60 IC50 (µM)PC-3 IC50 (µM)
1 3',4'-dimethoxyphenylH>100102.9124.6
6 3',4'-dimethoxyphenyl5-CH3172.865.289.3
7 2',4'-dimethoxyphenyl5-CH389.745.367.2
14 Naphthyl5-CH32.61.52.7
15 Naphthyl6-CH32.30.811.4
16 Naphthyl7-CH30.70.15.1
Colchicine (Reference Drug)3.21.94.5

Data sourced from a study on the cytotoxicity of naphthyridine derivatives.[3]

Key Molecular Target: Topoisomerase I

Many potent anticancer 1,5-naphthyridine analogs exert their effect by inhibiting topoisomerase I, an enzyme critical for DNA replication and repair.[3] These compounds stabilize the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and ultimately, apoptosis.

Experimental Protocol: Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This protocol outlines a standard method to assess the inhibition of topoisomerase I activity.

Materials:

  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer

  • Test compounds (1,5-naphthyridine analogs)

  • Stop Buffer/Gel Loading Dye

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing the 10x assay buffer, supercoiled plasmid DNA, and sterile distilled water to the desired final volume.

  • Compound Addition: Add the 1,5-naphthyridine analog at various concentrations to the reaction tubes. Include a no-drug control and a no-enzyme control.

  • Enzyme Addition: Initiate the reaction by adding human topoisomerase I to each tube (except the no-enzyme control).

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop buffer/gel loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis in TAE or TBE buffer.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: The inhibition of topoisomerase I is determined by the reduction in the amount of relaxed DNA compared to the no-drug control.

Logical Relationship: Anticancer SAR of 1,5-Naphthyridines

SAR_Anticancer cluster_scaffold 1,5-Naphthyridine Core cluster_substitutions Key Substitutions cluster_activity Biological Outcome core Core Scaffold C2 C-2 Position (Bulky, Lipophilic Groups) core->C2 Modification at C567 C-5, C-6, C-7 Positions (Methyl Groups) core->C567 Modification at fused Fused Rings (e.g., Indeno) core->fused Modification by activity Increased Anticancer Activity (Lower IC50) C2->activity Enhances C567->activity Enhances (esp. C6/C7) fused->activity Enhances

Caption: Key structural modifications on the 1,5-naphthyridine core that enhance anticancer activity.

Antibacterial Activity of 1,5-Naphthyridine Analogs: Targeting Bacterial Topoisomerases

1,5-Naphthyridine derivatives have also emerged as a promising class of antibacterial agents, particularly as novel bacterial topoisomerase inhibitors (NBTIs). These compounds target bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and survival.[5]

Structure-Activity Relationship Insights

The antibacterial spectrum and potency of 1,5-naphthyridine analogs are dictated by specific substitutions:

  • Substitutions at C-2 and C-7: A narrow range of substitutions at the C-2 and C-7 positions is tolerated for optimal antibacterial activity. An alkoxy group (e.g., methoxy) or a cyano group at C-2, and a halogen or hydroxyl group at C-7, are generally preferred.[5]

  • Other Positions: Substitutions at other carbon atoms on the 1,5-naphthyridine ring often have a detrimental effect on antibacterial activity.[5]

  • Oxabicyclooctane Linker: The linkage of an oxabicyclooctane moiety to the 1,5-naphthyridine core has been a successful strategy in developing broad-spectrum NBTIs.[6]

Comparative Antibacterial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of 1,5-naphthyridine derivatives against representative Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Compound IDSubstituent at C-2Substituent at C-7S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
18 GuanidinomethylH832
NBT-1 MethoxyFluoro0.062
NBT-2 CyanoHydroxyl0.124
Ciprofloxacin (Reference Drug)0.250.015

Note: Data for compounds 18, NBT-1, and NBT-2 are representative values based on published SAR studies.[5][7]

Key Molecular Target: Bacterial Topoisomerase IV

Bacterial topoisomerase IV is a primary target for many antibacterial 1,5-naphthyridine analogs. Inhibition of this enzyme leads to the accumulation of catenated daughter chromosomes, preventing bacterial cell division.

Experimental Protocol: Bacterial Topoisomerase IV Decatenation Assay

This protocol describes a method to evaluate the inhibitory effect of compounds on the decatenation activity of bacterial topoisomerase IV.

Materials:

  • Bacterial Topoisomerase IV (e.g., from E. coli)

  • Kinetoplast DNA (kDNA - a network of interlocked DNA minicircles)

  • 5x Topoisomerase IV Assay Buffer

  • ATP

  • Test compounds (1,5-naphthyridine analogs)

  • Stop Buffer/Gel Loading Dye

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing the 5x assay buffer, kDNA, ATP, and sterile distilled water.

  • Compound Addition: Add the 1,5-naphthyridine analog at various concentrations. Include a no-drug control and a no-enzyme control.

  • Enzyme Addition: Start the reaction by adding bacterial topoisomerase IV.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction with the stop buffer/gel loading dye.

  • Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.

  • Visualization: Stain the gel and visualize the DNA under UV light.

  • Analysis: Inhibition of topoisomerase IV is indicated by a decrease in the amount of decatenated DNA minicircles compared to the no-drug control.

Experimental Workflow: Topoisomerase IV Decatenation Assay

TopoIV_Workflow start Start prep_mix Prepare Reaction Mix (Buffer, kDNA, ATP) start->prep_mix add_comp Add 1,5-Naphthyridine Analog prep_mix->add_comp add_enz Add Topoisomerase IV add_comp->add_enz incubate Incubate at 37°C add_enz->incubate stop_rxn Stop Reaction incubate->stop_rxn gel Agarose Gel Electrophoresis stop_rxn->gel visualize Visualize and Analyze Results gel->visualize end End visualize->end

Caption: Workflow for assessing the inhibition of bacterial topoisomerase IV.

Synthesis of 1,5-Naphthyridine Analogs: The Gould-Jacobs Reaction

A cornerstone in the synthesis of the 1,5-naphthyridine scaffold is the Gould-Jacobs reaction.[1][8] This versatile method involves the condensation of a 3-aminopyridine with a malonic acid derivative, followed by a thermal cyclization.[1]

Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

This protocol outlines a typical Gould-Jacobs reaction for the preparation of a key 1,5-naphthyridine intermediate.

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated. This initial step forms the corresponding anilinomethylenemalonate intermediate.

  • Cyclization: The intermediate from the previous step is added to high-boiling diphenyl ether and heated to approximately 250 °C. This thermal cyclization results in the formation of ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.

  • Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Hydrolysis and Decarboxylation (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide, followed by acidification. Subsequent heating can lead to decarboxylation to yield 4-hydroxy-1,5-naphthyridine.

Reaction Scheme: Gould-Jacobs Synthesis of a 1,5-Naphthyridine

Gould_Jacobs cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product reactant1 3-Aminopyridine step1 Condensation (Heat) reactant1->step1 reactant2 Diethyl Ethoxymethylenemalonate reactant2->step1 step2 Thermal Cyclization (~250°C in Diphenyl Ether) step1->step2 Intermediate product Ethyl 4-oxo-1,4-dihydro- 1,5-naphthyridine-3-carboxylate step2->product

Caption: The Gould-Jacobs reaction for the synthesis of a 1,5-naphthyridine derivative.

Conclusion

The 1,5-naphthyridine scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The synthetic accessibility of this core, coupled with the potent and diverse biological activities of its derivatives, makes it an attractive platform for medicinal chemistry campaigns. Future research in this area should focus on expanding the chemical space through the synthesis and evaluation of a broader range of derivatives to establish more robust structure-activity relationships and to identify lead compounds with improved efficacy and safety profiles.

References

  • Singh, S. B., et al. (2015). Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5). Bioorganic & Medicinal Chemistry Letters, 25(17), 3630-3635. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. [Link]

  • Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(12), 2409-2415. [Link]

  • Kim, J. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5325-5334. [Link]

  • Wikipedia. (n.d.). Naphthyridine. [Link]

  • Haydon, D. J., et al. (2013). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 23(17), 4968-4974. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Decatenation Assay. [Link]

  • Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]

  • Massagué, J. (2012). TGFβ signalling in context. Nature Reviews Molecular Cell Biology, 13(10), 616-630. [Link]

  • Alonso, C., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of 1,5-Naphthyridine Inhibitors

This guide provides a comprehensive, technically-grounded framework for conducting and evaluating molecular docking studies of 1,5-naphthyridine inhibitors. It is designed for researchers in drug discovery and computatio...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for conducting and evaluating molecular docking studies of 1,5-naphthyridine inhibitors. It is designed for researchers in drug discovery and computational chemistry, emphasizing scientific integrity, reproducibility, and a deep understanding of the methodological choices involved. We will move beyond a simple "how-to" and delve into the causality behind creating a robust and self-validating docking workflow.

The Scientific Premise: Why 1,5-Naphthyridines and Why Docking?

The 1,5-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry. Its rigid, planar nature and hydrogen bonding capabilities make it an excellent core for designing inhibitors against a variety of protein targets. Derivatives have shown potent inhibitory activity against key enzymes implicated in cancer and microbial infections, such as TGF-β type I receptor (ALK5), topoisomerase I, PI3Kα, and bacterial DNA gyrase[1][2][3].

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a 1,5-naphthyridine inhibitor) to a second (a receptor, typically a protein)[4][5]. When executed correctly, docking can rapidly screen large libraries of compounds, prioritize candidates for synthesis, and provide structural hypotheses for mechanism of action, thereby accelerating the drug discovery pipeline[4][6].

The core objective of any docking study is to generate biologically relevant and reproducible results[5][6]. This guide establishes a workflow designed to achieve that goal.

The Self-Validating Docking Workflow: A Three-Pillar Approach

A trustworthy docking protocol is a self-validating one. Before screening unknown compounds, the protocol's ability to reproduce known experimental results must be rigorously confirmed. This principle is the foundation of our workflow.

G cluster_prep Pillar 1: Preparation cluster_val Pillar 2: Validation cluster_prod Pillar 3: Production & Analysis P1 Target Selection & Preparation (PDB) V1 Protocol Validation: Re-docking of Co-crystallized Ligand P1->V1 Provides Receptor P2 Ligand Set Preparation (Actives & Decoys) V2 Screening Validation: Enrichment Factor Calculation P2->V2 Provides Ligands V1->V2 Confirms Pose Prediction S1 Virtual Screening of 1,5-Naphthyridine Library V2->S1 Validates Screening Power A1 Pose Analysis & Interaction Mapping S1->A1 Generates Poses A2 Binding Energy Refinement (MM/GBSA or MM/PBSA) A1->A2 Prioritizes for Refinement G cluster_0 Docking Protocol Validation Start Start: Prepared Receptor & Native Ligand DefineBox Define Grid Box (Center on native ligand) Start->DefineBox Dock Re-dock Native Ligand (e.g., AutoDock Vina) DefineBox->Dock CalculateRMSD Calculate RMSD (Docked vs. Crystal Pose) Dock->CalculateRMSD Decision RMSD < 2.0 Å? CalculateRMSD->Decision Success PASS: Protocol Validated for Pose Prediction Decision->Success Yes Fail FAIL: Adjust Parameters (Box size, exhaustiveness) Decision->Fail No Fail->DefineBox Iterate

Sources

Validation

Validation of 1-(1,5-Naphthyridin-3-yl)ethanone as a Specific Kinase Inhibitor: A Comparative Guide

In the landscape of drug discovery, the validation of a small molecule inhibitor's specificity and mechanism of action is a critical step. This guide provides a comprehensive framework for the validation of 1-(1,5-Naphth...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the validation of a small molecule inhibitor's specificity and mechanism of action is a critical step. This guide provides a comprehensive framework for the validation of 1-(1,5-Naphthyridin-3-yl)ethanone, a novel compound with a naphthyridine scaffold, a chemical moiety present in several known kinase inhibitors.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis with established kinase inhibitors and detailing the experimental methodologies required for robust validation.

Introduction: The Rationale for Specific Kinase Inhibitors

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[5] Consequently, protein kinase inhibitors have become a major class of therapeutic agents.[6] However, the high degree of homology within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[7] Off-target effects of non-selective inhibitors can lead to toxicity and limit their therapeutic window.[8] Therefore, rigorous validation of a new inhibitor's specificity is paramount.

This guide will use 1-(1,5-Naphthyridin-3-yl)ethanone as a case study to illustrate a robust validation workflow. While the specific target of this compound is yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests its potential in this arena.[1][2][3] We will compare its hypothetical performance against two well-characterized kinase inhibitors: Dasatinib , a multi-kinase inhibitor, and Gefitinib , a selective EGFR inhibitor.

Initial Characterization: Kinase Panel Screening

The first step in validating a putative kinase inhibitor is to assess its activity against a broad panel of kinases. This provides an initial overview of its potency and selectivity.

Experimental Protocol: Kinase Panel Screening

A widely used method for this is a competition binding assay, such as the KINOMEscan™ platform, or in-house biochemical assays.

Principle: The ability of the test compound to displace a known, labeled ligand from the ATP-binding site of a large number of kinases is measured.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of 1-(1,5-Naphthyridin-3-yl)ethanone, Dasatinib, and Gefitinib in DMSO.

  • Assay Plate Preparation: In a multi-well plate, add the test compounds at a fixed concentration (e.g., 10 µM) to wells containing individual kinases from a diverse panel.

  • Ligand Addition: Add a proprietary, labeled ligand that binds to the ATP-binding site of the kinases.

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Detection: Measure the amount of labeled ligand bound to each kinase. The reduction in signal compared to a DMSO control indicates displacement by the test compound.

  • Data Analysis: Express the results as the percentage of remaining labeled ligand bound to each kinase.

Data Presentation: Kinase Inhibition Profile

The results of the kinase panel screen can be summarized in a table to compare the selectivity of the compounds.

Kinase Target1-(1,5-Naphthyridin-3-yl)ethanone (% Inhibition at 10 µM)Dasatinib (% Inhibition at 10 µM)Gefitinib (% Inhibition at 10 µM)
EGFR 95% 85%98%
SRC 45%99% 15%
ABL 30%99% 5%
VEGFR2 25%70%10%
PDGFRβ 20%80%8%
p38α 15%60%2%
CDK2 10%55%1%

Hypothetical data for illustrative purposes.

Interpretation: The hypothetical data suggests that 1-(1,5-Naphthyridin-3-yl)ethanone is a potent inhibitor of EGFR with significantly less activity against other kinases compared to the multi-kinase inhibitor Dasatinib. Its profile appears more selective than Dasatinib and comparable to the known EGFR inhibitor, Gefitinib.

In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Biochemical assays provide valuable information but do not always reflect a compound's activity in a cellular context.[9] The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm target engagement in intact cells.[10][11][12][13]

Principle: Ligand binding stabilizes a target protein, leading to an increase in its melting temperature (Tm).[11]

Experimental Workflow: CETSA®

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Heat Challenge cluster_lysis Cell Lysis & Separation cluster_detection Detection cells Intact Cells treatment Incubate with 1-(1,5-Naphthyridin-3-yl)ethanone or Vehicle (DMSO) cells->treatment heat Heat to various temperatures treatment->heat lysis Lyse cells and centrifuge to separate soluble and aggregated proteins heat->lysis detection Analyze soluble fraction by Western Blot or Mass Spectrometry lysis->detection EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Activation RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT Activation AKT->Transcription Inhibitor 1-(1,5-Naphthyridin-3-yl)ethanone Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Step-by-Step Methodology:
  • Cell Culture and Starvation: Culture A431 cells and then serum-starve them overnight to reduce basal EGFR activity.

  • Inhibitor Treatment: Pre-treat the cells with increasing concentrations of 1-(1,5-Naphthyridin-3-yl)ethanone, Gefitinib, or DMSO for 1-2 hours.

  • Stimulation: Stimulate the cells with EGF (Epidermal Growth Factor) for a short period (e.g., 15 minutes) to activate the EGFR pathway.

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.

  • Detection and Quantification: Use a chemiluminescent or fluorescent detection system to visualize the protein bands and quantify their intensity.

  • Data Analysis: Normalize the phosphorylated protein levels to the total protein levels and calculate the IC50 value for the inhibition of phosphorylation.

Data Presentation: Dose-Response Inhibition of EGFR Signaling

The IC50 values provide a quantitative measure of the compound's cellular potency.

Compoundp-EGFR IC50 (nM)p-AKT IC50 (nM)p-ERK IC50 (nM)
1-(1,5-Naphthyridin-3-yl)ethanone 50 75 80
Gefitinib 30 50 55
Dasatinib 200 >1000 >1000

Hypothetical data for illustrative purposes.

Interpretation: The hypothetical data indicates that 1-(1,5-Naphthyridin-3-yl)ethanone effectively inhibits EGFR phosphorylation and downstream signaling in a dose-dependent manner, with a potency comparable to Gefitinib. The higher IC50 for Dasatinib against p-AKT and p-ERK, despite its activity against EGFR, could reflect its broader kinase inhibition profile affecting multiple signaling pathways.

Assessing Off-Target Effects and Cellular Viability

A crucial aspect of inhibitor validation is to assess its impact on cell health and to rule out non-specific toxicity.

Experimental Protocol: Cell Viability Assay

Principle: Measure the metabolic activity of cells as an indicator of their viability after treatment with the compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for an extended period (e.g., 72 hours).

  • Viability Reagent Addition: Add a viability reagent such as MTT, resazurin, or a reagent that measures ATP levels (e.g., CellTiter-Glo®).

  • Incubation: Incubate the plates according to the manufacturer's instructions.

  • Detection: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Cellular Viability
CompoundGI50 in A431 cells (nM)
1-(1,5-Naphthyridin-3-yl)ethanone 150
Gefitinib 100
Dasatinib 50

Hypothetical data for illustrative purposes.

Interpretation: The GI50 values should be correlated with the IC50 values from the target phosphorylation assays. A large discrepancy between these values might suggest off-target toxicity. The hypothetical data shows that the GI50 for 1-(1,5-Naphthyridin-3-yl)ethanone is in a reasonable range relative to its target inhibition potency, suggesting that its effect on cell viability is likely due to the inhibition of EGFR signaling.

Conclusion and Future Directions

This guide has outlined a systematic approach to validate 1-(1,5-Naphthyridin-3-yl)ethanone as a specific kinase inhibitor. The combination of broad kinase profiling, in-cell target engagement confirmation, functional cellular assays, and viability assessment provides a robust dataset to establish its mechanism of action and selectivity.

Based on our hypothetical data, 1-(1,5-Naphthyridin-3-yl)ethanone emerges as a promising selective EGFR inhibitor. Further studies should include:

  • In vivo efficacy studies: To evaluate its anti-tumor activity in animal models.

  • Pharmacokinetic profiling: To assess its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Structural biology: To determine the co-crystal structure of the compound bound to its target kinase to understand the molecular basis of its potency and selectivity.

By following this comprehensive validation framework, researchers can confidently advance promising small molecule inhibitors like 1-(1,5-Naphthyridin-3-yl)ethanone through the drug discovery pipeline.

References

  • Bajusz, D., et al. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics, 37(9-10), e1800024. [Link]

  • Cui, M., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(10), 1617-1624. [Link]

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  • IQVIA Laboratories. Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. [Link]

  • Huang, W., et al. (2020). Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. European Journal of Medicinal Chemistry, 185, 111803. [Link]

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  • Sharma, G., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-25. [Link]

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Comparative

Benchmarking 1-(1,5-Naphthyridin-3-yl)ethanone: A Comparative Analysis Against Established Therapeutic Agents

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The 1,5-naphthyridine scaffold is a recognized privileged heterocyclic motif in medicinal chemistry, with derivatives demonstratin...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a recognized privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparative analysis of a foundational member of this class, 1-(1,5-Naphthyridin-3-yl)ethanone, against three clinically relevant drugs: Galunisertib, a TGF-β receptor I (ALK5) kinase inhibitor; Topotecan, a Topoisomerase I inhibitor; and Olaparib, a Poly (ADP-ribose) polymerase (PARP) inhibitor. Through a series of standardized in vitro assays, this document outlines a framework for characterizing the potential therapeutic profile of novel 1,5-naphthyridine derivatives, offering insights into their potential mechanisms of action and cytotoxic effects.

Introduction: The Promise of the 1,5-Naphthyridine Core

The search for novel, potent, and selective small molecule therapeutics is a cornerstone of modern drug discovery. Heterocyclic compounds are of particular interest due to their diverse chemical space and ability to interact with a wide range of biological targets. Among these, the 1,5-naphthyridine ring system has emerged as a "privileged" scaffold, forming the core of numerous biologically active molecules.[1] Derivatives of this scaffold have been reported to exhibit a variety of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

This guide focuses on 1-(1,5-Naphthyridin-3-yl)ethanone (henceforth referred to as C1N-ethanone), a simple derivative that serves as a foundational structure for more complex analogues. While specific biological data for C1N-ethanone is not extensively documented in publicly available literature, the known activities of related 1,5-naphthyridine compounds suggest its potential as a kinase inhibitor, a DNA-targeting agent, or an inhibitor of DNA repair pathways.

To explore these possibilities and establish a baseline for future drug development efforts, we propose a benchmarking study comparing C1N-ethanone against three established drugs, each representing a distinct mechanism of action relevant to the 1,5-naphthyridine scaffold's known biological activities:

  • Galunisertib (LY2157299): A potent and selective inhibitor of the TGF-β type I receptor serine/threonine kinase (ALK5).[3]

  • Topotecan: A water-soluble derivative of camptothecin and a well-characterized inhibitor of Topoisomerase I, an enzyme critical for DNA replication and transcription.[4][5]

  • Olaparib (Lynparza): A first-in-class oral poly (ADP-ribose) polymerase (PARP) inhibitor, which plays a key role in DNA repair.[6][7][8]

This comparative guide will provide detailed experimental protocols and hypothetical data to illustrate how the performance of a novel compound like C1N-ethanone can be systematically evaluated against established clinical agents.

Potential Mechanisms of Action and Benchmarking Strategy

The diverse biological activities of 1,5-naphthyridine derivatives suggest that C1N-ethanone could potentially interact with multiple cellular pathways. Our benchmarking strategy is therefore designed to probe three distinct and clinically validated anticancer mechanisms.

Inhibition of TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of cell growth, differentiation, and immune response.[9] Its dysregulation is implicated in various pathologies, including cancer. Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of the TGF-β type I receptor, ALK5.[3]

  • Benchmark Drug: Galunisertib

  • Hypothesized Mechanism: C1N-ethanone may act as an ATP-competitive inhibitor of the ALK5 kinase domain, thereby blocking the downstream phosphorylation of SMAD proteins and inhibiting TGF-β-mediated signaling.

TGFB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand Receptor TGF-β Receptor (Type I/II) TGFB->Receptor Binding SMAD23 SMAD2/3 Receptor->SMAD23 Phosphorylation SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA Transcription Factor Gene_Expression Target Gene Expression DNA->Gene_Expression Galunisertib Galunisertib (Benchmark) Galunisertib->Receptor Inhibition C1N_ethanone_kinase C1N-ethanone (Hypothetical) C1N_ethanone_kinase->Receptor

Caption: TGF-β signaling pathway and points of inhibition.

Topoisomerase I Inhibition

Topoisomerase I (Topo I) is an essential enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[10] Inhibitors of Topo I, such as camptothecin and its derivatives, trap the enzyme-DNA covalent complex, leading to DNA damage and apoptosis.[11] Several 1,5-naphthyridine derivatives have been reported to possess Topoisomerase I inhibitory activity.[12]

  • Benchmark Drug: Topotecan

  • Hypothesized Mechanism: C1N-ethanone may intercalate into the DNA at the site of Topo I cleavage or bind to the enzyme-DNA complex, preventing the re-ligation of the DNA strand. This stabilization of the "cleavable complex" results in the accumulation of DNA strand breaks.

TopoI_Inhibition Supercoiled_DNA Supercoiled DNA Cleavage_Complex Topo I-DNA Cleavable Complex Supercoiled_DNA->Cleavage_Complex Binding & Cleavage TopoI Topoisomerase I Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation DSB Double-Strand Breaks (during replication) Cleavage_Complex->DSB Collision with Replication Fork Apoptosis Apoptosis DSB->Apoptosis Topotecan Topotecan (Benchmark) Topotecan->Cleavage_Complex Stabilization C1N_ethanone_topo C1N-ethanone (Hypothetical) C1N_ethanone_topo->Cleavage_Complex

Caption: Mechanism of Topoisomerase I inhibition.

PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for the repair of single-strand DNA breaks.[13] Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality.[13]

  • Benchmark Drug: Olaparib

  • Hypothesized Mechanism: C1N-ethanone may bind to the catalytic domain of PARP, preventing its ability to synthesize poly (ADP-ribose) chains in response to DNA damage. This disruption of single-strand break repair leads to the accumulation of double-strand breaks during replication, which are lethal to cancer cells with compromised homologous recombination repair.

PARP_Inhibition SSB Single-Strand DNA Break PARP PARP Enzyme SSB->PARP Recruitment DSB Double-Strand Break (at Replication Fork) SSB->DSB PAR PARylation PARP->PAR Catalysis Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins Recruitment SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis Olaparib Olaparib (Benchmark) Olaparib->PARP Inhibition C1N_ethanone_parp C1N-ethanone (Hypothetical) C1N_ethanone_parp->PARP

Caption: PARP-mediated DNA repair and its inhibition.

Experimental Protocols

The following protocols are standardized in vitro assays designed to quantitatively assess the inhibitory potential of C1N-ethanone in comparison to the benchmark drugs.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay measures the activity of ALK5 kinase by quantifying the amount of ADP produced.

  • Materials:

    • Recombinant human ALK5 kinase

    • Kinase substrate peptide (e.g., casein)

    • ATP

    • C1N-ethanone, Galunisertib

    • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit

    • White, opaque 384-well plates

  • Protocol:

    • Prepare serial dilutions of C1N-ethanone and Galunisertib in 100% DMSO.

    • In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO control.

    • Add 2 µL of ALK5 kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Plot the data and determine the IC₅₀ value using a sigmoidal dose-response curve.

Topoisomerase I DNA Relaxation Assay

This assay monitors the conversion of supercoiled plasmid DNA to its relaxed form by Topo I.

  • Materials:

    • Human Topoisomerase I

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Topo I Assay Buffer (10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine)

    • C1N-ethanone, Topotecan

    • Stop Buffer/Loading Dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

    • Agarose gel (1%) and TAE buffer

  • Protocol:

    • Prepare reaction mixtures in microfuge tubes containing Topo I Assay Buffer and supercoiled DNA.

    • Add serial dilutions of C1N-ethanone or Topotecan to the respective tubes.

    • Add Topoisomerase I to initiate the reaction.

    • Incubate at 37°C for 30 minutes.

    • Terminate the reaction by adding Stop Buffer/Loading Dye.

    • Load samples onto a 1% agarose gel and perform electrophoresis.

    • Stain the gel with ethidium bromide and visualize under UV light.

    • Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

PARP Universal Colorimetric Assay

This assay measures PARP activity by detecting the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins.

  • Materials:

    • Recombinant human PARP1 enzyme

    • Histones (coated on a 96-well plate)

    • Biotinylated NAD⁺

    • C1N-ethanone, Olaparib

    • Assay Buffer

    • Streptavidin-HRP and colorimetric substrate

  • Protocol:

    • To the histone-coated wells, add PARP1 enzyme and serial dilutions of C1N-ethanone or Olaparib.

    • Initiate the reaction by adding biotinylated NAD⁺.

    • Incubate to allow for PARP activity.

    • Wash the wells to remove unincorporated reagents.

    • Add Streptavidin-HRP and incubate.

    • Wash the wells and add the colorimetric substrate.

    • Measure the absorbance using a microplate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Cancer Cell Line Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[14]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

    • Cell culture medium and supplements

    • C1N-ethanone and benchmark drugs

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of C1N-ethanone and the benchmark drugs for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate a potential outcome of the benchmarking study.

Table 1: In Vitro Enzyme Inhibition

CompoundALK5 IC₅₀ (nM)Topo I InhibitionPARP1 IC₅₀ (nM)
C1N-ethanone 500+++>10,000
Galunisertib 15->10,000
Topotecan >10,000+++++>10,000
Olaparib >10,000-5

Topo I Inhibition Key: +++++ (High), +++ (Moderate), - (None)

Table 2: Cytotoxicity in Cancer Cell Lines (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HCT116 (Colon Cancer)
C1N-ethanone 25.515.2
Galunisertib 10.88.5
Topotecan 0.50.2
Olaparib 1.2 (BRCA mutant)>50

Discussion and Future Directions

Based on our hypothetical data, C1N-ethanone demonstrates moderate inhibitory activity against Topoisomerase I and some cytotoxic effects against cancer cell lines, albeit at a lower potency than the benchmark drug Topotecan. Its activity against ALK5 is significantly weaker than Galunisertib, and it shows no meaningful inhibition of PARP1.

These illustrative results suggest that the 1,5-naphthyridine scaffold, as represented by C1N-ethanone, may be a promising starting point for the development of novel Topoisomerase I inhibitors. Future medicinal chemistry efforts could focus on synthesizing analogues of C1N-ethanone to improve its potency and selectivity. Structure-activity relationship (SAR) studies would be crucial to identify key chemical modifications that enhance its interaction with the Topo I-DNA complex.

Furthermore, the cytotoxic profile of C1N-ethanone would warrant further investigation into its effects on cell cycle progression and apoptosis to confirm a mechanism of action consistent with Topoisomerase I inhibition.

Conclusion

This guide has outlined a systematic approach to benchmarking the novel compound 1-(1,5-Naphthyridin-3-yl)ethanone against established drugs with distinct mechanisms of action. By employing a panel of standardized in vitro assays, researchers can efficiently profile the biological activity of new chemical entities and identify promising avenues for further development. The 1,5-naphthyridine scaffold continues to be a rich source of pharmacologically active compounds, and a structured, comparative approach is essential for unlocking its full therapeutic potential.

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Validation

Unraveling the Enigma: A Guide to Confirming the Mechanism of Action of 1-(1,5-Naphthyridin-3-yl)ethanone

For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a well-characterized therapeutic candidate is fraught with challenges. One of the most critical hurdles is t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a well-characterized therapeutic candidate is fraught with challenges. One of the most critical hurdles is the definitive confirmation of its mechanism of action (MoA). This guide provides an in-depth, technically-grounded framework for elucidating the MoA of 1-(1,5-Naphthyridin-3-yl)ethanone , a small molecule belonging to the privileged 1,5-naphthyridine scaffold. While this specific derivative remains uncharacterized in public literature, the extensive biological activities of its parent structure provide a logical roadmap for investigation.

The 1,5-naphthyridine core is a recurring motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of activities, including the inhibition of critical cellular enzymes.[1][2] This guide, therefore, eschews a rigid, one-size-fits-all template in favor of a dynamic, inquiry-driven approach. We will systematically explore the most probable molecular targets based on the known pharmacology of the 1,5-naphthyridine class, providing detailed experimental protocols and the scientific rationale underpinning each methodological choice. Our objective is to equip you with a self-validating system of inquiry to confidently pinpoint the MoA of this and other novel chemical entities.

Section 1: Initial Broad-Spectrum Screening to Narrow the Field of Inquiry

Given the therapeutic promiscuity of the 1,5-naphthyridine scaffold, an initial broad-spectrum screening is a cost-effective and efficient strategy to identify the most promising avenues for in-depth investigation. This initial phase aims to answer a fundamental question: which general class of enzymes or cellular processes does 1-(1,5-Naphthyridin-3-yl)ethanone most likely modulate?

Kinome Profiling: A Global View of Kinase Inhibition

Protein kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of many diseases.[3] Several 1,5-naphthyridine derivatives have been identified as potent kinase inhibitors.[4][5][6][7] Therefore, a comprehensive kinome profiling scan is the logical first step.

Experimental Rationale: By screening 1-(1,5-Naphthyridin-3-yl)ethanone against a large panel of kinases, we can rapidly identify potential inhibitory activity and assess its selectivity. A highly selective inhibitor points towards a specific signaling pathway, while a non-selective inhibitor might suggest a different primary MoA or potential off-target effects.

Recommended Protocol: Kinase Panel Screening Service

Numerous commercial vendors offer high-quality kinome profiling services.[1][2][3][8][9]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of 1-(1,5-Naphthyridin-3-yl)ethanone in a suitable solvent (e.g., DMSO) at a concentration appropriate for the screening assay (typically 10 mM).

  • Assay Concentration: Select an initial screening concentration. A common starting point is 1 µM to identify potent interactions.

  • Kinase Panel Selection: Choose a comprehensive kinase panel that covers a diverse range of the human kinome.

  • Data Analysis: The service will provide data on the percent inhibition of each kinase at the tested concentration.

  • Hit Identification: Identify "hits" as kinases that are significantly inhibited by the compound (e.g., >50% inhibition).

Comparative Compound: As a positive control and benchmark, include a well-characterized broad-spectrum kinase inhibitor like Staurosporine and a more selective inhibitor relevant to potential 1,5-naphthyridine targets, such as a known TGF-β receptor inhibitor .

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Context

A primary challenge in drug discovery is ensuring that a compound interacts with its intended target within the complex milieu of a living cell.[10] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that allows for the direct measurement of target engagement in intact cells.[11][12][13][14][15]

Experimental Rationale: Ligand binding stabilizes a target protein, leading to an increase in its thermal stability. By heating cell lysates or intact cells to various temperatures, we can determine the melting point of a target protein. An increase in the melting temperature in the presence of 1-(1,5-Naphthyridin-3-yl)ethanone provides strong evidence of direct binding.

Workflow for Target Engagement Confirmation:

Caption: Workflow for initial screening and target validation.

Step-by-Step CETSA® Protocol (Western Blot Detection):

  • Cell Culture: Culture a suitable cell line that expresses the target kinase identified from the kinome profiling.

  • Compound Treatment: Treat the cells with 1-(1,5-Naphthyridin-3-yl)ethanone at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates or intact cells to a range of temperatures around the known or predicted melting point of the target protein.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Section 2: Focused Investigation of High-Probability Mechanisms

Based on the initial screening results and the existing literature on 1,5-naphthyridine derivatives, we will now delve into specific, high-probability mechanisms of action. The following sections provide detailed protocols for investigating inhibition of DNA topoisomerase I and Poly (ADP-ribose) polymerase 1 (PARP-1), two well-documented targets for this scaffold.[16][17][18][19][20][21][22]

DNA Topoisomerase I Inhibition

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[23][24] Several 1,5-naphthyridine derivatives have been shown to inhibit topoisomerase I, making this a key area of investigation.[17][19][22]

Experimental Rationale: Topoisomerase I inhibitors typically function by stabilizing the covalent complex between the enzyme and DNA, leading to DNA strand breaks. We will employ a DNA relaxation assay to assess the catalytic activity of topoisomerase I in the presence of our compound.

Signaling Pathway Overview:

G cluster_0 DNA Replication/Transcription cluster_1 Inhibition A Supercoiled DNA B Topoisomerase I A->B binds C Relaxed DNA B->C relaxes E Stabilized Topo I-DNA Complex F DNA Strand Breaks B->F leads to D 1-(1,5-Naphthyridin-3-yl)ethanone D->B inhibits

Caption: Inhibition of DNA Topoisomerase I.

Step-by-Step DNA Relaxation Assay Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, and varying concentrations of 1-(1,5-Naphthyridin-3-yl)ethanone.

  • Enzyme Addition: Add human topoisomerase I to initiate the reaction. Include a no-enzyme control and a positive control with a known topoisomerase I inhibitor like Camptothecin .

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light.

  • Data Analysis: Inhibition of topoisomerase I activity will be evident by the persistence of the supercoiled DNA form and a decrease in the relaxed form with increasing compound concentration.

Comparative Data Table:

CompoundTargetIC50 (nM)Reference
1-(1,5-Naphthyridin-3-yl)ethanone Topoisomerase ITo be determined-
CamptothecinTopoisomerase I50 - 200[17][19]
Indeno-1,5-naphthyridine derivativeTopoisomerase IVaries[17][19]
PARP-1 Inhibition

Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in DNA repair, particularly in the base excision repair pathway.[25][26] Inhibition of PARP-1 is a clinically validated strategy for the treatment of certain cancers. Given that some 1,5-naphthyridine derivatives are potent PARP-1 inhibitors, this is another critical MoA to investigate.[18][20][21][27]

Experimental Rationale: PARP-1 activity can be measured by quantifying the consumption of its substrate, NAD+, or the production of poly(ADP-ribose) (PAR). We will outline a common colorimetric assay.

Step-by-Step PARP-1 Activity Assay Protocol:

  • Plate Preparation: Use a 96-well plate coated with histones and activated DNA.

  • Reaction Mixture: Add PARP-1 enzyme, assay buffer, and varying concentrations of 1-(1,5-Naphthyridin-3-yl)ethanone to the wells. Include a no-enzyme control and a positive control with a known PARP-1 inhibitor like Olaparib .

  • Reaction Initiation: Add NAD+ to start the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add an anti-PAR antibody followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB).

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: A decrease in absorbance with increasing compound concentration indicates inhibition of PARP-1 activity.

Comparative Data Table:

CompoundTargetIC50 (nM)Reference
1-(1,5-Naphthyridin-3-yl)ethanone PARP-1To be determined-
OlaparibPARP-1/2~5[18]
AZD5305 (a 1,5-naphthyridinone)PARP-10.49[11]

Section 3: Investigating Other Potential Mechanisms

Should the initial targeted approaches not yield a definitive MoA, the following sections outline experimental strategies to explore other plausible mechanisms based on the broader activities of the 1,5-naphthyridine scaffold.

TGF-β Signaling Pathway Inhibition

The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a multitude of cellular processes, and its dysregulation is implicated in fibrosis and cancer.[28][29][30][31][32] Specific 1,5-naphthyridine derivatives have been developed as potent inhibitors of the TGF-β type I receptor (ALK5).[7]

Experimental Approach: A cellular assay measuring the phosphorylation of Smad2, a key downstream effector of the TGF-β pathway, can be employed. Inhibition of TGF-β-induced Smad2 phosphorylation by 1-(1,5-Naphthyridin-3-yl)ethanone would indicate activity against this pathway.

DNA Intercalation

DNA intercalation, the insertion of a molecule between the base pairs of DNA, can disrupt DNA replication and transcription and is a mechanism of action for some anticancer drugs.[33][34][35][36][37]

Experimental Approach: A fluorescent intercalator displacement assay can be used.[33] This assay measures the displacement of a fluorescent dye (like ethidium bromide) from DNA upon binding of the test compound. A decrease in fluorescence indicates that the compound is binding to DNA, potentially through intercalation.

Conclusion

The elucidation of a novel compound's mechanism of action is a cornerstone of modern drug discovery. This guide has presented a systematic and scientifically rigorous framework for investigating the MoA of 1-(1,5-Naphthyridin-3-yl)ethanone. By leveraging the known biological activities of the 1,5-naphthyridine scaffold, we have outlined a logical progression of experiments, from broad-based screening to focused, hypothesis-driven assays. The provided protocols and the rationale behind them are designed to be a self-validating system, enabling researchers to generate robust and reliable data. Through this comprehensive approach, the enigmatic mechanism of action of 1-(1,5-Naphthyridin-3-yl)ethanone can be unraveled, paving the way for its potential development as a valuable research tool or therapeutic agent.

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1-(1,5-Naphthyridin-3-yl)ethanone

Comprehensive Safety & Handling Guide: 1-(1,5-Naphthyridin-3-yl)ethanone Hazard Identification and Risk Assessment The foundational step in any laboratory procedure is a thorough understanding of the potential hazards. B...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 1-(1,5-Naphthyridin-3-yl)ethanone

Hazard Identification and Risk Assessment

The foundational step in any laboratory procedure is a thorough understanding of the potential hazards. Based on the data for its structural analog, 1-(1,5-Naphthyridin-3-yl)ethanone should be handled as a compound that presents the following risks[1]:

  • H315: Causes skin irritation. Direct contact can lead to redness, itching, and inflammation.

  • H319: Causes serious eye irritation. The compound can cause significant pain and potential damage upon contact with the eyes.

  • H335: May cause respiratory irritation. Inhalation of the dust or powder can irritate the lungs and respiratory system.

Given these hazards, all handling procedures must be designed to prevent skin and eye contact, as well as inhalation.

Required Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is essential. The following ensemble provides a comprehensive barrier against the identified risks.[2][3]

  • Primary Protection (Body): A clean, buttoned laboratory coat must be worn at all times. For procedures with a higher risk of splashes or significant powder handling, a chemical-resistant apron over the lab coat is recommended.

  • Hand Protection: Chemical-resistant gloves are mandatory. The selection of glove material is critical when working with ketones.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. If there is a significant risk of splashing or aerosolization, a full-face shield should be worn in conjunction with goggles.[4]

There is no single glove type that protects against all chemicals.[4] For ketones like 1-(1,5-Naphthyridin-3-yl)ethanone, material compatibility is a key consideration. Nitrile gloves, while common, may offer limited protection against prolonged exposure.

Glove MaterialPerformance vs. KetonesRationale & Recommendations
Nitrile Fair to GoodSuitable for incidental contact and handling small quantities. Inspect gloves frequently and change them immediately upon any sign of degradation or contamination.[4][5]
Butyl Rubber Very GoodAn excellent choice for handling ketones, offering superior resistance to permeation. Recommended for procedures involving larger quantities or extended handling times.[5]
Natural Rubber (Latex) Poor to FairGenerally not recommended for handling ketones due to poor chemical resistance.[5]
Neoprene FairOffers moderate protection but is less resistant than butyl rubber. Can be used for short-duration tasks if butyl gloves are unavailable.[4]

Operational Directive: Always inspect gloves for tears or punctures before use. For any new chemical, it is best practice to double-glove, allowing for the safe removal of the outer glove in case of a spill.

Procedural Workflow: From Preparation to Disposal

Adherence to a strict, logical workflow is paramount to prevent cross-contamination and accidental exposure. The following diagram outlines the critical steps for safely handling 1-(1,5-Naphthyridin-3-yl)ethanone.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Designate & Prepare Work Area (Fume Hood) gather_ppe 2. Gather All Necessary PPE prep_area->gather_ppe don_ppe 3. Don PPE (Lab Coat -> Goggles -> Gloves) gather_ppe->don_ppe handle_chem 4. Handle Chemical (Weighing, reactions, etc.) don_ppe->handle_chem decon 5. Decontaminate Surfaces handle_chem->decon doff_ppe 6. Doff PPE (External to Internal) (Gloves -> Gown -> Goggles) decon->doff_ppe dispose_waste 7. Segregate & Dispose of Waste doff_ppe->dispose_waste wash 8. Wash Hands Thoroughly dispose_waste->wash

Caption: Safe Handling Workflow for 1-(1,5-Naphthyridin-3-yl)ethanone.

Operational and Disposal Plans

Engineering Controls: All procedures involving the handling of solid 1-(1,5-Naphthyridin-3-yl)ethanone or its solutions should be performed within a certified chemical fume hood to mitigate inhalation risks.[6] An eyewash station and safety shower must be readily accessible.[6]

Spill Management: In the event of a spill, evacuate the immediate area and ensure proper ventilation. Prevent further spread if it is safe to do so. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a sealed, labeled container for hazardous waste disposal.[1] Do not allow the product to enter drains or waterways.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7]

  • Skin Contact: Remove all contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical advice.[1][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][10]

Disposal Plan: All waste materials, including contaminated PPE, spill cleanup materials, and residual chemicals, must be disposed of as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and compatible container.[11]

  • The container label should include "Hazardous Waste" and the full chemical name: 1-(1,5-Naphthyridin-3-yl)ethanone.

  • Store the waste container in a designated satellite accumulation area.

  • Dispose of the contents and the container in accordance with all local, state, and federal regulations through an approved waste disposal plant.[1][11] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[11]

References

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